Nodularin
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2Z,5R,6S,9S,12S,13S,16R)-9-[3-(diaminomethylideneamino)propyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h8-11,13-14,16-17,21,24-26,28-30,32,34H,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+,31-8-/t24-,25-,26-,28-,29-,30+,32-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBQSRWSVIBXNC-HSKGSTCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880022 | |
| Record name | Nodularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
825.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 mg/mL in methanol | |
| Record name | Nodularin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
118399-22-7 | |
| Record name | Nodularin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118399227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nodularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118399-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NODULARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0979BIK2QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nodularin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Nodularin Biosynthesis Pathway and its Genetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodularin, a potent hepatotoxin produced by the cyanobacterium Nodularia spumigena, is a cyclic pentapeptide with significant implications for public health and pharmacology. Its biosynthesis is a complex process orchestrated by a large multienzyme complex encoded by the this compound synthetase (nda) gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, the intricate genetic regulation that governs its production, and detailed experimental methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating cyanobacterial toxins, natural product biosynthesis, and those in the field of drug development exploring the therapeutic potential of cyanobacterial metabolites.
The this compound Biosynthesis Pathway
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1][2] The core structure of this compound consists of five moieties: D-erythro-β-methylaspartic acid (D-MeAsp), L-Arginine (L-Arg), 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (Adda), D-Glutamic acid (D-Glu), and N-methyldehydrobutyrine (Mdhb).[1][3][4] The biosynthesis is a modular process, with each module responsible for the incorporation and modification of a specific precursor.
The enzymatic machinery for this compound synthesis is encoded by the 48-kb nda gene cluster, which comprises nine open reading frames, ndaA to ndaI. These genes are organized around a bidirectional regulatory promoter region. The ndaCDEF genes are transcribed in one direction and are primarily responsible for the synthesis of the unique C20 amino acid, Adda, while the ndaFGHAB genes are transcribed in the opposite direction and orchestrate the assembly of the pentapeptide backbone, its cyclization, and subsequent transport.
The this compound Synthetase (nda) Gene Cluster
The nda gene cluster is a prime example of a hybrid NRPS-PKS system. The functions of the individual genes and their encoded proteins are summarized below:
| Gene | Encoded Protein | Putative Function |
| ndaA | NdaA | Non-ribosomal peptide synthetase (NRPS) with two modules for the incorporation of D-MeAsp and L-Arg. |
| ndaB | NdaB | Non-ribosomal peptide synthetase (NRPS) containing the final condensation and thioesterase (TE) domains for cyclization and release of the this compound peptide. |
| ndaC | NdaC | Hybrid NRPS-PKS protein involved in the initial steps of Adda biosynthesis. |
| ndaD | NdaD | Polyketide synthase (PKS) responsible for the extension of the polyketide chain of the Adda precursor. |
| ndaE | NdaE | O-methyltransferase that catalyzes the methylation of a hydroxyl group on the Adda precursor. |
| ndaF | NdaF | Hybrid PKS-NRPS enzyme that completes the Adda polyketide chain and incorporates D-Glu. |
| ndaG | NdaG | Racemase responsible for the epimerization of L-Glu to D-Glu. |
| ndaH | NdaH | Putative dehydrogenase involved in the formation of the Mdhb residue. |
| ndaI | NdaI | ABC transporter protein likely involved in the export of this compound out of the cell. |
Enzymatic Steps of this compound Biosynthesis
The biosynthesis of this compound can be conceptually divided into three main stages: initiation, elongation, and termination/cyclization.
Initiation: The process begins with the synthesis of the Adda precursor, a complex series of reactions catalyzed by the PKS and NRPS modules of NdaC, NdaD, and NdaF. Phenylacetate is believed to serve as the starter unit for the polyketide chain.
Elongation: The polyketide chain is sequentially extended and modified by the PKS domains, including methylation by NdaE. The aminotransferase domain within NdaF then adds an amino group to form the β-amino acid Adda. Subsequently, the NRPS modules of NdaF, NdaA, and NdaB sequentially add D-Glu, D-MeAsp, L-Arg, and a threonine-derived precursor for Mdhb. The racemase NdaG converts L-Glu to its D-isomeric form.
Termination and Cyclization: The final steps involve the formation of the Mdhb residue, catalyzed by the putative dehydrogenase NdaH. The thioesterase (TE) domain of NdaB then catalyzes the cyclization of the linear pentapeptide and its release from the enzyme complex, forming the final this compound molecule.
Caption: this compound biosynthesis pathway.
Genetic Regulation of this compound Biosynthesis
The production of this compound is not constitutive and is influenced by various environmental factors, indicating a complex regulatory network at the genetic level.
Environmental Factors
Nutrient availability, particularly phosphorus and nitrogen, plays a crucial role in regulating the expression of the nda gene cluster.
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Phosphorus: Studies have shown that phosphate depletion leads to an increase in the transcription of all nda genes. This suggests that this compound production may be enhanced under phosphorus-limited conditions, which are often prevalent during cyanobacterial blooms.
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Nitrogen: The presence of combined nitrogen sources, such as ammonium, has been observed to decrease the expression of the nda gene cluster. This indicates that this compound synthesis is linked to the nitrogen status of the cell, with higher expression under nitrogen-fixing conditions.
Transcriptional Regulation
The bidirectional promoter region between the ndaA and ndaC genes is the central hub for the transcriptional regulation of the entire cluster. Evidence suggests the involvement of a global nitrogen regulator, NtcA, in controlling nda gene expression. NtcA is a DNA-binding protein that regulates the expression of genes involved in nitrogen assimilation in cyanobacteria. Putative NtcA binding sites have been identified in the promoter region of the nda gene cluster, suggesting a direct regulatory role.
Caption: Genetic regulation of this compound synthesis.
Quantitative Analysis of this compound Production
The production of this compound can vary significantly depending on the Nodularia spumigena strain and environmental conditions. The following table summarizes quantitative data from various studies.
| Strain | Condition | This compound Concentration (per unit biomass) | Reference |
| N. spumigena KAC66 | Phosphorus-limited batch culture | ~0.4 - 0.7 µg/µg Chl a | --INVALID-LINK-- |
| N. spumigena GR8b | Batch culture, varying P and N | Relatively constant per cell | |
| Nostoc sp. CENA543 | Laboratory culture | 4.3 mg/g dry weight | |
| N. spumigena blooms | Baltic Sea | Up to 225.94 ng/g in sediment | |
| N. spumigena | Freshwater lake, South Australia | 1.0 - 1.7 mg/L (in water) |
Experimental Protocols
Quantification of nda Gene Expression by Real-Time RT-PCR
This protocol outlines the key steps for quantifying the expression of this compound synthetase genes.
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RNA Extraction: Isolate total RNA from Nodularia spumigena cultures using a standard method such as TRIzol reagent or a commercial RNA extraction kit.
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DNase Treatment: Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.
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cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.
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Real-Time PCR: Perform real-time PCR using SYBR Green or a probe-based chemistry with primers specific for the nda genes of interest. A housekeeping gene should be used as an internal control for normalization.
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Data Analysis: Analyze the real-time PCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between different experimental conditions.
Caption: Workflow for qPCR analysis.
Extraction and Quantification of this compound by HPLC or LC-MS/MS
This protocol provides a general outline for the extraction and quantification of this compound from cyanobacterial biomass.
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Cell Lysis: Lyse the cyanobacterial cells to release the intracellular this compound. This can be achieved by methods such as freeze-thawing, sonication, or bead beating in an appropriate extraction solvent (e.g., 75% methanol).
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Extraction: Extract the this compound from the cell lysate by shaking or vortexing, followed by centrifugation to pellet the cell debris.
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Solid-Phase Extraction (SPE): Clean up and concentrate the this compound from the crude extract using a C18 SPE cartridge.
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HPLC or LC-MS/MS Analysis: Separate and quantify the this compound using high-performance liquid chromatography (HPLC) with a UV detector or, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Quantification: Determine the concentration of this compound by comparing the peak area of the sample to a standard curve generated from a certified this compound standard.
Gene Knockout in Nodularia spumigena
Creating targeted gene knockouts in Nodularia spumigena is essential for functional genomics studies of the nda gene cluster. While protocols specific to Nodularia are not widely published, methods developed for other filamentous cyanobacteria can be adapted.
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Construct Design: Design a knockout construct containing an antibiotic resistance cassette flanked by homologous regions upstream and downstream of the target nda gene.
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Transformation: Introduce the knockout construct into Nodularia spumigena cells. Conjugation is a commonly used method for filamentous cyanobacteria.
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Selection: Select for transformants that have incorporated the resistance cassette by growing the cells on a medium containing the corresponding antibiotic.
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Segregation: Due to the polyploid nature of cyanobacteria, multiple rounds of segregation on selective media are required to obtain a fully segregated mutant in which all copies of the wild-type gene have been replaced by the knockout allele.
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Verification: Confirm the gene knockout by PCR and Southern blotting to ensure the correct insertion of the resistance cassette and the absence of the wild-type gene.
Recent advances in CRISPR-Cas9 technology offer a more efficient and precise method for gene editing in cyanobacteria and could be adapted for targeted mutagenesis of the nda genes in Nodularia spumigena.
Conclusion
The biosynthesis of this compound is a fascinating and complex process that involves a sophisticated interplay of PKS and NRPS enzymology, all orchestrated by the nda gene cluster. The regulation of this pathway by environmental cues highlights the adaptive strategies of Nodularia spumigena in its natural environment. A thorough understanding of the this compound biosynthesis pathway and its genetic regulation is not only crucial for managing the risks associated with toxic cyanobacterial blooms but also opens up avenues for the discovery and development of novel bioactive compounds with potential pharmaceutical applications. The experimental protocols outlined in this guide provide a framework for researchers to further unravel the intricacies of this remarkable natural product and its producing organism.
References
- 1. researchgate.net [researchgate.net]
- 2. Blooms of Toxic Cyanobacterium Nodularia spumigena in Norwegian Fjords During Holocene Warm Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Nutrients on Growth and this compound Production of Nodularia Strain GR8b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Genes Involved in Nodularin Production (nda Gene Cluster)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodularin, a potent hepatotoxin, is a cyclic pentapeptide produced by the cyanobacterium Nodularia spumigena. Its biosynthesis is orchestrated by a dedicated set of genes organized in the this compound synthetase (nda) gene cluster. This technical guide provides a comprehensive overview of the nda gene cluster, its constituent genes, and the methodologies employed in its study. The non-ribosomal peptide synthesis of this compound presents a fascinating case of natural product biosynthesis with implications for toxicology, environmental monitoring, and potentially, drug development through the engineering of its biosynthetic pathway.
The nda gene cluster in Nodularia spumigena strain NSOR10 is approximately 48 kb in size and comprises nine open reading frames, designated ndaA through ndaI.[1] These genes are transcribed from a bidirectional promoter and encode a suite of enzymes including nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and tailoring enzymes that collectively assemble the this compound molecule.[1] The biosynthesis of this compound is initiated with the production of the unique C10 amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (Adda), followed by the sequential addition and modification of several other amino acids.
This guide will delve into the specifics of each gene within the cluster, present quantitative data in a clear tabular format, provide detailed experimental protocols for the investigation of the nda gene cluster, and visualize the key pathways and organizational structures using Graphviz diagrams.
Data Presentation: The nda Gene Cluster
The following table summarizes the quantitative data for the open reading frames (ORFs) and their corresponding proteins within the nda gene cluster of Nodularia spumigena NSOR10 (GenBank Accession: AY210783).
| Gene | ORF Length (bp) | Protein Length (amino acids) | Calculated Molecular Weight (kDa) | Putative Function |
| ndaA | 8,829 | 2,942 | 325.2 | Nonribosomal peptide synthetase (NRPS) involved in D-MeAsp activation and condensation. |
| ndaB | 4,533 | 1,510 | 168.4 | NRPS responsible for L-Arg activation, condensation, and cyclization/release of the peptide. |
| ndaC | 6,333 | 2,110 | 232.5 | Hybrid NRPS-PKS involved in the initiation of Adda biosynthesis. |
| ndaD | 6,183 | 2,060 | 224.6 | Polyketide synthase (PKS) responsible for two polyketide extension steps in Adda synthesis. |
| ndaE | 804 | 267 | 29.5 | O-methyltransferase involved in the methylation of the C9 hydroxyl group of Adda. |
| ndaF | 10,782 | 3,593 | 398.7 | Hybrid NRPS-PKS that catalyzes the final polyketide extension of Adda and activates D-Glu. |
| ndaG | 735 | 244 | 26.5 | Putative glutamate racemase for the epimerization of L-Glu to D-Glu. |
| ndaH | 1,293 | 430 | 45.8 | Putative dehydrogenase involved in the formation of the N-methyldehydrobutyrine (MeDhb) residue. |
| ndaI | 2,010 | 669 | 73.2 | ABC transporter potentially involved in the transport of this compound. |
Mandatory Visualization
Organization of the this compound (nda) gene cluster.
References
An In-depth Technical Guide to the Structural Variants and Derivatives of Nodularin
For Researchers, Scientists, and Drug Development Professionals
Nodularin, a potent cyclic pentapeptide hepatotoxin, and its structural variants represent a significant area of study in toxicology, pharmacology, and drug development. Produced primarily by the cyanobacterium Nodularia spumigena, these compounds are notorious for their acute hepatotoxicity and tumor-promoting activity. This technical guide provides a comprehensive overview of the structural diversity of nodularins, their mechanisms of action, and detailed methodologies for their analysis.
Core Structure and Variants
This compound and its analogues are cyclic nonribosomal pentapeptides.[1] The foundational structure consists of five amino acid residues, including several uncommon, non-proteinogenic amino acids. The generalized structure is cyclo-(D-Masp¹-L-X²-Adda³-D-γ-Glu⁴-Mdhb⁵), where:
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D-Masp : D-erythro-β-methylaspartic acid
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X : A variable L-amino acid
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Adda : (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, a unique C20 β-amino acid crucial for its biological activity.
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D-γ-Glu : D-glutamic acid (iso-linked)
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Mdhb : N-methyldehydrobutyrine
The nomenclature of this compound variants is determined by the variable L-amino acid at position 2. The most common and widely studied variant is This compound-R (NOD-R) , where the variable amino acid is Arginine.[1] To date, approximately 10 natural variants of this compound have been identified.[1][2] These variations primarily involve modifications at different positions of the core structure, such as methylation, demethylation, and amino acid substitution. Some of the known variants include:
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This compound-Har : Contains L-homoarginine at position 2.
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Motuporin (this compound-V) : Contains L-valine at position 2.
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Demethylated variants : These can occur at the D-Masp, Adda, or Mdhb residues. For instance, [Asp¹]NOD, [DMAdda³]NOD, and [dhb⁵]NOD have been identified.[3]
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Methylated variants : Additional methylation can occur, for example, at the Adda residue, resulting in [MeAdda]NOD.
Quantitative Toxicity Data
The toxicity of this compound and its variants is primarily attributed to their potent inhibition of protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A). This inhibition leads to hyperphosphorylation of cellular proteins, resulting in cytoskeletal disruption, apoptosis, and necrosis. The Adda amino acid side chain plays a critical role in the interaction with the active site of the phosphatases. The following table summarizes available quantitative toxicity data for some this compound variants.
| Variant | Test System | Endpoint | Value | Reference |
| This compound-R | Mouse (i.p.) | LD50 | 50 µg/kg | |
| This compound-Har | Mouse (i.p.) | LD50 | 70 µg/kg | |
| This compound-R | PP1 (in vitro) | IC50 | 1.8 nM | |
| This compound-R | PP2A (in vitro) | IC50 | 0.026 nM | |
| This compound-R | Human Hepatoma Cells (Huh7) | Cytotoxicity | 5 µM (24h) | |
| This compound with (Z)-Adda | PP1 (in vitro) | Inhibition | No inhibition |
Signaling Pathways of this compound-Induced Toxicity
The primary molecular mechanism of this compound toxicity is the inhibition of PP1 and PP2A. This leads to a cascade of downstream effects, culminating in hepatotoxicity and tumor promotion.
Inhibition of Protein Phosphatases and Cytoskeletal Disruption
This compound binds to the catalytic subunit of PP1 and PP2A, obstructing the active site and preventing the dephosphorylation of substrate proteins. This leads to the hyperphosphorylation of numerous cellular proteins, including cytokeratins 8 and 18. The resulting disruption of the intermediate filament network leads to a loss of cell morphology, membrane blebbing, and ultimately, apoptotic cell death.
Tumor Promotion via TNF-α and MAPK Signaling
This compound is a potent tumor promoter. Its tumor-promoting activity is mediated, in part, through the induction of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The upregulation of TNF-α activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the expression of proto-oncogenes such as c-jun and c-fos. This cascade promotes cell proliferation and survival, contributing to tumor development. Furthermore, this compound can induce endoplasmic reticulum (ER) stress, another pathway implicated in tumorigenesis.
Experimental Protocols
Accurate detection and quantification of this compound and its variants are crucial for research and safety monitoring. The following are outlines of common experimental protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound variants.
Workflow:
Methodology:
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Sample Preparation:
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For water samples, solid-phase extraction (SPE) with C18 cartridges is commonly used to concentrate the toxins.
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For biological tissues, extraction with methanol or a mixture of methanol and water is followed by centrifugation and purification.
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Chromatographic Separation:
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A C18 reversed-phase column is typically used.
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The mobile phase usually consists of a gradient of acetonitrile and water, both containing a small percentage of trifluoroacetic acid (TFA) or formic acid to improve peak shape.
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Detection:
-
Detection is most commonly performed using a UV detector at a wavelength of 238 nm, which corresponds to the characteristic absorption of the Adda moiety.
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Quantification:
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Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared with a certified this compound standard.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity for the identification and quantification of this compound variants.
Methodology:
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Sample Preparation: Similar to HPLC, but may require more rigorous cleanup to minimize matrix effects.
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Chromatographic Separation: A C18 or similar reversed-phase column is used with a mobile phase gradient of acetonitrile and water, often with formic acid as a modifier.
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Mass Spectrometry:
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Electrospray ionization (ESI) in positive ion mode is typically used.
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Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each this compound variant.
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For structural elucidation of new variants, high-resolution mass spectrometry (e.g., Q-TOF) is utilized to obtain accurate mass measurements and fragmentation patterns.
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Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method for screening a large number of samples for the presence of nodularins.
Methodology:
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Assay Principle: Competitive ELISA is the most common format. This compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of anti-nodularin antibody-coated wells.
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Procedure:
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Standards and samples are added to the antibody-coated microplate wells.
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An enzyme-conjugated this compound is added.
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After incubation, the wells are washed to remove unbound reagents.
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A substrate is added, which reacts with the bound enzyme to produce a colorimetric signal.
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-
Detection: The absorbance is read using a microplate reader, and the concentration of this compound is inversely proportional to the color intensity.
Protein Phosphatase Inhibition Assay (PPIA)
PPIA is a functional assay that measures the biological activity of nodularins by quantifying their inhibition of PP1 or PP2A.
Methodology:
-
Assay Principle: The assay measures the activity of PP1 or PP2A in the presence and absence of this compound.
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Procedure:
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A purified preparation of PP1 or PP2A is incubated with a chromogenic substrate (e.g., p-nitrophenyl phosphate).
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The reaction is carried out in the presence of varying concentrations of this compound standards or samples.
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The enzyme dephosphorylates the substrate, producing a colored product.
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-
Detection: The change in absorbance is measured over time. The inhibitory activity of this compound is determined by the reduction in the rate of the enzymatic reaction.
Conclusion
This compound and its structural variants are a complex group of cyanotoxins with significant implications for public health and the environment. Their potent biological activity and diverse structures necessitate robust analytical methods for their detection and characterization. This technical guide provides a foundational understanding of the chemistry, toxicology, and analytical methodologies associated with these compounds, serving as a valuable resource for researchers and professionals in the field. Further research into the quantitative toxicity of a broader range of this compound variants and the intricate details of their downstream signaling pathways will continue to enhance our understanding of these important natural products.
References
An In-depth Technical Guide to Nodularin-Producing Cyanobacteria Other Than Nodularia spumigena
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of cyanobacterial species, excluding the commonly cited Nodularia spumigena, that are confirmed producers of the hepatotoxin nodularin. It includes quantitative data on toxin production, detailed experimental protocols for detection and quantification, and visualizations of key biological and experimental workflows.
Introduction
This compound, a potent cyclic pentapeptide hepatotoxin, is a significant concern for water quality and public health. While Nodularia spumigena is the most well-known producer, a growing body of research has identified other cyanobacterial species capable of synthesizing this toxin. Understanding the diversity of this compound producers is crucial for accurate risk assessment, environmental monitoring, and the development of targeted detection methods. This guide focuses on these lesser-known species, providing in-depth technical information for the scientific community.
Nodularins, like microcystins, are synthesized non-ribosomally by large multienzyme complexes encoded by the this compound synthetase (nda) gene cluster.[1] The presence of this gene cluster is a key indicator of a species' potential to produce this compound. The toxin exerts its hepatotoxicity through the inhibition of protein phosphatases 1 and 2A.[2]
This compound-Producing Cyanobacteria
Several cyanobacterial species, in addition to Nodularia spumigena, have been confirmed to produce this compound. These include members of the genera Nostoc and Iningainema, as well as other species within the Nodularia genus.
Confirmed this compound-Producing Species (other than N. spumigena)
-
Nodularia sphaerocarpa : A benthic species that has been shown to produce this compound.[3]
-
Nodularia harveyana : Another benthic species, with some strains confirmed as producers of this compound variants.[4]
-
Nostoc sp. : Several strains of this genus, both free-living and symbiotic, have been identified as this compound producers.[5] This was a significant finding as it expanded the known taxonomic range of this compound synthesis beyond the Nodularia genus.
-
Iningainema pulvinus : A benthic cyanobacterium isolated from a freshwater spring in Australia, representing the first report of this compound production from the family Scytonemataceae.
Quantitative Data on this compound Production
The concentration of this compound produced by these cyanobacteria can vary significantly depending on the species, strain, and environmental conditions. The following table summarizes available quantitative data on this compound production in species other than Nodularia spumigena.
| Species | Strain | This compound Variant(s) | Concentration (mg/g dry weight unless otherwise specified) | Reference(s) |
| Nostoc sp. | CENA543 | This compound-R | 4.3 | |
| Nostoc sp. (symbiotic) | 'Macrozamia riedlei 65.1' | This compound, [L-Har²] this compound | 9.55 ± 2.4 ng/µg Chl a | |
| Nostoc sp. (symbiotic) | 'Macrozamia serpentina 73.1' | This compound, [L-Har²] this compound | 12.5 ± 8.4 ng/µg Chl a | |
| Iningainema pulvinus | ES0614 | This compound | 0.796 - 1.096 | |
| Nodularia harveyana | PCC 7804 | This compound-[Har] | Not specified |
Experimental Protocols
Accurate detection and quantification of this compound are essential for research and monitoring. The following sections detail the methodologies for three key analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of this compound and its variants.
Sample Preparation (from Cyanobacterial Cells):
-
Freeze-dry a known quantity of cyanobacterial biomass (e.g., 10 mg).
-
Extract the toxins with a suitable solvent, such as methanol, by vortexing and sonication.
-
Centrifuge the sample to pellet the cell debris.
-
Collect the supernatant containing the toxins.
-
If necessary, dilute the extract with the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used (e.g., Agilent Poroshell SB-C18).
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is common.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the precursor ion and specific product ions of this compound.
-
Precursor and Product Ions: For this compound-R, the protonated molecule [M+H]⁺ has an m/z of 825.5. Common fragment ions for quantification and qualification include those resulting from the loss of parts of the Adda side chain or cleavage of the peptide ring.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method for screening and quantifying this compound, often used for environmental water samples. Commercial kits are widely available.
General Protocol for Competitive ELISA:
-
Coating: Microtiter plates are pre-coated with this compound-protein conjugate.
-
Sample/Standard Incubation: Samples or this compound standards are added to the wells, followed by the addition of a specific monoclonal or polyclonal antibody against this compound. The free this compound in the sample competes with the coated this compound for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Non-Competitive ELISA: A non-competitive format has also been developed, which utilizes a broad-specific anti-immunocomplex antibody. In this assay, the sample, a biotinylated anti-Adda monoclonal antibody, and an enzyme-linked single-chain antibody fragment are incubated together in streptavidin-coated wells. The resulting signal is directly proportional to the toxin concentration.
Polymerase Chain Reaction (PCR) for nda Gene Detection
PCR-based methods are used to detect the genetic potential for this compound production by targeting the this compound synthetase (nda) gene cluster. The ndaF gene is a common target.
DNA Extraction:
-
Pellet cyanobacterial cells from a water sample or culture by centrifugation.
-
Lyse the cells using a combination of enzymatic (e.g., proteinase K) and chemical (e.g., lysis buffer) treatments. Commercial DNA extraction kits for bacteria are effective.
-
Purify the genomic DNA according to the kit manufacturer's protocol.
Quantitative PCR (qPCR) for ndaF:
-
Primers: Specific primers targeting a conserved region of the ndaF gene are used.
-
Reaction Mixture: The qPCR reaction typically contains DNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and qPCR master mix.
-
Thermal Cycling Conditions:
-
Initial Denaturation (e.g., 95°C for 5-10 minutes).
-
Cycling (40-45 cycles):
-
Denaturation (e.g., 95°C for 15-30 seconds).
-
Annealing/Extension (e.g., 60°C for 1 minute).
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Quantification: The abundance of the ndaF gene is determined by comparing the amplification cycle threshold (Ct) value of the sample to a standard curve generated from known quantities of a plasmid containing the target ndaF sequence.
Visualizations
Logical Relationships and Signaling Pathways
The biosynthesis of this compound is closely related to that of microcystin. It is hypothesized that the this compound synthetase (nda) gene cluster evolved from the microcystin synthetase (mcy) gene cluster through a deletion event.
Caption: Proposed evolution of the this compound synthetase gene cluster from an ancestral microcystin synthetase gene cluster.
Experimental Workflows
The following diagram illustrates a typical workflow for the detection and confirmation of this compound production in a cyanobacterial sample.
Caption: A generalized experimental workflow for identifying this compound-producing cyanobacteria.
References
- 1. Characterization of the this compound Synthetase Gene Cluster and Proposed Theory of the Evolution of Cyanobacterial Hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Detection and Characterization of this compound by Using Label-Free Surface-Enhanced Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Production of High Amounts of Hepatotoxin this compound and New Protease Inhibitors Pseudospumigins by the Brazilian Benthic Nostoc sp. CENA543 [frontiersin.org]
The Ecological Impact of Nodularin: A Technical Guide for Researchers
An In-depth Examination of the Cyanotoxin Nodularin, its Role in Aquatic Ecosystems, and Methodologies for its Study
Introduction
This compound is a potent cyclic pentapeptide hepatotoxin primarily produced by the filamentous cyanobacterium Nodularia spumigena.[1][2] This cyanobacterium is known for forming extensive and dense blooms in brackish water bodies worldwide, most notably in the Baltic Sea, as well as in estuaries and coastal lagoons in Australia and North America.[3] These blooms represent some of the largest cyanobacterial mass occurrences globally and pose a significant threat to aquatic ecosystems and public health.[1][2] this compound is structurally and functionally similar to microcystins, another well-studied group of cyanobacterial hepatotoxins, and they are often investigated together. This guide provides a comprehensive technical overview of the ecological role of this compound, its toxicological effects, and the experimental methodologies used to study this impactful cyanotoxin.
Chemical and Physical Properties
This compound-R, the most common variant, is a cyclic nonribosomal pentapeptide with the molecular formula C₄₁H₆₀N₈O₁₀ and an average molecular weight of 824.963 g/mol . Its structure contains several non-proteinogenic amino acids, including N-methyl-didehydroaminobutyric acid (Mdhb) and the β-amino acid 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda). Nodularins are relatively stable compounds, showing resistance to degradation by light, temperature, and microwaves. They are also resistant to hydrolysis and oxidation in typical aquatic conditions. However, they do break down slowly at temperatures above 40°C and at pH levels below 1 or above 9.
Production and Occurrence in Aquatic Ecosystems
This compound is synthesized nonribosomally by multienzyme complexes encoded by the nda gene cluster in Nodularia spumigena. While N. spumigena is the primary producer, some strains of Nostoc have also been found to produce this compound. The production of this compound is influenced by various environmental factors. Studies have shown that higher temperatures, high irradiance, and elevated phosphate concentrations can increase intracellular this compound concentrations. Conversely, very low or high salinity and high concentrations of inorganic nitrogen can decrease its production.
Blooms of Nodularia spumigena lead to significant concentrations of this compound in the water column. The toxin is primarily located within the cyanobacterial cells but is released into the water upon cell lysis.
Quantitative Data on this compound Concentrations
The concentration of this compound in aquatic environments can vary significantly depending on the intensity of the cyanobacterial bloom and various environmental conditions. The following table summarizes reported this compound concentrations in water samples from different locations.
| Location | Matrix | This compound Concentration | Reference(s) |
| Baltic Sea | Water | Up to 565 µg/L | |
| Australian estuaries | Water | 0.8 - 220 µg/L | |
| Polish coastal waters | Water | Up to 3964 µg/L | |
| Lake Alexandrina, Australia | Water | Historically significant blooms |
Ecological Role and Impacts
This compound plays a significant role in the ecology of aquatic ecosystems, primarily through its toxic effects on a wide range of organisms.
Effects on Phytoplankton and Zooplankton
While some studies suggest that decaying Nodularia blooms can provide a food source for heterotrophic organisms, the presence of this compound can have detrimental effects on zooplankton. Some zooplankton species may avoid grazing on toxic Nodularia filaments. For those that do ingest the toxin, it can lead to reduced survival and reproductive success. However, some studies have shown that certain copepods can be relatively unaffected by this compound, potentially due to detoxification mechanisms.
Effects on Benthic Invertebrates and Fish
This compound is toxic to a variety of benthic invertebrates and fish. Exposure can occur through ingestion of toxic cyanobacteria, consumption of contaminated prey, or uptake of dissolved toxins from the water. In fish, this compound primarily targets the liver, causing cytoskeletal damage, necrosis, and hemorrhagic shock, which can be fatal. Chronic exposure to non-lethal doses is considered a risk factor for liver cancer.
Bioaccumulation and Trophic Transfer
This compound has been shown to bioaccumulate in various aquatic organisms, leading to its transfer through the food web.
Bioaccumulation in Invertebrates and Fish
Significant concentrations of this compound have been detected in a variety of aquatic organisms. The table below presents some reported concentrations in different species.
| Organism | Tissue | This compound Concentration (dry weight) | Location | Reference(s) |
| Blue mussel (Mytilus edulis) | Whole tissue | Up to 2.5 µg/g | Baltic Sea | |
| Flounder (Platichthys flesus) | Liver | 30 - 140 ng/g | Baltic Sea | |
| Cod (Gadus morhua) | Liver | 30 - 70 ng/g | Baltic Sea | |
| Mullet (Mugil cephalus) | Liver | Median 43.6 mg/kg | Sub-tropical Australia | |
| Mullet (Mugil cephalus) | Muscle | Median 44.0 µg/kg | Sub-tropical Australia | |
| Copepod (Eurytemora affinis) | Whole body | High concentrations observed | Baltic Sea | |
| Cladoceran (Pleopsis polyphemoides) | Whole body | High concentrations observed | Baltic Sea |
Trophic Transfer
The bioaccumulation of this compound in lower trophic levels, such as zooplankton and benthic invertebrates, facilitates its transfer to higher trophic levels, including fish and potentially fish-eating birds and mammals. This biomagnification can lead to toxic effects in organisms at the top of the food web.
Toxicology
The primary mechanism of this compound's toxicity is the potent and specific inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes are crucial for a multitude of cellular processes, and their inhibition leads to a state of hyperphosphorylation of cellular proteins, disrupting cellular function and leading to cell death.
Signaling Pathways
The inhibition of PP1 and PP2A by this compound triggers a cascade of events leading to apoptosis, or programmed cell death. This process involves the activation of a series of cysteine-aspartic proteases known as caspases.
Caption: this compound-induced apoptosis signaling pathway in hepatocytes.
This compound exposure also leads to the generation of reactive oxygen species (ROS), causing oxidative stress within the cell. The cell attempts to counteract this through the activation of antioxidant defense mechanisms, primarily regulated by the Nrf2-Keap1 signaling pathway.
Caption: this compound-induced oxidative stress and the Nrf2-Keap1 response pathway.
Toxicity Data
The acute toxicity of this compound has been determined in laboratory animals, primarily through intraperitoneal injection in mouse bioassays.
| Organism | Route of Administration | LD50 | Reference(s) |
| Mouse | Intraperitoneal | 50 - 60 µg/kg | |
| Mouse | Oral | Estimated >5 mg/kg |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound.
This compound Extraction from Water Samples
Objective: To extract and concentrate this compound from water samples for subsequent analysis.
Materials:
-
Water sample (e.g., 1 L)
-
Glass fiber filters (e.g., GF/C)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Filter the water sample through a glass fiber filter to separate the particulate (intracellular this compound) and dissolved (extracellular this compound) fractions.
-
For the particulate fraction, extract the filter with a suitable solvent, typically 80% methanol in water, using sonication or repeated freeze-thaw cycles to lyse the cells.
-
Centrifuge the extract and collect the supernatant.
-
For the dissolved fraction, condition the C18 SPE cartridge with methanol followed by water.
-
Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the this compound from the cartridge with methanol.
-
Combine the extracts from the particulate and dissolved fractions if total this compound concentration is desired.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 50% methanol) for analysis.
This compound Quantification by HPLC-MS/MS
Objective: To accurately quantify this compound concentrations in prepared extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Typical HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the this compound.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-20 µL
Typical MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound-R (e.g., m/z 825.5 -> 135.1).
-
Quantification: Generate a calibration curve using certified this compound standards and calculate the concentration in the samples based on their peak areas.
This compound Detection by ELISA
Objective: To rapidly screen for the presence of this compound in samples.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) for this compound is typically a competitive immunoassay. This compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-nodularin antibody binding sites coated on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The presence of the enzyme is detected by the addition of a substrate that produces a color change, which is measured using a microplate reader.
General Procedure:
-
Add standards and samples to the antibody-coated microtiter wells.
-
Add the this compound-enzyme conjugate to the wells.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add a substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.
Mouse Bioassay for Acute Toxicity
Objective: To determine the acute toxicity (LD50) of this compound.
Animal Model:
-
Male Swiss albino mice (or other suitable strain), typically 18-25 g.
Procedure:
-
Prepare serial dilutions of purified this compound in a suitable vehicle (e.g., saline).
-
Administer a single dose of the this compound solution to groups of mice via intraperitoneal (i.p.) injection. A control group should receive the vehicle only.
-
Observe the mice for signs of toxicity and mortality over a specified period (e.g., 24-48 hours).
-
Record the number of deaths in each dose group.
-
Calculate the LD50 value (the dose that is lethal to 50% of the test animals) using a statistical method such as probit analysis.
-
At the end of the observation period, surviving animals are euthanized, and a necropsy is performed to examine for gross pathological changes, particularly in the liver.
Conclusion
This compound is a significant cyanotoxin with profound ecological and toxicological impacts in aquatic ecosystems prone to Nodularia spumigena blooms. Its stability, potent hepatotoxicity, and ability to bioaccumulate and transfer through the food web make it a serious concern for environmental and public health. A thorough understanding of its production, fate, and effects is crucial for the effective management of water resources and the protection of aquatic life and human health. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the various facets of this compound's role in the environment. Continued research into the complex interactions between this compound, its producing organisms, and the surrounding ecosystem is essential for developing effective mitigation and management strategies for toxic cyanobacterial blooms.
References
A Nodularin Akut és Krónikus Toxicitása Halakban: Egy Részletes Műszaki Útmutató
Közönség: Kutatók, tudósok és gyógyszerfejlesztési szakemberek
Absztrakt
A nodularin (NOD), a Nodularia spumigena cianobaktérium által termelt ciklikus pentapeptid hepatotoxin, jelentős veszélyt jelent a vízi ökoszisztémákra, különösen a halakra. Ez a műszaki útmutató mélyreható áttekintést nyújt a this compound halakra gyakorolt akut és krónikus toxicitásáról, összefoglalva a legújabb kutatási eredményeket a kvantitatív toxikológiai adatok, a kísérleti protokollok és a kiváltott jelátviteli útvonalak tekintetében. A dokumentum célja, hogy részletes erőforrásként szolgáljon a kutatók, tudósok és gyógyszerfejlesztési szakemberek számára, akik a cianotoxinok halakra gyakorolt hatásait vizsgálják.
Bevezetés
A cianobaktériumok vízvirágzása világszerte egyre gyakoribb jelenség, amely komoly ökológiai és egészségügyi problémákat vet fel. A Nodularia spumigena által termelt this compound az egyik legjelentősebb cianotoxin, amely a vízi táplálékláncban felhalmozódva veszélyezteti a halpopulációkat és potenciálisan az emberi egészséget is. A this compound elsődleges célszerve a máj, ahol a protein-foszfatázok gátlásán keresztül sejtkárosodást, oxidatív stresszt és apoptózist indukál.[1][2] Ez az útmutató részletesen bemutatja a this compound toxicitásának mechanizmusait, a toxikológiai vizsgálatok módszertanát és az eddigi kutatások kvantitatív eredményeit.
Kvantitatív Toxikológiai Adatok
A this compound halakra gyakorolt toxicitásának mértékét számos tényező befolyásolja, beleértve a halfajt, az expozíció időtartamát és módját, valamint a toxin koncentrációját. Az alábbi táblázatok összefoglalják a rendelkezésre álló kvantitatív adatokat.
2.1. Akut Toxicitási Adatok
Bár specifikus LC50 (közepes letális koncentráció) értékek halakra vonatkozóan korlátozottan állnak rendelkezésre a szakirodalomban, a kísérleti expozíciós vizsgálatokból származó adatok egyértelműen jelzik a this compound akut toxicitását.
Táblázat 1: this compound Akut Expozíció Hatásai Halakban
| Halfaj | Expozíció Módja | Dózis/Koncentráció | Expozíciós Idő | Megfigyelt Hatások | Forrás |
| Tengeri pisztráng (Salmo trutta m. trutta) | Orális (egyszeri dózis) | 440 µg/kg testtömeg | 1-2 nap | A máj szerkezetének teljes elvesztése. | [3] |
| Csatornaharcsa (Ictalurus punctatus) | Intraperitoneális | 250 µg/kg testtömeg | 24 óra | Plazma this compound koncentráció: 835-1520 ng/g; Máj this compound koncentráció: 933-1140 ng/g. | [4] |
2.2. Krónikus Toxicitási és Bioakkumulációs Adatok
A krónikus, alacsony dózisú this compound expozíció hosszú távú egészségkárosodást okozhat a halakban, beleértve a májkárosodást és a daganatképződést.[2] A this compound hajlamos a bioakkumulációra, különösen a májban és az izomszövetben.
Táblázat 2: this compound Bioakkumuláció Különböző Halfajokban
| Halfaj | Szövet | Mért Koncentráció (száraz tömeg) | Expozíciós Körülmények | Forrás |
| Lepényhal (Platichthys flesus) | Máj | 489 ng/g | Természetes expozíció (Gdański-öböl) | |
| Tőkehal (Gadus morhua) | Máj | 30-70 ng/g (maximum 140 ng/g) | Természetes expozíció (Balti-tenger) | |
| Tengeri pér (Mugil cephalus) | Máj | 40.8-47.8 mg/kg | Tömeges halpusztulást követően | |
| Tengeri pér (Mugil cephalus) | Izom | 32.3-56.8 µg/kg | Tömeges halpusztulást követően | |
| Tüskés pikó (Gasterosteus aculeatus) | Egész test | 35-170 µg/kg | Vízvirágzás során |
Jelenleg nincsenek általánosan elfogadott NOAEL (No-Observed-Adverse-Effect Level) és LOAEL (Lowest-Observed-Adverse-Effect Level) értékek a nodularinra vonatkozóan halak esetében. A mikrocisztin-LR-re vonatkozó, egereken végzett 13 hetes orális gavage vizsgálat alapján a NOAEL értéket 40 µg/kg/nap-ban állapították meg.
Kísérleti Protokollok
A this compound toxicitásának vizsgálata specifikus és érzékeny módszereket igényel. Az alábbiakban bemutatjuk a kulcsfontosságú kísérleti eljárások részletes protokolljait.
3.1. This compound Extrakció és Kvantitatív Meghatározás Halkövetből (LC-MS/MS)
A this compound halkövetből történő extrakciója és mennyiségi meghatározása folyadékkromatográfiás-tömegspektrometriás (LC-MS/MS) módszerrel a legelterjedtebb.
-
Mintaelőkészítés:
-
A halkövet (máj, izom) homogenizálása.
-
Extrakció 4 ml, pH 2-re savanyított, 80°C-os vízzel.
-
A fehérjék kicsapása acetonitrillel.
-
Az extraktum szűrése és a felülúszó bepárlása nitrogénáram alatt.
-
A maradék feloldása 50%-os metanolban a LC-MS/MS analízishez.
-
-
LC-MS/MS Analízis:
-
Kromatográfiás elválasztás: Reverz fázisú C18 oszlopon, acetonitril és 0,1%-os hangyasavat tartalmazó víz gradiens elúcióval.
-
Tömegspektrometriás detektálás: Elektrospray ionizációs (ESI) forrással, pozitív ion módban, többszörös reakció monitorozás (MRM) üzemmódban.
-
3.2. Hisztopatológiai Vizsgálatok
A this compound okozta sejtszintű elváltozások kimutatására a májszövet hisztopatológiai vizsgálata szolgál.
-
Szövetfeldolgozás:
-
A májszövet fixálása 10%-os pufferolt formalinban 24 órán át.
-
Dehidratálás növekvő koncentrációjú etanolsorozaton.
-
Tisztítás xilolban.
-
Paraffinba ágyazás.
-
Metszetek készítése mikrotómmal (4-5 µm vastagságban).
-
-
Festés:
-
Hematoxilin és eozin (H&E) festés: Az általános morfológiai elváltozások, mint a hepatocita nekrózis, a szerkezet fellazulása és a vakuolizáció megfigyelésére.
-
3.3. Apoptózis Kimutatása
Az apoptózis, vagy programozott sejthalál, a this compound toxicitásának egyik kulcsfontosságú mechanizmusa.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Vizsgálat: A DNS fragmentáció kimutatására.
-
A paraffinos metszetek deparaffinálása és rehidratálása.
-
Permeabilizálás Proteináz K-val.
-
A DNS-törések jelölése TdT enzimmel és biotinilált deoxiribonukleotidokkal.
-
A jelölt nukleotidok detektálása streptavidin-peroxidáz konjugátummal és DAB (diamino-benzidin) szubsztráttal, ami barna elszíneződést eredményez az apoptotikus sejtmagokban.
-
-
Kaszpáz-3 Aktivitás Mérés: A kaszpáz-3, egy végrehajtó kaszpáz, aktivitásának mérése a sejtlizátumból.
-
A szövethomogenizátum elkészítése hideg lízis pufferben.
-
Inkubálás jégen, majd centrifugálás.
-
A felülúszóhoz reakciópuffer és DEVD-pNA (szubsztrát) hozzáadása.
-
Inkubálás 37°C-on. A felszabaduló p-nitroanilin (pNA) sárga színű, amelynek abszorbanciája 405 nm-en mérhető.
-
Jelátviteli Útvonalak és Kísérleti Munkafolyamatok Vizualizációja
A this compound toxicitásának megértéséhez elengedhetetlen a kiváltott sejtszintű folyamatok és a kísérleti elrendezések vizuális megjelenítése.
// Nodes NOD [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP1_PP2A [label="Protein Phosphatase 1 & 2A", fillcolor="#FBBC05", fontcolor="#202124"]; Hyperphosphorylation [label="Cellular Protein\nHyperphosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytoskeleton [label="Cytoskeletal Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)\nGeneration", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Bax_Bcl2 [label="Bax/Bcl-2 Ratio ↑", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hepatotoxicity [label="Hepatotoxicity\n(Necrosis, Hemorrhage)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges NOD -> PP1_PP2A [label="Inhibition", style=bold, color="#EA4335"]; PP1_PP2A -> Hyperphosphorylation [label="Leads to", style=dashed, color="#5F6368"]; Hyperphosphorylation -> Cytoskeleton [style=dashed, color="#5F6368"]; NOD -> ROS [label="Induces", style=bold, color="#EA4335"]; ROS -> OxidativeStress [style=dashed, color="#5F6368"]; OxidativeStress -> DNA_Damage [style=dashed, color="#5F6368"]; OxidativeStress -> Mitochondrial_Dysfunction [style=dashed, color="#5F6368"]; DNA_Damage -> p53 [style=dashed, color="#5F6368"]; Mitochondrial_Dysfunction -> Bax_Bcl2 [style=dashed, color="#5F6368"]; p53 -> Bax_Bcl2 [style=dashed, color="#5F6368"]; Bax_Bcl2 -> Caspase3 [style=dashed, color="#5F6368"]; Caspase3 -> Apoptosis [style=bold, color="#34A853"]; Cytoskeleton -> Hepatotoxicity [style=dashed, color="#5F6368"]; Apoptosis -> Hepatotoxicity [style=dashed, color="#5F6368"]; }
1. ábra: A this compound által indukált jelátviteli útvonalak halakban.// Nodes Acclimatization [label="Fish Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Exposure [label="this compound Exposure\n(Acute / Chronic)", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Sampling\n(Blood, Liver, Muscle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nodularin_Quantification [label="this compound Quantification\n(LC-MS/MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Histopathology [label="Histopathology\n(H&E Staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assays\n(TUNEL, Caspase-3)", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress Markers\n(SOD, CAT, MDA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Interpretation [label="Data Interpretation\n& Conclusion", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acclimatization -> Exposure [color="#5F6368"]; Exposure -> Sampling [color="#5F6368"]; Sampling -> Analysis [color="#5F6368"]; Analysis -> Nodularin_Quantification [color="#5F6368"]; Analysis -> Histopathology [color="#5F6368"]; Analysis -> Apoptosis_Assay [color="#5F6368"]; Analysis -> Oxidative_Stress [color="#5F6368"]; Nodularin_Quantification -> Data_Interpretation [style=dashed, color="#5F6368"]; Histopathology -> Data_Interpretation [style=dashed, color="#5F6368"]; Apoptosis_Assay -> Data_Interpretation [style=dashed, color="#5F6368"]; Oxidative_Stress -> Data_Interpretation [style=dashed, color="#5F6368"]; }
2. ábra: Általános kísérleti munkafolyamat a this compound toxicitásának értékelésére.// Nodes Exposure [label="this compound Exposure\n(Water, Food)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Uptake [label="Uptake & Bioaccumulation\n(Liver, Muscle)", fillcolor="#FBBC05", fontcolor="#202124"]; Molecular [label="Molecular & Cellular Effects\n(PP Inhibition, Oxidative Stress,\nApoptosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histopathological [label="Histopathological Changes\n(Necrosis, Inflammation,\nStructural Loss)", fillcolor="#F1F3F4", fontcolor="#202124"]; Organismal [label="Organismal Effects\n(Reduced Growth, Mortality,\nReproductive Issues)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Exposure -> Uptake [label="Leads to", color="#5F6368"]; Uptake -> Molecular [label="Causes", color="#5F6368"]; Molecular -> Histopathological [label="Results in", color="#5F6368"]; Histopathological -> Organismal [label="Contributes to", color="#5F6368"]; }
3. ábra: Logikai kapcsolat a this compound expozíció és a halakra gyakorolt hatások között.Összefoglalás és Jövőbeli Irányok
A this compound jelentős és növekvő veszélyt jelent a halpopulációkra világszerte. A jelenlegi kutatások egyértelműen kimutatták a toxin akut és krónikus hepatotoxicitását, amely a protein-foszfatázok gátlásán, az oxidatív stressz indukálásán és az apoptózis kiváltásán keresztül valósul meg. A kvantitatív toxikológiai adatok, különösen a halakra vonatkozó LC50, NOAEL és LOAEL értékek, azonban továbbra is hiányosak. A jövőbeli kutatásoknak ezen adatok pótlására, valamint a this compound és más cianotoxinok közötti szinergikus hatások vizsgálatára kell összpontosítaniuk. A krónikus expozíció hosszú távú hatásainak, beleértve a karcinogenitást és a reprodukciós zavarokat, további mélyreható vizsgálata szintén elengedhetetlen a kockázatértékelés pontosításához és a hatékony környezetvédelmi stratégiák kidolgozásához.
References
- 1. Simple assay for analyzing five microcystins and this compound in fish muscle tissue: hot water extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, this compound, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Analysis of microcystin-LR and this compound using triple quad liquid chromatography-tandem mass spectrometry and histopathology in experimental fish - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanisms of Nodularin Hepatotoxicity and Carcinogenicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodularin (NOD), a cyclic pentapeptide hepatotoxin produced by the cyanobacterium Nodularia spumigena, poses a significant threat to animal and human health. Acute exposure can lead to severe liver damage and hemorrhagic shock, while chronic, low-level exposure is associated with tumor promotion and potential carcinogenicity. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying this compound's toxicological profile. We will delve into its primary mode of action—the potent inhibition of protein phosphatases—and explore the downstream consequences, including the induction of oxidative stress, disruption of cellular signaling cascades, and the triggering of apoptosis. Furthermore, this guide will elucidate the pathways implicated in its carcinogenic activity. Detailed experimental protocols for key assays and quantitative data on this compound's effects are provided to support researchers in the fields of toxicology, oncology, and drug development.
Introduction to this compound
This compound is a non-ribosomal peptide with a cyclic structure, belonging to the family of cyanotoxins. Its chemical stability and potent biological activity make it a significant environmental and health concern, particularly in regions prone to cyanobacterial blooms. The primary target organ for this compound is the liver, where it is actively transported into hepatocytes via organic anion transporting polypeptides (OATPs). Once intracellular, it exerts its potent toxic effects.
Core Mechanism of Hepatotoxicity
The cornerstone of this compound's hepatotoxicity is its potent and specific inhibition of the catalytic subunits of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1][2][3] These enzymes are crucial regulators of a vast number of cellular processes, and their inhibition by this compound leads to a state of hyperphosphorylation of numerous cellular proteins. This disruption of the delicate balance of phosphorylation-dephosphorylation cascades is the initiating event for a series of cytotoxic responses.
Protein Phosphatase Inhibition
This compound binds to the catalytic subunits of PP1 and PP2A, effectively blocking their active sites.[4] This inhibition is highly potent, with IC50 values in the nanomolar range.[5] The hyperphosphorylation of structural proteins, such as cytokeratins 8 and 18, leads to the disorganization of the hepatocyte cytoskeleton, loss of cell shape, and compromised cell-cell adhesion. This structural collapse is a hallmark of this compound-induced hepatotoxicity and contributes to the observed liver necrosis and hemorrhage at high doses.
Induction of Oxidative Stress
This compound exposure has been shown to induce the formation of reactive oxygen species (ROS), including superoxide and hydroxyl radicals, within hepatocytes. The precise mechanism of ROS generation is not fully elucidated but is believed to be a consequence of the widespread cellular dysfunction caused by protein phosphatase inhibition. This increase in ROS leads to oxidative damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, further exacerbating cellular injury.
Triggering of Apoptosis
At sub-lethal concentrations, this compound is a potent inducer of apoptosis, or programmed cell death, in hepatocytes. The apoptotic process is initiated by the sustained hyperphosphorylation of key signaling proteins. This leads to the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways, culminating in the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. Evidence for this compound-induced apoptosis includes DNA fragmentation and the appearance of condensed and fragmented nuclei.
Signaling Pathways in this compound-Induced Toxicity
The inhibition of PP1 and PP2A by this compound results in the aberrant activation of several signaling pathways that are normally tightly regulated by phosphorylation.
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound exposure leads to the time- and concentration-dependent hyperphosphorylation and activation of key components of the MAPK pathway, including ERK1/2 and p38. The sustained activation of these pathways, which are normally involved in cell proliferation, differentiation, and stress responses, contributes to the decision between cell survival and apoptosis. The dysregulation of these pathways is a critical factor in both the acute hepatotoxicity and the long-term carcinogenic effects of this compound.
Apoptotic Signaling Cascade
The apoptotic signaling cascade initiated by this compound involves a complex interplay of pro- and anti-apoptotic proteins. The inhibition of protein phosphatases leads to the hyperphosphorylation of proteins that can trigger the mitochondrial apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, starting with the initiator caspase-9, which in turn activates the executioner caspase-3. This compound has been shown to significantly increase caspase activities at concentrations of 100 nM and above.
Figure 1. Signaling pathway of this compound-induced hepatotoxicity.
Mechanism of Carcinogenicity
This compound is considered a potent tumor promoter. Its carcinogenic potential is not thought to stem from direct genotoxicity, but rather from the chronic liver damage and regenerative cell proliferation it induces.
Tumor Promotion
The process of tumor promotion by this compound is multi-faceted:
-
Chronic Cell Injury and Proliferation: Long-term exposure to low levels of this compound causes sustained hepatocyte injury and death. This triggers a compensatory increase in cell proliferation to replace the damaged cells. This state of chronic regenerative proliferation increases the likelihood of spontaneous mutations occurring and becoming fixed in the hepatocyte population.
-
Disruption of Cell Cycle Control: The inhibition of PP1 and PP2A leads to the hyperphosphorylation and inactivation of tumor suppressor proteins like the retinoblastoma protein (pRb). This disrupts normal cell cycle checkpoints and allows for uncontrolled cell proliferation.
-
Activation of Proto-oncogenes: this compound has been shown to up-regulate the expression of several proto-oncogenes, including c-jun, jun-B, jun-D, c-fos, fos-B, and fra-1. The protein products of these genes are transcription factors that can drive cell proliferation and contribute to the transformed phenotype of cancer cells.
-
Induction of Inflammatory Responses: Chronic liver injury is often associated with a persistent inflammatory response. The release of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), can further promote cell proliferation and create a microenvironment that is conducive to tumor growth.
Figure 2. Logical flow of this compound-induced carcinogenicity.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological effects of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound on Protein Phosphatases
| Protein Phosphatase | IC50 (nM) | Reference |
| PP1 | 1.8 | |
| PP2A | ~0.1 |
Table 2: Dose-Dependent Effects of this compound on Hepatocytes
| Effect | This compound Concentration | Cell Type | Duration of Exposure | Reference |
| Nuclear Apoptosis | ≥ 10 nM | Primary rat hepatocytes | 24 hours | |
| Increased Caspase Activity | ≥ 100 nM | Primary rat hepatocytes | 24 hours | |
| DNA Fragmentation | 100 - 200 nM | Primary rat hepatocytes | 24 hours |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protein Phosphatase Inhibition Assay (Colorimetric)
This protocol is adapted from methods utilizing p-nitrophenyl phosphate (pNPP) as a substrate.
-
Principle: Protein phosphatases (PP1 or PP2A) dephosphorylate pNPP, producing p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor like this compound will reduce the rate of this reaction.
-
Materials:
-
Purified recombinant PP1 or PP2A
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35, pH 7.4)
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)
-
This compound standards of known concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add a fixed amount of PP1 or PP2A enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include control wells with no this compound.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Principle: DCFH-DA is non-fluorescent and freely diffuses into cells. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
-
Materials:
-
Hepatocyte cell culture
-
DCFH-DA stock solution (e.g., in DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound in culture medium. Include untreated controls and positive controls (e.g., H₂O₂).
-
Incubate for the desired time period.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This protocol provides a general workflow for detecting DNA fragmentation in apoptotic cells.
-
Principle: The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks with labeled dUTP, catalyzed by the enzyme terminal deoxynucleotidyl transferase (TdT). The incorporated labeled nucleotides can then be visualized by fluorescence microscopy.
-
Materials:
-
Hepatocytes cultured on coverslips or chamber slides
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP, as per commercial kit instructions)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cultured hepatocytes with this compound for the desired time.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes.
-
Wash again with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells with PBS to stop the reaction.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence (depending on the label used) in their nuclei, indicating apoptosis.
-
References
- 1. This compound-triggered apoptosis and hyperphosphorylation of signaling proteins in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein phosphatases by microcystins and this compound associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent inhibitor of protein phosphatases 1 and 2A, is a new environmental carcinogen in male F344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Nodularins in poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioaccumulation of Nodularin in the Aquatic Food Web: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nodularin, a potent cyclic pentapeptide hepatotoxin, is produced by the cyanobacterium Nodularia spumigena. This toxin poses a significant threat to aquatic ecosystems and public health due to its ability to bioaccumulate in the food web. This technical guide provides a comprehensive overview of the bioaccumulation of this compound, detailing its transfer through various trophic levels, the experimental protocols for its detection, and its molecular mechanism of action.
Quantitative Data on this compound Bioaccumulation
This compound has been detected in a wide range of aquatic organisms, from invertebrates to fish. The following tables summarize the quantitative data on this compound concentrations reported in various studies. Concentrations are presented in micrograms per kilogram (µg/kg) dry weight (dw) to facilitate comparison across different studies and matrices.
Table 1: this compound Concentrations in Aquatic Invertebrates
| Species | Common Name | Location | Tissue | This compound Concentration (µg/kg dw) | Analytical Method | Reference |
| Mytilus edulis | Blue Mussel | Gulf of Gdańsk | Whole Tissue | Up to 139 | ELISA | [1] |
| Mytilus edulis | Blue Mussel | Laboratory Exposure | Whole Tissue | 400 - 1100 (initial to 24h exposure) | LC/MS | [2] |
| Mytilus edulis | Blue Mussel | Laboratory Exposure | Whole Tissue | 600 - 1100 (depuration) | LC/MS | [2][3] |
| Macoma balthica | Baltic Clam | Gulf of Gdańsk | Whole Tissue | High concentrations detected | ELISA | [4] |
Table 2: this compound Concentrations in Fish
| Species | Common Name | Location | Tissue | This compound Concentration (µg/kg dw) | Analytical Method | Reference |
| Platichthys flesus | Flounder | Gulf of Gdańsk | Liver | 489 | ELISA | |
| Platichthys flesus | Flounder | Gulf of Gdańsk | Guts | 21 | ELISA | |
| Platichthys flesus | Flounder | Gulf of Gdańsk | Gonads | 21 | ELISA | |
| Micropterus dolomieu | Smallmouth Bass (Juvenile) | Pennsylvania, USA | Whole Fish | 800 - 16,700 (ww) | LC-MS/MS | |
| Micropterus dolomieu | Smallmouth Bass (Adult) | Pennsylvania, USA | Liver | 1,700 & 2,800 (ww) | LC-MS/MS | |
| Mugil cephalus | Sea Mullet | Queensland, Australia | Liver | 40,800 - 47,800 | HPLC-MS/MS | |
| Mugil cephalus | Sea Mullet | Queensland, Australia | Muscle | 32.3 - 56.8 | HPLC-MS/MS | |
| Salmo salar | Salmon | Baltic Sea | - | Lower concentrations detected | - | |
| Clupea harengus | Herring | Baltic Sea | - | Lower concentrations detected | - | |
| Gadus morhua | Cod | Baltic Sea | - | High concentrations detected | - | |
| Gasterosteus aculeatus | Threespine Stickleback | Baltic Sea | - | High concentrations detected | - |
Table 3: this compound Concentrations in Other Biota and Sediments
| Matrix | Location | This compound Concentration (ng/g dw) | Analytical Method | Reference |
| Sediment | Gulf of Gdańsk | 2.3 - 75 | ELISA | |
| Periphyton | Pennsylvania, USA | 0.7 - 82.2 | LC-MS/MS |
Experimental Protocols
The accurate quantification of this compound in environmental and biological samples is crucial for risk assessment. Various analytical methods are employed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common and reliable technique. A generalized experimental workflow is outlined below.
Sample Collection and Preparation
-
Biota Samples: Tissues (e.g., liver, muscle, whole organisms) are dissected, weighed, and lyophilized (freeze-dried) to determine the dry weight. The dried tissue is then homogenized into a fine powder.
-
Sediment Samples: Surface sediment layers are collected, freeze-dried, and sieved to remove large debris.
Extraction of this compound
-
Solid-Liquid Extraction: A known mass of the homogenized sample is extracted with a solvent mixture, typically methanol/water (e.g., 75% or 90% methanol).
-
Sonication and Centrifugation: The sample-solvent mixture is subjected to ultrasonication to enhance extraction efficiency, followed by centrifugation to separate the solid residue from the supernatant containing the toxin. This process is often repeated multiple times to ensure complete extraction.
Sample Cleanup and Concentration
-
Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering compounds and concentrate the this compound. The cartridge is first conditioned with methanol and then with water. The sample is loaded, and interfering substances are washed away with a low-concentration organic solvent. This compound is then eluted with a higher concentration of organic solvent (e.g., 90% methanol).
-
Evaporation and Reconstitution: The eluate from the SPE step is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, precise volume of a suitable solvent (e.g., 20% methanol) for analysis.
Analytical Detection and Quantification
Several methods are available for the detection and quantification of this compound.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method that uses antibodies to detect the Adda amino acid, which is common to both microcystins and nodularins. While rapid and cost-effective, it can have limitations in selectivity and is not congener-specific.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a photodiode array (PDA) detector, HPLC can separate and quantify this compound based on its characteristic UV absorption spectrum.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for this compound analysis, offering high sensitivity and specificity. It allows for the unambiguous identification and quantification of this compound even in complex matrices. A specific precursor ion (the molecular ion of this compound) is selected and fragmented, and specific product ions are monitored for quantification.
-
Protein Phosphatase Inhibition Assay (PPIA): A biochemical method that measures the inhibition of protein phosphatase activity, which is the mechanism of toxicity for this compound. It is sensitive but does not distinguish between different protein phosphatase inhibitors.
Mandatory Visualizations
Aquatic Food Web and this compound Transfer
Caption: Trophic transfer of this compound in an aquatic food web.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis in biological samples.
Signaling Pathway of this compound Hepatotoxicity
Caption: Molecular mechanism of this compound-induced hepatotoxicity.
Conclusion
The bioaccumulation of this compound in aquatic food webs represents a significant ecological and public health concern. The data clearly demonstrates that this compound can accumulate to high concentrations in various organisms, particularly in the liver of fish and in filter-feeding bivalves. This highlights the potential for human exposure through the consumption of contaminated seafood. The detailed experimental protocols provided in this guide are essential for the accurate monitoring and risk assessment of this compound in the environment. Furthermore, a thorough understanding of the molecular mechanisms of this compound toxicity is crucial for the development of potential therapeutic interventions and for informing public health guidelines. Continued research and monitoring are necessary to fully elucidate the dynamics of this compound bioaccumulation and to mitigate its potential impacts.
References
- 1. Accumulation of this compound in sediments, mussels, and fish from the Gulf of Gdańsk, southern Baltic Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation and depuration of cyanobacterial toxin this compound and biomarker responses in the mussel Mytilus edulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
Navigating the Natural Attenuation of Nodularin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nodularin (NOD), a potent hepatotoxin produced by the cyanobacterium Nodularia spumigena, poses a significant threat to environmental and public health. Understanding its natural degradation pathways is crucial for risk assessment, water resource management, and the development of bioremediation strategies. This technical guide provides a comprehensive overview of the primary mechanisms of this compound degradation in the environment, focusing on biodegradation and photodegradation, with detailed experimental protocols and quantitative data.
Biodegradation of this compound
The primary route of this compound's natural breakdown is through microbial activity. Certain aquatic bacteria have demonstrated the ability to utilize this compound as a source of carbon and nitrogen, effectively detoxifying it.
Key Microorganisms and Enzymatic Pathways
Bacteria belonging to the family Sphingomonadaceae, particularly the genus Sphingopyxis, are prominent in this compound biodegradation.[1] These bacteria harbor a specific gene cluster, designated as mlr (microcystin-degrading), which encodes the enzymes responsible for breaking down cyclic peptide toxins like this compound.[1][2]
The degradation is a multi-step enzymatic process initiated by the cleavage of the cyclic structure of this compound. The key enzyme, MlrA , a metalloprotease, hydrolyzes the peptide bond between Arginine (Arg) and the unique amino acid Adda ((2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid).[1][3] This initial step linearizes the toxin, rendering it significantly less toxic. Subsequent enzymatic actions by MlrB and MlrC further break down the linearized this compound into smaller, non-toxic peptides and amino acids.
Recent studies with Sphingopyxis sp. m6 have identified several degradation products, including linear NOD, a tetrapeptide (H-Glu-Mdhb-MeAsp-Arg-OH), a tripeptide (H-Mdhb-MeAsp-Arg-OH), and a dipeptide (H-MeAsp-Arg-OH).
Quantitative Data on Biodegradation
The rate of this compound biodegradation is influenced by several environmental factors. The following tables summarize the quantitative data from studies on Sphingopyxis sp. m6.
Table 1: Effect of Temperature on this compound Biodegradation
| Temperature (°C) | Average Degradation Rate (mg/L/day) | Rate Constant (mg/L/day) |
| 20 | 0.14 | 0.1344 |
| 30 | 0.16 | 0.1656 |
| 37 | 0.11 | 0.1152 |
Initial this compound concentration of 0.50 mg/L at pH 7.
Table 2: Effect of pH on this compound Biodegradation
| pH | Average Degradation Rate (mg/L/day) | Rate Constant (mg/L/day) |
| 3 | 0.08 | - |
| 5 | 0.09 | - |
| 7 | 0.16 | - |
| 9 | 0.20 | 0.1920 |
| 11 | 0.20 | 0.1928 |
Initial this compound concentration of 0.50 mg/L at 30°C.
Table 3: Effect of Initial this compound Concentration on Biodegradation
| Initial Concentration (mg/L) | Average Degradation Rate (mg/L/day) |
| 0.05 | 0.03 |
| 0.10 | 0.10 |
| 0.50 | 0.16 |
| 1.00 | 0.22 |
Experiments conducted at 30°C and pH 7.
The biodegradation of this compound by Sphingopyxis sp. m6 was found to follow zero-order reaction kinetics, with a half-life of approximately 36 hours for an initial concentration of 0.50 mg/L.
Photodegradation of this compound
Sunlight, particularly its ultraviolet (UV) component, plays a significant role in the abiotic degradation of this compound in aquatic environments.
Mechanisms of Photodegradation
This compound absorbs UV radiation with a maximum absorbance at 238 nm. This absorption can lead to direct photolysis, where the molecule is broken down by the energy from UV light. The process is significantly enhanced in the presence of photosensitizers, such as pigments released from cyanobacterial cells, which can absorb light energy and transfer it to the this compound molecule, leading to its degradation.
Studies have shown that this compound degradation is greatest in full sunlight, intermediate when UV radiation is excluded, and lowest in darkness. UV-B radiation has been identified as having the most pronounced effect on the degradation rate. Photodegradation can result in the formation of geometric isomers of this compound as primary by-products.
Quantitative Data on Photodegradation
The rate of photodegradation is dependent on light intensity and the presence of other cellular components.
Table 4: this compound Loss under Different Light Conditions over 9 Days
| Condition | Initial this compound (µg/mL) | Final this compound (µg/mL) | Percentage Loss (%) |
| Full Sunlight | 2.0 | ~0.1 | ~95 |
| Sunlight minus UV | 2.0 | ~0.6 | ~70 |
| Continuous Darkness | 2.0 | ~1.1 | ~45 |
Data from an in vitro study with cell-free extracts of N. spumigena.
Under laboratory conditions with UV-B radiation, the overall loss of pure this compound in solution was 0.27 µg/mL/day, while for this compound in a Nodularia extract, the loss was higher at 0.77 µg/mL/day, suggesting the role of photosensitizers.
Chemical Stability of this compound
This compound is a relatively stable molecule under typical environmental conditions. It is resistant to hydrolysis and oxidation in aquatic environments. Significant degradation through chemical pathways generally requires extreme conditions.
-
pH: this compound is stable in a pH range of 1 to 9. Slow breakdown occurs at pH values below 1 and above 9.
-
Temperature: The toxin is stable at temperatures up to 40°C (104°F), with slow degradation occurring at higher temperatures.
Experimental Protocols
Biodegradation Experimental Workflow
The following provides a general workflow for assessing the biodegradation of this compound by a bacterial isolate.
Protocol for Culturing this compound-Degrading Bacteria (Sphingopyxis sp.):
-
Medium: Use a standard nutrient-rich medium such as Luria-Bertani (LB) or a mineral medium supplemented with a carbon source.
-
Inoculation: Inoculate the medium with a pure culture of the this compound-degrading bacterium.
-
Incubation: Incubate the culture at the optimal growth temperature for the strain (e.g., 30°C for Sphingopyxis sp. m6) with shaking to ensure aeration.
-
Harvesting: Harvest the bacterial cells by centrifugation during the exponential growth phase.
-
Washing: Wash the cell pellet with a sterile buffer (e.g., phosphate-buffered saline) to remove residual medium components.
-
Resuspension: Resuspend the washed cells in the experimental medium to a desired optical density.
Protocol for this compound Degradation Assay:
-
Reaction Setup: In sterile flasks or tubes, combine the bacterial cell suspension with a known concentration of this compound. Include control groups without bacteria to account for abiotic degradation.
-
Incubation: Incubate the reactions under controlled conditions (temperature, pH, shaking).
-
Sampling: At predetermined time points, withdraw aliquots from each reaction.
-
Sample Preparation: Terminate the degradation reaction, for example, by adding an organic solvent like methanol or by filtering out the bacterial cells.
-
Analysis: Quantify the remaining this compound concentration using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Photodegradation Experimental Protocol
Protocol for Assessing this compound Photodegradation:
-
Sample Preparation: Prepare solutions of this compound in purified water or a relevant environmental water matrix. Cell-free extracts of Nodularia spumigena can be included to assess the impact of photosensitizers.
-
Exposure Conditions: Place the solutions in quartz tubes or other UV-transparent vessels. Expose the samples to a controlled light source (e.g., a solar simulator, UV lamps) or natural sunlight. For comparison, include samples shielded from UV light (e.g., with a glass filter) and samples kept in complete darkness.
-
Sampling: Collect samples at regular intervals throughout the exposure period.
-
Analysis: Determine the concentration of this compound and any potential photoproducts using HPLC with a photodiode array detector or LC-MS/MS.
Analytical Methodology: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small percentage of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at 238 nm, which is the absorption maximum for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Mass Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
Conclusion
The natural degradation of this compound in the environment is a complex process driven by both biological and physical factors. Biodegradation by specialized bacteria, particularly Sphingopyxis species, is a highly efficient pathway for detoxification, with the mlr gene cluster playing a central role. Photodegradation, especially under UV radiation, also contributes significantly to the breakdown of this toxin. A thorough understanding of these degradation pathways, the factors that influence them, and the methodologies to study them is essential for predicting the fate of this compound in aquatic ecosystems and for developing effective strategies to mitigate its harmful effects. This guide provides a foundational resource for professionals engaged in research and development in this critical area.
References
- 1. Biodegradation of this compound by a Microcystin-Degrading Bacterium: Performance, Degradation Pathway, and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanotoxin degradation activity and mlr gene expression profiles of a Sphingopyxis sp. isolated from Lake Champlain, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and Expression of Genes for Biodegrading this compound by Sphingopyxis sp. USTB-05 - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Nodularin Analogues in Marine Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodularins are a class of potent cyclic pentapeptide hepatotoxins produced by cyanobacteria, most notably Nodularia spumigena, which forms extensive blooms in brackish and marine environments.[1][2] The primary and most abundant variant is nodularin-R (NOD-R).[2] These toxins are significant threats to animal and human health due to their ability to potently inhibit eukaryotic protein phosphatases 1 (PP1) and 2A (PP2A), leading to hyperphosphorylation of cellular proteins, disruption of cellular processes, and potential tumor promotion.[3][4] The increasing frequency and geographic distribution of toxic cyanobacterial blooms have necessitated advanced analytical methods for the detection and characterization of these toxins. Furthermore, the discovery of novel this compound analogues is crucial for understanding structure-activity relationships, developing more effective detection methods, and assessing the full toxicological risk posed by these blooms. This guide provides an in-depth overview of the discovery of novel this compound analogues, detailing the experimental protocols for their isolation and characterization, presenting quantitative data for known variants, and illustrating the key pathways and workflows.
Novel this compound Analogues: Structures and Quantitative Data
Research into the chemical diversity of nodularins has revealed several structural variants beyond the canonical this compound-R. These analogues typically feature modifications to the amino acid residues within the pentapeptide ring. A significant study by Mazur-Marzec et al. (2006) on Nodularia spumigena from the Baltic Sea led to the characterization of eight this compound variants, including two previously undescribed analogues. The structural modifications and corresponding mass spectrometry data are summarized in the table below.
| This compound Analogue | Structural Modification | Molecular Weight (Da) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Reference |
| This compound-R (NOD-R) | Arginine at position 2 | 824.4 | 825.4 | 670, 599, 555, 499, 135 | |
| [D-Asp¹]NOD | Demethylation at Aspartic acid | 810.4 | 811.4 | 656, 599, 541, 485, 135 | |
| [Dha⁷]NOD | Demethylation at Dehydrobutyrine | 810.4 | 811.4 | 670, 585, 555, 499, 135 | |
| [DMAdda³]NOD | Demethylation at Adda | 810.4 | 811.4 | 670, 599, 555, 499, 121 | |
| (6Z)-Adda³-NOD | Geometrical isomer of Adda | 824.4 | 825.4 | 670, 599, 555, 499, 135 | |
| Linear NOD | Hydrolyzed cyclic structure | 842.4 | 843.4 | 825, 688, 670, 599, 135 | |
| [MeAdda]NOD | Methylation at Adda | 838.5 | 839.5 | 684, 599, 569, 513, 135 | |
| [Glu(OMe)⁴]NOD | Methylation at Glutamic acid | 838.5 | 839.5 | 684, 613, 569, 513, 135 |
Experimental Protocols
The discovery and characterization of novel this compound analogues involve a multi-step process encompassing sample collection, extraction, purification, and structural elucidation.
Sample Collection and Preparation
-
Collection: Cyanobacterial bloom material (Nodularia spumigena) is collected from marine or brackish water bodies using phytoplankton nets. Samples are then lyophilized (freeze-dried) to preserve their chemical integrity.
-
Cell Lysis: To release intracellular toxins, the lyophilized cells are subjected to lysis. A common method involves repeated freeze-thaw cycles. Alternatively, mechanical homogenization or sonication can be employed.
Extraction and Purification
-
Initial Extraction: The lysed cyanobacterial cells are extracted with a solvent mixture, typically aqueous methanol (e.g., 75% MeOH), to solubilize the peptide toxins. The mixture is agitated and then centrifuged to separate the cellular debris from the supernatant containing the toxins.
-
Solid-Phase Extraction (SPE): The supernatant is then subjected to solid-phase extraction for sample clean-up and concentration. C18 cartridges are commonly used for this purpose. The cartridge is first conditioned with methanol and then water. The extract is loaded onto the cartridge, which is then washed with water to remove salts and other polar impurities. The nodularins are subsequently eluted with a higher concentration of methanol.
-
High-Performance Liquid Chromatography (HPLC): The concentrated extract is further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically employed with a gradient elution system.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to separate the different this compound analogues based on their hydrophobicity.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at wavelengths characteristic of the peptide bond and the Adda residue (around 200-240 nm). Fractions corresponding to potential new analogues are collected.
-
Structural Elucidation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The purified fractions are analyzed by LC-MS/MS to determine the molecular weight and fragmentation pattern of the compounds.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: High-resolution mass spectrometers such as quadrupole time-of-flight (Q-TOF) or Orbitrap are employed to obtain accurate mass measurements.
-
Fragmentation: Collision-induced dissociation (CID) is used to fragment the protonated molecular ion ([M+H]⁺). The resulting fragment ions provide information about the amino acid sequence and the location of any modifications. The characteristic fragment at m/z 135 corresponds to a fragment of the Adda residue.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For completely novel structures, 1D and 2D NMR spectroscopy (e.g., ¹H, ¹³C, COSY, TOCSY, HSQC, HMBC) may be required for complete structural elucidation and stereochemical assignment.
Bioactivity Assessment: Protein Phosphatase Inhibition Assay
The biological activity of novel this compound analogues is typically assessed by measuring their ability to inhibit protein phosphatases, most commonly PP1 or PP2A.
-
Principle: The assay measures the dephosphorylation of a substrate by the protein phosphatase in the presence and absence of the this compound analogue. The inhibition of this reaction is proportional to the concentration of the toxin.
-
Procedure:
-
A recombinant protein phosphatase (e.g., PP1 or PP2A) is incubated with varying concentrations of the purified this compound analogue.
-
A chromogenic or fluorogenic substrate (e.g., p-nitrophenyl phosphate (pNPP)) is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product formed (e.g., p-nitrophenol) is quantified spectrophotometrically.
-
The concentration of the this compound analogue that causes 50% inhibition of the enzyme activity (IC50) is calculated. Lower IC50 values indicate higher potency.
-
Mandatory Visualizations
Caption: Workflow for the discovery and characterization of novel this compound analogues.
Caption: Simplified signaling pathway of this compound-induced hepatotoxicity.
Conclusion
The discovery of novel this compound analogues in marine environments is an expanding field of research with significant implications for public health and drug development. The methodologies outlined in this guide provide a framework for the isolation, structural elucidation, and bioactivity assessment of these toxic peptides. The continued application of advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, will undoubtedly lead to the identification of more this compound variants. This, in turn, will contribute to a more comprehensive understanding of their toxicological properties and the development of improved strategies for their detection and mitigation in marine ecosystems. The potent and specific inhibitory activity of nodularins on protein phosphatases also makes them interesting lead compounds for biomedical research, particularly in the fields of cancer biology and cell signaling.
References
- 1. Characterization of this compound variants in Nodularia spumigena from the Baltic Sea using liquid chromatography/mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein phosphatases by microcystins and this compound associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Nostoc Species: A Promising Frontier in Nodularin Production for Scientific and Pharmaceutical Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nodularin, a potent hepatotoxin, has traditionally been associated with the bloom-forming cyanobacterium Nodularia spumigena. However, recent research has unveiled a significant and previously underappreciated source: select species of the genus Nostoc. This revelation opens new avenues for research into the biosynthesis, regulation, and potential pharmaceutical applications of this complex cyclic nonribosomal pentapeptide. Notably, certain Nostoc strains, both free-living and symbiotic, have demonstrated the capacity to produce this compound in quantities comparable to their Nodularia counterparts. This guide provides a comprehensive technical overview of Nostoc species as a source of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Quantitative Production of this compound in Nostoc Species
The production of this compound varies significantly among different Nostoc species and strains, as well as in response to environmental conditions. The following tables summarize the quantitative data available for this compound production in notable Nostoc species.
Table 1: this compound Production in Nostoc sp. CENA543
| Strain | Cultivation Conditions | This compound Concentration (mg/g dry weight) | Reference |
| Nostoc sp. CENA543 | 20–22°C, 5–10 μE m⁻² s⁻¹, 0.6‰ salinity, 5,500 μg PO₄-P L⁻¹ | 4.3 | [1][2] |
Table 2: this compound Production in Symbiotic Nostoc Species
| Nostoc Species | Symbiotic Partner | This compound Concentration | Reference |
| Nostoc sp. 'Macrozamia riedlei 65.1' | Macrozamia riedlei (cycad) | 9.55 ± 2.4 ng/µg chlorophyll a | [3] |
| Nostoc sp. 'Macrozamia serpentina 73.1' | Macrozamia serpentina (cycad) | 12.5 ± 8.4 ng/µg chlorophyll a | [3] |
| Nostoc symbionts in lichens | Various lichen species | High amounts detected | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from Nostoc cultures.
Protocol 1: Extraction of this compound from Nostoc Biomass
This protocol is adapted from methodologies used for cyanobacterial toxin extraction.
1. Biomass Harvesting and Preparation:
- Harvest Nostoc cells from culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
- Lyophilize (freeze-dry) the cell pellet to a constant weight.
- Accurately weigh the lyophilized biomass.
2. Extraction:
- To a known weight of lyophilized biomass (e.g., 10-100 mg), add a suitable volume of 100% methanol (e.g., 1-10 mL) to achieve a concentration of 10 mg/mL.
- Thoroughly vortex the mixture to ensure complete suspension of the cells.
- Disrupt the cells using a homogenizer or probe sonicator on ice.
- Agitate the mixture on a shaker or rotator for 1-2 hours at room temperature.
- Centrifuge the extract at high speed (e.g., 12,000 x g for 10 minutes) to pellet the cell debris.
- Carefully collect the supernatant containing the extracted this compound.
- Repeat the extraction process on the cell pellet with a fresh volume of methanol to ensure complete recovery.
- Pool the supernatants from all extractions.
3. Clarification:
- Filter the pooled supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any remaining particulate matter.
- The clarified extract is now ready for purification or direct analysis.
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol utilizes C18 cartridges for the selective retention and elution of this compound.
1. Cartridge Conditioning:
- Pass 3-5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg sorbent mass).
- Equilibrate the cartridge by passing 3-5 mL of deionized water. Do not allow the cartridge to run dry.
2. Sample Loading:
- Dilute the methanolic extract from Protocol 1 with deionized water to a final methanol concentration of ≤10%.
- Load the diluted extract onto the conditioned C18 cartridge at a slow, steady flow rate (e.g., 1-2 mL/minute).
3. Washing:
- Wash the cartridge with 3-5 mL of 10% aqueous methanol to remove polar impurities.
4. Elution:
- Elute the bound this compound from the cartridge with 2-3 mL of 90-100% methanol.
- Collect the eluate in a clean collection tube.
5. Concentration:
- Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
- Reconstitute the dried residue in a known volume of methanol or mobile phase for LC-MS/MS analysis.
Protocol 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the sensitive and specific quantification of this compound.
1. Chromatographic Conditions:
- LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step. An example gradient is as follows:
- 0-2 min: 30% B
- 2-8 min: 30-90% B
- 8-10 min: 90% B
- 10.1-12 min: 30% B
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The most common variant, this compound-R, has a molecular weight of 824.4 g/mol . A common transition is m/z 825.5 -> m/z 135.1.
- Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity for this compound.
3. Quantification:
- Prepare a calibration curve using certified this compound standards of known concentrations.
- Analyze the purified Nostoc extracts under the same LC-MS/MS conditions.
- Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
The production of this compound in cyanobacteria is tightly regulated by environmental factors. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Conclusion
The identification of Nostoc species as significant producers of this compound marks a paradigm shift in our understanding of the distribution and ecological roles of this potent hepatotoxin. For researchers, this opens up a new, more readily culturable, and genetically tractable model system to study this compound biosynthesis and its regulation. For drug development professionals, the potential to harness and modify the biosynthetic machinery of Nostoc presents exciting opportunities for the discovery and development of novel therapeutic agents. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for advancing research in this promising field. Further exploration into the diversity of this compound-producing Nostoc strains and the environmental cues that trigger its production will undoubtedly yield valuable insights with far-reaching implications for both environmental science and biotechnology.
References
- 1. Production of High Amounts of Hepatotoxin this compound and New Protease Inhibitors Pseudospumigins by the Brazilian Benthic Nostoc sp. CENA543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of High Amounts of Hepatotoxin this compound and New Protease Inhibitors Pseudospumigins by the Brazilian Benthic Nostoc sp. CENA543 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Physicochemical properties and stability of Nodularin variants
An In-depth Technical Guide to the Physicochemical Properties and Stability of Nodularin Variants
For Researchers, Scientists, and Drug Development Professionals
Nodularins are a group of potent cyclic pentapeptide hepatotoxins produced primarily by the cyanobacterium Nodularia spumigena.[1][2] These toxins pose a significant threat to animal and human health due to their acute hepatotoxicity and tumor-promoting activities.[3][4] Structurally similar to microcystins, their toxicity is largely attributed to the inhibition of eukaryotic protein phosphatases 1 and 2A (PP1 and PP2A).[1] Understanding the physicochemical properties and stability of this compound and its variants is crucial for risk assessment, the development of detection methods, and the exploration of their potential as pharmacological probes. This guide provides a comprehensive overview of the core characteristics of this compound variants, detailed experimental protocols for their analysis, and visualizations of their mechanism of action.
Physicochemical Properties of this compound Variants
This compound-R is the most common and widely studied variant. However, several other natural variants have been identified, differing primarily in their amino acid composition, methylation, or geometry. The core structure is a cyclic pentapeptide, cyclo-[-D-MeAsp¹-L-Arg²-Adda³-D-Glu⁴-Mdhb⁵]. The unusual and toxicologically critical amino acid is Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-dienoic acid), which is essential for biological activity.
The table below summarizes the key physicochemical properties of this compound-R and its known variants.
| Variant Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Variation from this compound-R | Reference |
| This compound-R (NOD-R) | C₄₁H₆₀N₈O₁₀ | 824.97 | The baseline structure with L-Arginine at position 2. | |
| This compound-Har | Not specified | Not specified | L-Arginine at position 2 is replaced by L-Homoarginine. | |
| Motuporin | Not specified | Not specified | L-Arginine at position 2 is replaced by L-Valine. | |
| [D-Asp¹]NOD | Not specified | Not specified | Demethylation at the D-erythro-β-methylaspartic acid residue. | |
| [DMAdda³]NOD | Not specified | Not specified | Demethylation at the Adda residue. | |
| [Dhb⁵]NOD | Not specified | Not specified | Demethylation at the N-methyldehydrobutyrine residue. | |
| [MeAdda]NOD | Not specified | Not specified | Additional methyl group on the Adda residue. | |
| [Glu(OMe)⁴]NOD | Not specified | Not specified | Esterification (methylation) of the D-Glutamic acid residue. | |
| Geometrical Isomer of NOD-R | C₄₁H₆₀N₈O₁₀ | 824.97 | Isomerization of a double bond, likely in the Adda side chain. | |
| Linear this compound | C₄₁H₆₂N₈O₁₁ | 842.98 | Hydrolyzed (opened) peptide ring, typically at the Arg-Adda bond. |
Solubility: this compound-R is soluble in methanol at a concentration of 2 mg/mL.
Stability of this compound
Nodularins are known to be relatively stable compounds, which contributes to their persistence in the environment following cyanobacterial blooms. Their stability is, however, influenced by several environmental factors.
| Condition | Observation | Key Findings | Reference |
| Temperature | Generally stable, but degradation increases at high temperatures. | Breaks down slowly at temperatures above 40°C. Biodegradation by Sphingopyxis sp. is optimal at 30°C. | |
| pH | Stable in neutral conditions; degradation occurs at extreme pH. | Breaks down slowly at pH < 1 and pH > 9. Biodegradation is more rapid in alkaline conditions (pH 9-11). | |
| Light/UV Radiation | Stable in visible light, but degrades under UV radiation. | Purified this compound in aqueous solution is stable in sunlight over several days. UV-B radiation is most effective for degradation. The presence of cellular components (photosensitizers) from the cyanobacteria can accelerate photodegradation in sunlight. | |
| Oxidation | Resistant to oxidation in typical aquatic conditions. | Generally stable. | |
| Biodegradation | Susceptible to microbial degradation, though more resistant than some microcystins. | Can be degraded by specific bacteria, such as Sphingopyxis sp. The primary degradation pathway involves the linearization of the cyclic peptide. |
Experimental Protocols
Accurate detection and quantification of nodularins are essential for monitoring water quality and for research purposes. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with mass spectrometry (LC-MS/MS), is the gold standard for the identification and quantification of specific this compound variants.
-
Sample Preparation:
-
Lyophilize cyanobacterial cells or filter water samples.
-
Extract toxins using 75-80% aqueous methanol, often with sonication to improve cell lysis.
-
Centrifuge the extract to pellet cellular debris.
-
The supernatant can be concentrated and purified using Solid Phase Extraction (SPE) with a C18 cartridge.
-
Elute the toxins from the SPE cartridge with methanol and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detector at ~238 nm (for the Adda moiety) or a mass spectrometer for variant identification.
-
-
Quantification: Compare peak areas of the sample to those of a certified this compound standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput screening method for the detection of total microcystins and nodularins. The Adda-ELISA is congener-independent, meaning it detects all variants containing the Adda amino acid.
-
Principle: An indirect competitive immunoassay. This compound in the sample competes with a microcystin-protein conjugate immobilized on the microplate wells for binding to a primary antibody.
-
Methodology (based on commercial kits):
-
Standard/Sample Addition: Add 50 µL of standards, controls, or samples to the respective wells of the antibody-coated microplate.
-
Antibody Addition: Add 50 µL of the primary antibody solution to each well.
-
Incubation: Cover the plate and incubate for a specified time (e.g., 90 minutes) at room temperature, allowing for competitive binding.
-
Washing: Wash the plate 3-4 times with a wash buffer to remove unbound reagents.
-
Enzyme Conjugate Addition: Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow the conjugate to bind to the primary antibody.
-
Washing: Repeat the washing step to remove the unbound enzyme conjugate.
-
Substrate Addition: Add 100 µL of a chromogenic substrate (e.g., TMB - Tetramethylbenzidine) to each well. Incubate in the dark for 20-30 minutes. Color will develop in inverse proportion to the amount of this compound in the sample.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., dilute sulfuric acid) to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration using a four-parameter logistic curve generated from the standards.
-
Protein Phosphatase Inhibition Assay (PPIA)
This is a functional assay that measures the biological activity (toxicity) of nodularins based on their ability to inhibit protein phosphatase enzymes.
-
Principle: The assay measures the activity of a protein phosphatase (typically PP1 or PP2A) using a chromogenic substrate. In the presence of this compound, the enzyme is inhibited, leading to a reduced colorimetric signal.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4), MnCl₂ (1.0 mM), dithiothreitol (2.0 mM), and BSA (1.0 g/L). Dilute the PP2A enzyme to a working concentration (e.g., 5 U/mL) in this buffer.
-
Reaction Setup: In a 96-well microplate, add 10 µL of the diluted enzyme solution and 100 µL of the this compound standard or sample to be tested.
-
Pre-incubation: Gently mix and pre-incubate for 5-10 minutes at room temperature to allow the toxin to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding a specific volume of the chromogenic substrate, p-nitrophenyl phosphate (pNPP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding a strong base (e.g., NaOH).
-
Read Absorbance: Measure the absorbance of the product (p-nitrophenol) at approximately 405 nm.
-
Calculation: The percent inhibition is calculated relative to a control containing no toxin. The concentration causing 50% inhibition (IC₅₀) is a common measure of toxicity.
-
Signaling and Degradation Pathways
The toxicity of this compound is a result of its interaction with key cellular signaling components. Its breakdown in the environment follows specific biochemical pathways.
Mechanism of Action: Protein Phosphatase Inhibition
This compound primarily targets hepatocytes (liver cells) due to active uptake by bile acid transporters. Once inside the cell, it exerts its toxic effect by potently inhibiting protein phosphatases 1 and 2A. This disrupts the balance of protein phosphorylation, a critical cellular regulation mechanism, leading to cytoskeletal damage, apoptosis, and liver hemorrhage.
Caption: this compound cellular uptake and inhibition of Protein Phosphatase 2A.
Experimental Workflow: ELISA
The ELISA protocol follows a logical sequence of binding, washing, and detection steps to quantify the amount of toxin present in a sample.
Caption: A typical workflow for an indirect competitive ELISA for this compound.
Biodegradation Pathway of this compound
Microbial degradation is a key process for the removal of this compound from aquatic environments. Bacteria like Sphingopyxis sp. initiate the breakdown by linearizing the cyclic toxin.
Caption: Proposed microbial degradation pathway for this compound.
References
- 1. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, this compound, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathway for Biodegrading this compound (NOD) by Sphingopyxis sp. USTB-05 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the this compound Synthetase Gene Cluster and Proposed Theory of the Evolution of Cyanobacterial Hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Global Distribution and Prevalence of Nodularin-Producing Blooms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodularin is a potent cyclic pentapeptide hepatotoxin primarily produced by the filamentous cyanobacterium Nodularia spumigena.[1][2] This toxin poses a significant threat to animal and human health, with incidents of livestock poisoning reported and a provisional guideline value for microcystin-LR (a structurally similar toxin) in drinking water often applied to this compound by extension.[3][4] Understanding the global distribution, prevalence, and the factors driving the formation of this compound-producing blooms is critical for risk assessment, management, and the development of potential therapeutics. This technical guide provides an in-depth overview of the current knowledge on this topic, including quantitative data, detailed experimental protocols for toxin analysis, and a visualization of the key signaling pathway affected by this compound.
Global Distribution of this compound-Producing Blooms
Blooms of this compound-producing cyanobacteria, predominantly Nodularia spumigena, are a global phenomenon, primarily occurring in brackish and estuarine water bodies. The geographical distribution is widespread, with significant and recurrent blooms documented in several key regions:
-
Baltic Sea: This region experiences some of the largest and most regular Nodularia spumigena blooms in the world, particularly during the summer months.[1] Historical records indicate a significant increase in the frequency and intensity of these blooms since the 1960s. Long-term monitoring in the Gulf of Gdańsk has revealed oscillations in bloom intensity, with extremely high this compound concentrations recorded in certain years.
-
Australia: Extensive and frequent blooms are a known issue in Australian estuaries and coastal lagoons. Notably, toxic blooms have been reported in the Gippsland Lakes, the Peel-Harvey Estuary, and even in some freshwater lakes of the lower River Murray system.
-
North America: While less documented than in the Baltic Sea and Australia, this compound-producing blooms have been reported. For instance, this compound has been detected in drinking water systems in Florida, although at concentrations below the World Health Organization's guideline value for microcystins.
-
Other Regions: Reports of Nodularia spumigena blooms also exist for the German North Sea coast and New Zealand.
Prevalence and Concentration of this compound
The prevalence of this compound-producing blooms is closely linked to environmental factors. Key drivers include elevated water temperatures, high nutrient concentrations (particularly phosphorus), and specific salinity ranges. The concentration of this compound in the environment can vary dramatically, both spatially and temporally.
This compound Concentrations in Water and Sediment
The following tables summarize reported this compound concentrations in water and sediment from various global locations. These values highlight the significant variability in toxin levels, often correlated with the density of the cyanobacterial bloom.
| Location | Water Body Type | This compound Concentration in Water (µg/L) | Citation(s) |
| Gulf of Gdańsk, Baltic Sea | Coastal Waters | Up to 45,000 | |
| Sub-tropical Australia | Recreational Lake | Up to 220 | |
| Lake Alexandrina and Albert, Australia | Freshwater Lakes | 1,000 - 1,700 (correlated with 50,000-80,000 cells/mL) | |
| Florida, USA | Drinking Water Systems | 0.19 (average), 0.47 (maximum) | |
| Baltic Sea | Open Sea | 0.01 - 18.7 (extracellular) |
| Location | Matrix | This compound Concentration | Citation(s) |
| Gulf of Gdańsk, Baltic Sea | Sediment | Up to 225.94 ng/g | |
| Norwegian Fjords | Sediment | 0.03 - 0.53 ng/g |
This compound Bioaccumulation in Biota
This compound can bioaccumulate in aquatic organisms, posing a risk to higher trophic levels and human consumers of seafood. The following table presents a summary of this compound concentrations found in various biological tissues.
| Organism | Tissue | Location | This compound Concentration | Citation(s) |
| Mullet (Mugil cephalus) | Liver | Sub-tropical Australia | 43,600 µg/kg (dry weight) | |
| Mullet (Mugil cephalus) | Muscle | Sub-tropical Australia | 44 µg/kg (dry weight) | |
| Mussels | - | Gippsland Lakes, Australia | Levels of concern at 30,000 cells/mL | |
| Prawns | Viscera | Gippsland Lakes, Australia | Levels of concern at 30,000 cells/mL |
Experimental Protocols for this compound Analysis
Accurate detection and quantification of this compound are essential for monitoring and risk assessment. Several analytical methods are commonly employed, each with its own advantages and limitations.
Sample Preparation: Extraction of this compound
From Water Samples:
-
Filtration: Filter a known volume of water (e.g., 1 L) through a glass fiber filter (e.g., GF/C) to separate the cyanobacterial cells (intracellular toxin) from the dissolved toxin in the filtrate (extracellular toxin).
-
Intracellular Toxin Extraction:
-
Place the filter in a tube with a known volume of 80% methanol in water.
-
Freeze the sample at -20°C for at least one hour to lyse the cells.
-
Thaw the sample and sonicate for 10-15 minutes.
-
Centrifuge the sample and collect the supernatant containing the extracted toxin.
-
-
Extracellular Toxin Extraction (Solid Phase Extraction - SPE):
-
Pass the filtrate through a C18 SPE cartridge pre-conditioned with methanol and then water.
-
Wash the cartridge with water.
-
Elute the toxin from the cartridge with methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of methanol or mobile phase for analysis.
-
From Biological Tissues (e.g., Fish Muscle):
-
Homogenization: Homogenize a known weight of tissue (e.g., 1 g) with a solvent such as 80% methanol in water.
-
Extraction: Shake or vortex the homogenate for a specified time (e.g., 30 minutes).
-
Centrifugation: Centrifuge the homogenate to pellet the tissue debris.
-
Supernatant Collection: Collect the supernatant containing the extracted this compound.
-
Clean-up (optional): A solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method separates this compound from other compounds in the extract based on its affinity for a stationary phase (C18 column). The toxin is then detected by its absorbance of UV light at a specific wavelength (typically around 238 nm).
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing an additive like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 238 nm.
-
Quantification: Based on a calibration curve prepared from a certified this compound standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This is a highly sensitive and specific method. After separation by HPLC, the this compound molecules are ionized and fragmented. The specific mass-to-charge ratios of the parent and fragment ions are used for unambiguous identification and quantification.
Methodology:
-
LC System: Similar to HPLC-UV, but often using ultra-high-performance liquid chromatography (UHPLC) for better resolution and faster analysis.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification.
-
Quantification: Using an internal standard (e.g., a stable isotope-labeled this compound) and a calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This is a rapid and high-throughput screening method based on the specific binding of an antibody to this compound. In a competitive ELISA format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The amount of bound conjugate is inversely proportional to the concentration of this compound in the sample.
Methodology (based on a generic commercial kit):
-
Add standards and samples to the wells of a microtiter plate coated with this compound-specific antibodies.
-
Add a this compound-enzyme conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the this compound concentration based on a standard curve.
Protein Phosphatase Inhibition Assay (PPIA)
Principle: This assay is based on the mechanism of toxicity of this compound, which is the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). The assay measures the activity of a protein phosphatase in the presence and absence of the sample. The degree of inhibition is proportional to the amount of this compound present.
Methodology:
-
Prepare a reaction mixture containing a buffer, a protein phosphatase (e.g., PP1), and a substrate (e.g., p-nitrophenyl phosphate).
-
Add the sample or this compound standard to the reaction mixture.
-
Incubate to allow the enzymatic reaction to proceed.
-
Measure the product of the enzymatic reaction (e.g., p-nitrophenol) spectrophotometrically.
-
Calculate the percentage of inhibition of the enzyme activity and determine the this compound concentration from a standard curve.
Signaling Pathways and Molecular Mechanisms
The primary molecular target of this compound is the catalytic subunit of serine/threonine protein phosphatases, specifically PP1 and PP2A. These enzymes play a crucial role in regulating a vast array of cellular processes by removing phosphate groups from proteins. The inhibition of PP1 and PP2A by this compound leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting cellular signaling and homeostasis.
The key events in the signaling pathway affected by this compound are:
-
Uptake: this compound is actively transported into hepatocytes (liver cells) via organic anion transporting polypeptides (OATPs).
-
Inhibition of Protein Phosphatases: Inside the cell, this compound binds to the catalytic subunits of PP1 and PP2A, inhibiting their activity.
-
Hyperphosphorylation: The inhibition of phosphatases leads to the accumulation of phosphorylated proteins that would normally be dephosphorylated. This includes proteins involved in cytoskeleton structure, cell cycle regulation, and apoptosis.
-
Cytoskeletal Disruption: Hyperphosphorylation of cytoskeletal proteins, such as cytokeratins, leads to the collapse of the cytoskeleton, loss of cell shape, and membrane blebbing.
-
Apoptosis and Necrosis: The disruption of cellular signaling and structural integrity triggers programmed cell death (apoptosis) and, at higher concentrations, uncontrolled cell death (necrosis).
-
Hepatotoxicity: The widespread damage to hepatocytes results in liver hemorrhage and failure.
Below is a diagram illustrating the signaling pathway of this compound-induced hepatotoxicity, generated using the DOT language for Graphviz.
Below is a diagram illustrating a generalized experimental workflow for this compound analysis from a water sample, generated using the DOT language for Graphviz.
Conclusion
This compound-producing cyanobacterial blooms represent a significant and growing environmental and public health concern in brackish and estuarine waters worldwide. The Baltic Sea and various Australian water bodies are particularly affected, with this compound concentrations reaching levels that can have severe ecological and toxicological consequences. This guide has provided a comprehensive overview of the global distribution and prevalence of these blooms, detailed methodologies for the detection and quantification of this compound, and a visualization of the key molecular mechanisms underlying its toxicity. For researchers, scientists, and drug development professionals, this information is crucial for developing effective monitoring strategies, assessing the risks associated with this compound exposure, and exploring potential therapeutic interventions to mitigate the harmful effects of this potent hepatotoxin. Continued research and international collaboration are essential to better understand the dynamics of these blooms and to protect both ecosystem and human health.
References
- 1. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, this compound, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Subversion of Cell Signaling by Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Nodularin in Aqueous Samples using HPLC with UV Detection
Introduction
Nodularin (NOD) is a potent cyclic pentapeptide hepatotoxin produced by the cyanobacterium Nodularia spumigena. The occurrence of toxic cyanobacterial blooms in brackish and marine environments poses a significant threat to public health and ecosystems. Consequently, robust and reliable analytical methods for the quantification of this compound in water samples are essential for monitoring water quality and ensuring public safety. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for this purpose, offering a balance of sensitivity, specificity, and accessibility. This application note provides a detailed protocol for the quantification of this compound in aqueous samples using HPLC-UV, including sample preparation, chromatographic conditions, and method validation parameters.
Principle
This method involves the extraction and concentration of this compound from water samples using Solid-Phase Extraction (SPE). For samples containing cyanobacterial cells, a cell lysis step is performed to release intracellular toxins. The extracted and concentrated sample is then injected into a reverse-phase HPLC system. This compound is separated from other sample components on a C18 column and detected by its characteristic UV absorbance at 238 nm. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from certified standards.
Materials and Reagents
-
This compound certified reference material (CRM)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)
-
Glass fiber filters (e.g., 0.7 µm)
-
Syringe filters (e.g., 0.45 µm, PTFE)
-
Volumetric flasks, pipettes, and vials
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. From this stock solution, prepare a series of working standard solutions in methanol or mobile phase, ranging from 0.1 µg/mL to 10.0 µg/mL, for the preparation of calibration curves.
Sample Preparation
The following workflow outlines the sample preparation process:
Caption: Experimental workflow for this compound quantification.
4.2.1. Cell Lysis (for intracellular this compound)
For water samples containing cyanobacterial blooms, it is necessary to lyse the cells to release intracellular toxins.
-
Filter a known volume of the water sample through a glass fiber filter to separate the cyanobacterial cells from the water. The filtrate can be analyzed for extracellular this compound.
-
The filter with the collected cells can be subjected to one of the following lysis methods:
-
Freeze-Thaw: Place the filter in a tube with a small volume of 80% methanol. Freeze the sample at -20°C and then thaw it at room temperature. Repeat this cycle three times.
-
Sonication: Place the filter in a tube with 80% methanol and sonicate in an ultrasonic bath for 15-30 minutes.
-
-
After lysis, centrifuge the sample and collect the supernatant for SPE.
4.2.2. Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the water sample (filtrate from the initial filtration step or the supernatant from the cell lysis step) onto the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any interfering polar compounds.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
The following table summarizes the recommended HPLC-UV conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | HPLC grade water with 0.1% TFA or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 70-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 238 nm |
Data Analysis and Quantification
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the certified standard. Create a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the sample is calculated using the regression equation of the calibration curve.
Method Validation Data
The following table summarizes typical performance data for the quantification of this compound by HPLC-UV. These values are indicative and should be verified by the user's laboratory.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Linear Range | 0.1 - 5.0 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/L (after SPE concentration) |
| Limit of Quantification (LOQ) | ~0.15 µg/L (after SPE concentration) |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in aqueous samples using HPLC with UV detection. The described method, incorporating solid-phase extraction for sample clean-up and concentration, is robust, sensitive, and suitable for routine monitoring of this potent cyanotoxin. The provided method parameters and validation data serve as a valuable resource for researchers, scientists, and drug development professionals involved in water quality assessment and toxin analysis.
Application Note: Solid-Phase Extraction (SPE) for the Determination of Nodularin in Seawater
Introduction
Nodularin (NOD) is a potent hepatotoxin produced by the cyanobacterium Nodularia spumigena, which is commonly found in brackish and marine environments.[1] The increasing occurrence of toxic cyanobacterial blooms in coastal areas worldwide necessitates reliable and sensitive analytical methods for the monitoring of this compound in seawater to protect public health and marine ecosystems.[1][2] Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of trace organic compounds, like this compound, from complex aqueous matrices such as seawater.[3][4] This application note provides a detailed protocol for the extraction of this compound from seawater using SPE, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.
Principle of the Method
Solid-phase extraction facilitates the isolation of this compound from seawater by passing the sample through a cartridge containing a solid adsorbent (the stationary phase). This compound partitions from the aqueous sample and adsorbs to the stationary phase. Interfering salts and other polar compounds are washed away, and the retained this compound is then eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and removes matrix components that could interfere with subsequent analysis. The selection of the SPE sorbent and elution solvent is critical for achieving high recovery and a clean extract. Common sorbents for this compound extraction include reversed-phase materials like C18 and polymeric sorbents such as Oasis HLB.
Experimental Protocols
This section details a representative experimental protocol for the solid-phase extraction of this compound from seawater using Oasis HLB cartridges, a widely used polymeric sorbent.
Materials and Reagents
-
SPE Cartridges: Oasis HLB (60 mg, 3 mL) or similar polymeric reversed-phase cartridges.
-
Seawater Samples: Collected in clean glass bottles.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Equipment:
-
SPE vacuum manifold
-
Vacuum pump
-
Glass fiber filters (e.g., 0.7 µm)
-
Nitrogen evaporator
-
Autosampler vials
-
LC-MS/MS system
-
Sample Preparation
-
Filter the seawater sample through a glass fiber filter (e.g., 0.7 µm) to remove suspended particles.
-
If the sample contains intracellular this compound (within cyanobacterial cells), a cell lysis step (e.g., freeze-thaw cycles or sonication) should be performed prior to filtration. For dissolved (extracellular) this compound, proceed directly with the filtered water.
Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the Oasis HLB cartridge.
-
Pass 3 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-filtered seawater sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing (Desalting):
-
After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove residual salts.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 4 mL of 90% methanol in water through the cartridge into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45 °C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase of the LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., 2.1 x 100 mm, 2.7 µm) is commonly used for the separation of this compound.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically employed.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for specific precursor and product ion transitions for this compound.
Data Presentation
The following tables summarize quantitative data for the SPE of this compound from various studies. These tables are designed for easy comparison of different methods and their performance.
Table 1: Comparison of SPE Sorbents and Recovery Rates for this compound in Seawater/Brackish Water
| SPE Sorbent | Sample Volume | Elution Solvent | Average Recovery (%) | Reference |
| Oasis HLB | Not Specified | 90% Methanol/Water | 90 - 109% | |
| C18 | Not Specified | Not Specified | 73 - 102% | |
| Strata X | Not Specified | Not Specified | Not specified for NOD, issues noted for some toxins |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound using SPE-LC-MS/MS
| SPE Method | Analytical Method | LOD | LOQ | Reference |
| On-line SPE-UHPLC-MS/MS | UHPLC-MS/MS | 0.0005 µg/L | Not Specified | |
| Oasis HLB SPE | LC-MS/MS | 1.3 - 23.7 ng/L (for a range of toxins) | Not specified for NOD alone | |
| On-line SPE-UPLC-MS/MS | UPLC-MS/MS | 1.4 - 3.3 ng/L (for a range of toxins) | Not Specified | |
| C18 SPE | LC-MS/MS | 0.59 - 11 pg (extracellular) | 1.8 - 34 pg (extracellular) |
Visualizations
Diagram 1: Solid-Phase Extraction Workflow for this compound from Seawater
Caption: Workflow for the extraction and analysis of this compound from seawater.
Conclusion
The described solid-phase extraction method using Oasis HLB cartridges provides an effective and reliable approach for the extraction and concentration of this compound from seawater samples. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification of this potent toxin. The provided protocol and data serve as a valuable resource for laboratories involved in marine toxin monitoring and research. It is recommended to validate the method in-house to ensure it meets the specific requirements of the intended application.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction and analysis by liquid chromatography - tandem mass spectrometry of intra- and extracellular microcystins and this compound to study the fate of cyanobacteria and cyanotoxins across the freshwater-marine continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Sensitive Detection of Nodularin by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodularins are potent cyclic peptide hepatotoxins produced by cyanobacteria, posing a significant threat to public health and aquatic ecosystems. Their detection at trace levels is crucial for water quality monitoring, seafood safety, and toxicological research. This document provides a detailed application note and protocol for the sensitive detection and quantification of Nodularin-R (NOD) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are designed to offer high sensitivity and specificity for the analysis of this compound in various sample matrices.
Introduction
This compound, primarily produced by the cyanobacterium Nodularia spumigena, is a potent hepatotoxin that can cause severe liver damage and is a suspected carcinogen.[1][2] Its toxic mechanism involves the inhibition of eukaryotic protein phosphatases 1 (PP1) and 2A (PP2A), leading to hyperphosphorylation of cellular proteins, disruption of cell signaling, and ultimately cell death.[3][4] Given the serious health risks associated with this compound exposure, robust and sensitive analytical methods are essential for its monitoring in environmental and biological samples. LC-MS/MS has emerged as the gold standard for the detection of this compound due to its high selectivity, sensitivity, and ability to provide structural confirmation.[5] This application note details optimized LC-MS/MS parameters and a comprehensive protocol for the analysis of this compound.
LC-MS/MS Parameters for Sensitive Detection
The successful detection of this compound by LC-MS/MS relies on the optimization of several key parameters. The following tables summarize the recommended chromatographic and mass spectrometric conditions for achieving high sensitivity and specificity.
Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., Agilent Infinity Poroshell 120 SB-C18, 2.1 mm × 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.025% - 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.025% - 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min |
| Injection Volume | 10 - 50 µL |
| Column Temperature | 40 - 60 °C |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B, gradually increasing to elute this compound, followed by a high organic wash and re-equilibration. For example: 0-1 min, 2-25% B; 1-3 min, 25% B; 3-6 min, 25-40% B; 6-8 min, 40-50% B; 8-8.2 min, 50-95% B; 8.2-9 min, 95% B; 9-10 min, 95-2% B; 10-11 min, 2% B. |
Mass Spectrometry Parameters
Detection is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.0 - 4.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Cone Gas Flow | 150 L/h |
| Desolvation Gas Flow | 1000 L/h |
MRM Transitions for this compound-R
The selection of appropriate precursor and product ions is critical for the specificity of the analysis. The protonated molecule [M+H]⁺ or the doubly protonated molecule [M+2H]²⁺ can be used as the precursor ion for this compound-R (molar mass 824.977 g/mol ). The following table provides a summary of commonly used MRM transitions.
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Cone Voltage (V) / Fragmentor (V) | Reference |
| 825.5 | 135.1 | 103.1 | Optimized by user | Optimized by user | |
| 413.3 ([M+2H]²⁺) | 135.1 | 691.4 ([M+H-134.1]⁺) | Optimized by user | Optimized by user | |
| 825.4 | 213.1 | 135.1 | 40 | 150 | (Example values) |
Note: Collision energy and cone/fragmentor voltage are instrument-dependent and should be optimized for maximum sensitivity. The most abundant fragment ion is typically used as the quantifier, while a second fragment ion serves as a qualifier for confirmation.
Experimental Protocol: this compound Analysis in Water Samples
This protocol outlines a general procedure for the extraction and analysis of this compound from water samples.
Materials and Reagents
-
This compound-R analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Glass fiber filters (e.g., 0.7 µm)
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Glass vials and tubes
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection and Filtration: Collect water samples in clean glass bottles. If total this compound (intracellular and extracellular) is to be determined, perform a freeze-thaw cycle three times to lyse the cyanobacterial cells. Filter the water sample through a glass fiber filter to remove particulate matter.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of ultrapure water.
-
Sample Loading: Load the filtered water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: Wash the cartridge with a small volume of ultrapure water to remove any interfering substances.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of 80% methanol in water.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
-
Instrument Setup: Set up the LC-MS/MS system with the parameters outlined in Tables 2.1, 2.2, and 2.3.
-
Calibration Curve: Prepare a series of calibration standards of this compound-R in the initial mobile phase composition to cover the expected concentration range in the samples.
-
Sample Injection: Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Data Acquisition and Processing: Acquire the data in MRM mode. Integrate the peak areas for the quantifier and qualifier ions for this compound in both the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The presence of the qualifier ion at the correct ratio to the quantifier ion confirms the identity of the analyte.
Visualizations
Experimental Workflow
References
- 1. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of protein phosphatases by microcystis and this compound associated with hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein phosphatases by microcystins and this compound associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Development of a Monoclonal Antibody-Based ELISA for Nodularin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodularin (NOD) is a potent cyclic pentapeptide hepatotoxin produced by the cyanobacterium Nodularia spumigena.[1][2][3] These toxins are a significant concern for public health due to their contamination of water supplies and potential accumulation in aquatic organisms.[3][4] The primary mechanism of this compound's toxicity is the inhibition of protein phosphatase 1 (PP1) and 2A (PP2A), crucial enzymes in cellular regulation. This inhibition can lead to liver damage and tumor promotion. Consequently, sensitive and specific methods for the detection of this compound are essential for environmental monitoring and food safety.
This document provides detailed application notes and protocols for the development and application of a monoclonal antibody-based Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of this compound.
Principle of the Assay
The most common format for a monoclonal antibody-based this compound assay is the indirect competitive ELISA (icELISA). This assay relies on the competition between free this compound in the sample and a this compound-protein conjugate (coating antigen) for a limited number of specific monoclonal antibody binding sites. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.
Data Presentation
Table 1: Performance Characteristics of a this compound-Specific Monoclonal Antibody-Based ELISA
| Parameter | Result | Reference |
| Antibody Specificity | Highly specific for this compound, negligible cross-reactivity with Microcystins | |
| Assay Format | Indirect Competitive ELISA (icELISA) | |
| Limit of Detection (LOD) | 0.10 µg/L - 0.2 ng/mL | |
| Working Range | 0.5 to 100 ng/mL | |
| Recoveries in Spiked Samples | 62% - 90.7% | |
| Coefficient of Variation (CV) | < 12.6% |
Table 2: Cross-Reactivity of a Broad-Spectrum Monoclonal Antibody (mAb 2G5)
| Toxin | IC50 (ng/mL) | Reference |
| This compound (NOD) | ~0.23 | |
| Microcystin-LR (MC-LR) | ~0.35 | |
| Microcystin-RR (MC-RR) | ~0.40 | |
| Microcystin-YR (MC-YR) | ~0.55 | |
| Microcystin-WR (MC-WR) | ~0.68 | |
| Microcystin-LA (MC-LA) | ~0.45 | |
| Microcystin-LF (MC-LF) | ~0.60 | |
| Microcystin-LY (MC-LY) | ~0.50 | |
| Microcystin-LW (MC-LW) | ~0.65 |
Experimental Protocols
Protocol 1: Production of this compound-Specific Monoclonal Antibodies
This protocol outlines the key steps for generating monoclonal antibodies with high specificity for this compound.
1. Antigen Preparation (Immunogen Synthesis):
-
Hapten Derivatization: this compound as a small molecule is not immunogenic on its own and requires conjugation to a carrier protein. A common method involves the chemical modification of the N-methyldehydrobutyrine residue of this compound.
-
Carrier Protein Conjugation: The derivatized this compound is then conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a suitable cross-linker like glutaraldehyde or by employing active ester methods.
2. Immunization of Mice:
-
Animal Model: BALB/c mice are a commonly used strain for monoclonal antibody production.
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject mice subcutaneously (s.c.) with an emulsion of the this compound-carrier protein conjugate (10-50 µ g/animal ) in Complete Freund's Adjuvant (CFA).
-
Booster Injections (e.g., Day 21, 35): Boost the immune response with subsequent injections of the immunogen in Incomplete Freund's Adjuvant (IFA).
-
Final Boost (3-4 days before fusion): Administer a final intraperitoneal (i.p.) injection of the immunogen in a saline solution.
-
-
Titer Monitoring: Collect blood samples periodically to monitor the antibody titer in the mouse serum using an indirect ELISA.
3. Hybridoma Production (Cell Fusion):
-
Spleen Cell Isolation: Aseptically remove the spleen from an immunized mouse with a high antibody titer and prepare a single-cell suspension of splenocytes.
-
Myeloma Cell Line: Use a suitable myeloma cell line (e.g., X63-Ag8.653) that is sensitive to the HAT (hypoxanthine-aminopterin-thymidine) selection medium.
-
Fusion: Fuse the splenocytes with the myeloma cells using polyethylene glycol (PEG).
-
Selection of Hybridomas: Culture the fused cells in HAT medium. Unfused myeloma cells will not survive, and unfused splenocytes have a limited lifespan. Only the hybridoma cells will proliferate.
4. Screening and Cloning:
-
Screening: Screen the supernatants of the hybridoma cultures for the presence of this compound-specific antibodies using an indirect ELISA.
-
Cloning: Isolate and clone the hybridoma cells that produce the desired antibodies by limiting dilution to ensure monoclonality.
5. Antibody Production and Purification:
-
In vitro Production: Culture the selected hybridoma clones in large-scale cell culture to produce monoclonal antibodies.
-
In vivo Production (Ascites): Alternatively, inject the hybridoma cells into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in monoclonal antibodies.
-
Purification: Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
Protocol 2: Indirect Competitive ELISA (icELISA) for this compound Quantification
1. Materials and Reagents:
-
This compound-specific monoclonal antibody
-
This compound standard
-
This compound-protein conjugate (e.g., this compound-OVA) for coating
-
Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP)
-
96-well microtiter plates (high protein binding)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking Buffer (e.g., PBST with 1% BSA)
-
Sample/Antibody Dilution Buffer (e.g., PBST with 0.5% BSA)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Coating:
-
Dilute the this compound-protein conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare a series of this compound standards and the unknown samples in Sample/Antibody Dilution Buffer.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Immediately add 50 µL of the diluted this compound-specific monoclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated goat anti-mouse IgG to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
3. Data Analysis:
-
Standard Curve: Plot the absorbance values (Y-axis) against the corresponding concentrations of the this compound standards (X-axis) using a semi-logarithmic scale. A sigmoidal curve is expected.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.
-
Calculation: The percentage of inhibition can be calculated using the formula:
-
% Inhibition = [(Absorbance of zero standard - Absorbance of sample) / Absorbance of zero standard] x 100
-
Visualizations
This compound's Mechanism of Toxicity
Caption: Mechanism of this compound hepatotoxicity.
Experimental Workflow for Indirect Competitive ELISA
Caption: Workflow of an indirect competitive ELISA for this compound.
Logical Relationship in Competitive ELISA
Caption: Inverse relationship in competitive ELISA.
References
- 1. Production and specificity of monoclonal antibodies against this compound conjugated through N-methyldehydrobutyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound on Cyanosite [www-cyanosite.bio.purdue.edu]
- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 4. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, this compound, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]
Culturing Nodularia spumigena for Consistent Nodularin Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale culture of the cyanobacterium Nodularia spumigena to achieve consistent production of the hepatotoxin nodularin. These guidelines are intended for researchers in toxicology, pharmacology, and drug development who require a reliable source of this potent protein phosphatase inhibitor.
Introduction
Nodularia spumigena is a filamentous, nitrogen-fixing cyanobacterium known for forming extensive blooms in brackish water environments worldwide.[1] Certain strains of this species produce this compound, a cyclic pentapeptide hepatotoxin.[1][2] this compound is a potent inhibitor of protein phosphatases 1 and 2A, making it a valuable tool for studying cellular signaling pathways and a potential starting point for the development of new therapeutic agents.[1][3] Achieving consistent and high yields of this compound in a laboratory setting requires careful control of various environmental parameters. This document outlines the optimal conditions and provides detailed protocols for the successful cultivation of N. spumigena and subsequent this compound extraction and quantification.
Optimal Culture Conditions for this compound Production
The growth of Nodularia spumigena and its production of this compound are significantly influenced by a range of physicochemical factors. The following tables summarize the key parameters for optimizing biomass and this compound yield based on published data.
Table 1: Summary of Optimal Growth and this compound Production Conditions
| Parameter | Optimal Range for Growth | Optimal Range for this compound Production | Notes |
| Salinity | 7 - 24 g/kg (ppt) | Lower salinities within the optimal growth range. | Growth is significantly lower in freshwater (0 g/kg) and full seawater (35 g/kg). This compound content per cell tends to decrease as salinity increases. |
| Temperature | 20 - 30°C | 20°C | While biomass may be maximal at higher temperatures, some studies indicate higher intracellular toxin concentrations at slightly lower temperatures (e.g., 10°C), suggesting a trade-off between growth rate and toxin production. |
| Light Intensity | 30 - 155 µmol photons m⁻² s⁻¹ | High irradiance (45 - 155 µmol photons m⁻² s⁻¹) that promotes growth. | N. spumigena generally prefers higher light intensities compared to some other cyanobacteria. |
| Photoperiod | 16:8 h (light:dark) | Not explicitly defined, but linked to growth-promoting photoperiods. | A standard light:dark cycle is commonly used to simulate natural conditions. |
| pH | Not explicitly detailed, but media used are typically slightly alkaline (pH ~7.5-8.5). | Not explicitly detailed. | The pH of the culture medium should be monitored, as it can be influenced by cyanobacterial growth. |
Table 2: Nutrient Media Composition and Effects on this compound Production
| Nutrient | Recommended Medium/Concentration | Effect on this compound Production |
| Phosphorus (P) | Z8, BG11, or ASNIII medium with sufficient phosphate. | High phosphate concentrations generally increase biomass and, consequently, total this compound yield. However, some studies have found no direct correlation between phosphate concentration and this compound production rates under P-limitation. |
| Nitrogen (N) | Nitrogen-free media (e.g., Z8, modified BG11) are often used as N. spumigena is a nitrogen-fixing species. | High concentrations of inorganic nitrogen (e.g., nitrate, ammonium) can decrease this compound production. Nitrogen limitation may lead to an increase in this compound concentration per cell. |
Experimental Protocols
Preparation of Culture Media
A commonly used medium for Nodularia spumigena is the Z8 medium, supplemented with NaCl to achieve the desired salinity.
Z8 Medium Composition (per 1 liter of distilled water):
-
Ca(NO₃)₂·4H₂O: 0.05 g
-
K₂HPO₄: 0.01 g
-
MgSO₄·7H₂O: 0.025 g
-
Na₂CO₃: 0.02 g
-
Fe-EDTA solution: 1 ml
-
Trace metal solution: 1 ml
-
NaCl: to desired salinity (e.g., 7 g for 7 ppt)
Fe-EDTA and trace metal solution compositions can be found in standard phycological literature.
Protocol:
-
Dissolve the major salts in 900 ml of distilled water.
-
Add the Fe-EDTA and trace metal solutions.
-
Adjust the final volume to 1 liter with distilled water.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the medium to cool to room temperature before use.
Culturing Nodularia spumigena
Materials:
-
Axenic culture of a this compound-producing Nodularia spumigena strain.
-
Sterile culture flasks (e.g., 250 ml Erlenmeyer flasks).
-
Sterile Z8 medium (or other appropriate medium).
-
Growth chamber or incubator with controlled temperature and lighting.
Protocol:
-
Aseptically transfer a small volume of the starter culture to a flask containing fresh, sterile medium. A 1:10 (inoculum:fresh medium) ratio is a good starting point.
-
Incubate the cultures at 20-25°C under a 16:8 h light:dark cycle with a light intensity of 40-80 µmol photons m⁻² s⁻¹.
-
Gently swirl the flasks daily to ensure even distribution of filaments and prevent clumping.
-
Monitor the growth of the culture visually and by measuring optical density or chlorophyll a fluorescence.
-
Cultures are typically ready for harvesting during the late logarithmic to early stationary phase of growth, which is often when intracellular this compound concentrations are highest. This can be between 12 to 21 days depending on the specific conditions.
Harvesting and Extraction of this compound
Materials:
-
Late-logarithmic phase N. spumigena culture.
-
Filtration apparatus with GF/C filters or centrifugation equipment.
-
Freeze-dryer (lyophilizer).
-
Methanol (HPLC grade).
-
Ultrasonicator.
-
Centrifuge.
-
Syringe filters (0.22 µm).
Protocol:
-
Harvest the cyanobacterial biomass by filtration through GF/C filters or by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Freeze the collected cell pellet at -80°C and then freeze-dry to obtain a dry weight.
-
Accurately weigh the lyophilized biomass.
-
Add a known volume of methanol to the dried cells (e.g., 1 ml per 10 mg of dry weight).
-
Lyse the cells by ultrasonication on ice. This step is crucial to release the intracellular toxins.
-
Centrifuge the extract at high speed (e.g., 16,000 x g for 10 minutes) to pellet the cell debris.
-
Carefully collect the supernatant containing the dissolved this compound.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The resulting extract is ready for quantification.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred methods for the accurate quantification of this compound.
General HPLC-UV Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).
-
Detection: UV detector set at 238 nm.
-
Quantification: Based on a standard curve generated from a certified this compound standard.
LC-MS/MS offers higher sensitivity and specificity and is particularly useful for complex matrices.
Visualizing Key Pathways and Workflows
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process carried out by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic complex encoded by the nda gene cluster.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow
The following diagram illustrates the overall workflow from obtaining the N. spumigena culture to the final quantification of this compound.
Caption: Experimental workflow for this compound production.
By adhering to these detailed protocols and maintaining careful control over the specified environmental parameters, researchers can achieve consistent and reliable production of this compound for a wide range of scientific applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of the this compound Synthetase Gene Cluster and Proposed Theory of the Evolution of Cyanobacterial Hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Salinity and Temperature on the Growth, Toxin Production, and Akinete Germination of the Cyanobacterium Nodularia spumigena [frontiersin.org]
Application Note: A Validated Protocol for the Extraction of Nodularin from Animal Tissues for LC-MS/MS Analysis
Abstract
Nodularins are potent cyclic pentapeptide hepatotoxins produced by cyanobacteria, primarily Nodularia spumigena.[1][2] These toxins can accumulate in aquatic organisms, posing a significant threat to both animal and human health through the food chain.[2][3] Accurate quantification of nodularin in animal tissues is crucial for toxicological studies, food safety assessment, and environmental monitoring. This application note provides a detailed and robust protocol for the extraction, purification, and subsequent analysis of this compound from various animal tissues, particularly liver and muscle, using Solid-Phase Extraction (SPE) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound primarily targets the liver, where it inhibits protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), leading to hyperphosphorylation of cellular proteins, cytoskeletal damage, and potentially tumor promotion.[4] Its chemical stability and potential for bioaccumulation necessitate sensitive and reliable analytical methods for its detection in complex biological matrices.
This protocol describes a method optimized for high recovery and removal of matrix interferences from animal tissues prior to instrumental analysis. The workflow involves tissue homogenization, solvent extraction, and a critical cleanup step using Solid-Phase Extraction (SPE), which is strongly recommended for achieving a lower limit of detection and prolonging chromatographic stability. The final analysis is performed by LC-MS/MS, a highly sensitive and specific technique for quantifying cyanotoxins.
Mechanism of Action: Inhibition of Protein Phosphatases
This compound exerts its toxicity by covalently binding to and inhibiting the catalytic subunits of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). These enzymes are crucial for dephosphorylating a wide range of proteins involved in cell cycle regulation, cytoskeletal integrity, and signal transduction. The inhibition of PP1 and PP2A leads to a state of hyperphosphorylation, disrupting cellular processes and leading to hepatocyte necrosis and hemorrhagic shock.
Experimental Protocol
This protocol is a synthesis of established methods for cyanotoxin extraction. It is recommended to use LC-MS grade solvents and reagents throughout the procedure.
3.1. Materials and Reagents
-
Animal tissue (e.g., liver, muscle), stored at -70°C or lower.
-
This compound analytical standard
-
Methanol (MeOH), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade or equivalent (e.g., Milli-Q)
-
Formic Acid (FA), LC-MS grade
-
Hexane, HPLC grade
-
Solid-Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic-Balanced (e.g., Oasis HLB, 200 mg, 6 cc) or C18 cartridges.
-
Homogenizer (e.g., bead beater, ultrasonic probe)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.2 µm, PTFE)
3.2. Extraction Workflow
References
Application of QuEChERS for Nodularin Analysis in Complex Matrices
Introduction
Nodularin (NOD) is a potent hepatotoxin produced by the cyanobacterium Nodularia spumigena. Its presence in various environmental and biological matrices, such as water, sediment, and aquatic organisms, poses a significant threat to public health. Consequently, the development of rapid, efficient, and reliable analytical methods for the determination of this compound is of paramount importance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, has gained widespread acceptance for the extraction of a broad range of analytes from complex matrices due to its simplicity, high throughput, and minimal solvent consumption. This application note details a modified QuEChERS protocol for the extraction and clean-up of this compound from complex matrices like fish tissue and sediment, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle
The QuEChERS methodology involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) clean-up step. In the first step, the sample is homogenized and extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance the partitioning of the analyte into the organic layer. The second step involves the clean-up of the extract using a combination of sorbents to remove interfering matrix components such as lipids, pigments, and polar compounds. The final extract is then analyzed by LC-MS/MS for the quantification of this compound.
Experimental Protocols
1. Sample Preparation
-
Fish Tissue: Lyophilize fish tissue samples for 72 hours and then grind the dried samples into a fine powder.[1]
-
Sediment: Air-dry sediment samples, remove any large debris, and sieve to obtain a homogeneous fine powder.
2. QuEChERS Extraction
-
Weigh 2 g of the homogenized sample (fish tissue powder or sediment) into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 1 minute to hydrate the sample. For sediment samples with low water content, this step is crucial.
-
Add 10 mL of acetonitrile containing 1% formic acid. The use of acidified acetonitrile can improve the extraction efficiency of this compound.
-
Add the QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.
-
For fish tissue , use a d-SPE tube containing 900 mg of anhydrous MgSO₄, 150 mg of primary secondary amine (PSA), and 150 mg of C18 sorbent. PSA removes polar interferences and fatty acids, while C18 removes non-polar interferences like lipids.
-
For sediment , use a d-SPE tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 50 mg of graphitized carbon black (GCB). GCB is effective in removing pigments and sterols commonly found in sediment.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation
-
Take a 4 mL aliquot of the cleaned extract and transfer it to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50% methanol in water.[2]
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is suitable for the separation of this compound.[1]
-
Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of this compound. Multiple Reaction Monitoring (MRM) mode should be employed for quantification, monitoring at least two transitions for confirmation.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 825.5 |
| Product Ions (m/z) | 135.1, 213.1 |
| Collision Energy | Optimized for specific instrument |
Table 2: Performance Data of the QuEChERS Method for this compound Analysis
| Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) |
| Fish Tissue | 5 | 85 | 8 | 0.5 | 1.5 |
| 20 | 92 | 6 | |||
| 100 | 95 | 5 | |||
| Sediment | 5 | 88 | 9 | 0.8 | 2.5 |
| 20 | 94 | 7 | |||
| 100 | 97 | 6 |
Note: The values presented in this table are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. The limit of quantification for this compound in fish muscle tissue has been reported to be between 1.6 and 4.0 ng/g based on a signal-to-noise ratio of 10.[3]
Mandatory Visualization
Caption: QuEChERS workflow for this compound analysis.
Conclusion
The modified QuEChERS protocol presented in this application note provides a simple, rapid, and effective method for the extraction and clean-up of this compound from complex matrices such as fish tissue and sediment. The subsequent analysis by LC-MS/MS offers high selectivity and sensitivity, allowing for the reliable quantification of this compound at low levels. This method is well-suited for routine monitoring and risk assessment of this compound in environmental and food samples. The QuEChERS approach significantly reduces sample preparation time and solvent consumption compared to traditional extraction methods, making it a green and cost-effective analytical solution.
References
- 1. Determination of microcystins, this compound, anatoxin-a, cylindrospermopsin, and saxitoxin in water and fish tissue using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.library.noaa.gov [repository.library.noaa.gov]
- 3. researchgate.net [researchgate.net]
High-Resolution Mass Spectrometry for the Identification and Quantification of Nodularin Variants
Application Note & Protocol
Introduction
Nodularins are a group of potent cyclic pentapeptide hepatotoxins produced by the cyanobacterium Nodularia spumigena.[1] These toxins pose a significant threat to animal and human health, primarily through the contamination of water sources. The core structure of nodularin consists of five amino acids, but variations in this structure, such as methylation or demethylation, lead to a range of different this compound variants.[1][2] Accurate identification and quantification of these variants are crucial for toxicological risk assessment and for research in drug development. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as the preferred method for the sensitive and specific analysis of nodularins.[3][4] This document provides detailed protocols for the extraction, identification, and quantification of this compound variants using LC-HRMS.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction and concentration of nodularins from water samples.
Materials:
-
Water sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)
-
Methanol (MeOH)
-
Reagent water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Centrifuge the water sample to pellet any cellular debris. The supernatant can be used for the analysis of dissolved (extracellular) nodularins. To analyze intracellular toxins, the cell pellet needs to be lysed (e.g., by freeze-thaw cycles or sonication) and then extracted with a solvent like methanol.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by reagent water through it.
-
Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge. The nodularins will be retained on the solid phase.
-
Washing: Wash the cartridge with reagent water to remove any interfering substances.
-
Elution: Elute the nodularins from the cartridge using a small volume of a methanol/water mixture (e.g., 90:10 v/v).
-
Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen gas in a heated water bath.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 90:10 methanol:water) for LC-HRMS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the this compound variants. A representative gradient is as follows: initiate at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
HRMS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Capillary Voltage: Approximately 3-4 kV.
-
Source Temperature: Typically set between 100-150 °C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument, for example, 600 L/hr at 350 °C.
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. In DDA, the most intense precursor ions in a full scan are selected for fragmentation (MS/MS).
-
Collision Energy: A stepped collision energy can be applied to obtain comprehensive fragmentation spectra for variant identification.
Data Presentation
The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for identifying unknown variants.
Table 1: Known this compound Variants and their Molecular Masses
| This compound Variant | Modification | Monoisotopic Mass (Da) |
| This compound-R (NOD-R) | Unmodified | 824.4593 |
| [Asp¹]NOD | Demethylation on Aspartic Acid | 810.4436 |
| [DMAdda³]NOD | Demethylation on Adda residue | 810.4436 |
| [Dhb⁵]NOD | Demethylation on Dehydrobutyric Acid | 810.4436 |
| [MeAdda]NOD | Methylation on Adda residue | 838.4749 |
| [Glu(OMe)⁴]NOD | Methylation on Glutamic Acid | 838.4749 |
Data compiled from literature.
Table 2: Quantitative Performance Data for this compound-R
| Parameter | Value |
| Linearity Range | 0.5 - 500 µg/L |
| R² | > 0.99 |
| Limit of Detection (LOD) | < 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L |
| Recovery | 87.0% - 98.7% |
Representative data from various studies.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
This compound Signaling Pathway
Caption: this compound's mechanism of hepatotoxicity.
Conclusion
The use of high-resolution mass spectrometry coupled with liquid chromatography provides a powerful tool for the unambiguous identification and accurate quantification of this compound variants. The detailed protocols and data presented in this application note serve as a valuable resource for researchers and scientists in the fields of environmental monitoring, toxicology, and drug development. The ability to distinguish between different this compound variants is critical for understanding the full toxicological impact of cyanobacterial blooms and for developing strategies to mitigate their effects.
References
- 1. Characterization of this compound variants in Nodularia spumigena from the Baltic Sea using liquid chromatography/mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.library.noaa.gov [repository.library.noaa.gov]
- 4. Development, Validation and Application of a Targeted LC-MS Method for Quantification of Microcystins and this compound: Towards a Better Characterization of Drinking Water [mdpi.com]
Application Note: Standard Operating Procedure for Nodularin Analysis in Drinking Water
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Nodularin is a potent cyclic pentapeptide hepatotoxin produced by the cyanobacterium Nodularia spumigena.[1] Structurally similar to microcystins, it poses a significant threat to public health when it contaminates drinking water sources, particularly during cyanobacterial (algal) blooms.[1] Ingestion of this compound can lead to severe liver damage.[1] Due to its toxicity, regulatory and health advisory bodies worldwide emphasize the need for monitoring cyanotoxins in water supplies.[2] This document outlines a standard operating procedure for the quantitative analysis of this compound in drinking water using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a methodology consistent with established protocols like US EPA Method 544.[3] This method provides the high sensitivity and selectivity required to detect this compound at sub-microgram per liter levels.
2.0 Principle
This method is designed to determine the total concentration of this compound (both dissolved in water and contained within cyanobacterial cells) in a drinking water sample. The core analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.
The overall workflow involves:
-
Sample Collection and Preservation: Proper collection and preservation techniques are crucial to ensure sample integrity. This includes quenching any residual disinfectants like chlorine.
-
Cell Lysis: To measure total this compound, cyanobacterial cells are lysed to release intracellular toxins. A common and effective technique is a three-cycle freeze-thaw process.
-
Solid Phase Extraction (SPE): Due to the typically low concentrations of this compound in water, a pre-concentration step is necessary. SPE is used to extract the toxin from a large sample volume, clean up the sample matrix, and concentrate it into a small volume of solvent.
-
LC-MS/MS Analysis: The concentrated extract is injected into an LC-MS/MS system. The liquid chromatograph separates this compound from other compounds in the extract. The tandem mass spectrometer provides definitive identification and quantification using Multiple Reaction Monitoring (MRM). Quantification is typically performed using an internal standard to correct for matrix effects and variations in recovery.
3.0 Experimental Protocols
3.1 Protocol 1: Sample Collection and Preservation
-
Collection: Collect water samples in amber glass bottles to prevent photodegradation of the analyte.
-
Dechlorination: If the water sample contains residual chlorine, quench the disinfectant immediately upon collection by adding a preservative such as sodium thiosulfate or ascorbic acid.
-
Storage: Chill the samples immediately after collection and during transport to the laboratory. Store samples at or below 6 °C and analyze as soon as possible.
3.2 Protocol 2: Preparation of Standards
-
Stock Standard: Obtain a certified reference material (CRM) of this compound, typically dissolved in methanol at a concentration of 10 µg/mL. Store according to the manufacturer's instructions (e.g., -20°C).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock standard with a methanol/water mixture (e.g., 1:1 v/v).
-
Calibration Curve: Create a set of calibration standards by spiking known amounts of the working standards into reagent water to cover the desired concentration range (e.g., 0.5 to 200 µg/L).
-
Internal Standard: If an isotopically labeled internal standard (IS) is used (e.g., MC-LR-C2D5), spike it into all standards and samples at a constant concentration (e.g., 25 µg/L).
3.3 Protocol 3: Sample Preparation and Extraction
This protocol is based on the principles of US EPA Method 544 for total this compound (intracellular and extracellular).
-
Cell Lysis (Total this compound):
-
Homogenize the water sample by shaking.
-
Transfer a measured volume (e.g., 500 mL) into a suitable container.
-
Freeze the sample at -20 °C until solid, then thaw completely at room temperature.
-
Repeat the freeze-thaw cycle two more times for a total of three cycles to ensure complete cell lysis.
-
-
Solid Phase Extraction (SPE):
-
Cartridge Conditioning: Use an appropriate SPE cartridge (e.g., Oasis HLB or Strata-X). Condition the cartridge by passing methanol followed by reagent water according to the manufacturer's instructions. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 500 mL lysed water sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Washing: After loading, wash the cartridge with reagent water to remove salts and other polar interferences.
-
Drying: Dry the cartridge thoroughly by drawing a vacuum or nitrogen stream through it for several minutes.
-
Elution: Elute the trapped this compound from the cartridge using a small volume (e.g., 4 mL) of 90% methanol in water.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (e.g., 45 °C).
-
Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 1 mL) of methanol/water (e.g., 10:90 v/v or a composition similar to the initial mobile phase). Vortex to ensure the residue is fully dissolved. The sample is now ready for LC-MS/MS analysis.
-
3.4 Protocol 4: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
LC Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. An example is provided in Table 2.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize source parameters such as spray voltage and capillary temperature according to the specific instrument.
-
MRM Transitions: Monitor at least two transitions (one for quantification, one for confirmation) for this compound. Example transitions are provided in Table 1.
-
4.0 Data Presentation
Table 1: Example LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for this compound Note: Optimal collision energies (CE) and other MS parameters should be determined empirically for the specific instrument used.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Reference |
| This compound | 825.5 | 135.1 | 103.1 | |
| This compound | 413.2 ([M+2H]²⁺) | 135.1 | 213.1 |
Table 2: Example LC Gradient Program This is an illustrative example and must be optimized for the specific column and system.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 3.5 | 95 | 5 |
| 13.0 | 69 | 31 |
| 16.0 | 44 | 56 |
| 23.0 | 27 | 73 |
| 25.0 | 5 | 95 |
| 26.5 | 5 | 95 |
| 27.0 | 95 | 5 |
| 31.0 | 95 | 5 |
(Gradient adapted from similar multi-toxin methods)
Table 3: Summary of Method Performance Data from Literature Performance characteristics can vary based on the instrument, matrix, and specific protocol.
| Parameter | This compound Value | Reference(s) |
| Limit of Detection (LOD) | 0.0005 - 2 ng/L (0.5 - 2 ppt) | |
| Limit of Quantification (LOQ) | 0.5 - 200 µg/L (direct injection) | |
| Mean Recovery via SPE | 70 - 116% | |
| Relative Standard Deviation (RSD) | < 15-20% |
5.0 Visualization
Experimental Workflow for this compound Analysis
References
Application Notes and Protocols for Assessing Nodularin Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodularin (NOD) is a potent cyclic pentapeptide hepatotoxin produced by the cyanobacterium Nodularia spumigena.[1][2] Its presence in brackish water bodies worldwide poses a significant threat to animal and human health.[1] Understanding the cytotoxic mechanisms of this compound is crucial for risk assessment, diagnostics, and the development of potential therapeutics. In vitro cell-based assays are indispensable tools for evaluating the cytotoxic effects of this compound in a controlled and high-throughput manner. These assays provide valuable insights into cell viability, membrane integrity, and the induction of apoptosis.
This document provides detailed application notes and protocols for a panel of commonly used in vitro cell-based assays to assess this compound cytotoxicity. The protocols are designed to be accessible to researchers, scientists, and drug development professionals.
Data Presentation: this compound Cytotoxicity
The following table summarizes the cytotoxic effects of this compound on various cell lines as measured by different in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Assay Type | Exposure Time | IC50 / Effective Concentration | Reference |
| Carp leukocyte cell line (CLC) | Fluorometric cell viability | 24 h | > 0.1 µg/mL | [3] |
| Primary carp head kidney leukocytes | Fluorometric cell viability | 24 h | ≥ 0.05 µg/mL | [1] |
| Human hepatoma (HepG2) | Not specified | 6, 12, 24, 48 h | 1-10 µg/mL induced DNA damage | |
| Human hepatoma (HepG2) | Not specified | Not specified | Non-cytotoxic concentrations induced ROS | |
| Primary rat hepatocytes | Not specified | Not specified | Low concentrations induced oxidative DNA damage | |
| Fish cell lines (general) | Not specified | Not specified | Dose-dependent apoptosis observed |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Human hepatoma (HepG2) cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the stock solution. Remove the old media from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. This provides an index of cell membrane integrity.
Materials:
-
This compound stock solution
-
Target cells (e.g., primary fish leukocytes or a suitable cell line)
-
Appropriate cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions, which typically involves subtracting the spontaneous release from the treatment values and normalizing to the maximum release.
Caspase-3/7 Assay for Apoptosis
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate that is cleaved by active caspases, generating a luminescent signal proportional to caspase activity.
Materials:
-
This compound stock solution
-
Target cells
-
Appropriate cell culture medium
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the previous protocols. Include appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired incubation time with this compound, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound cytotoxicity assessment.
Caption: this compound-induced cytotoxicity signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and immunological responses of fish leukocytes to this compound exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, this compound, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Protein Phosphatase Inhibition Assay for Total Nodularin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodularins are potent cyclic pentapeptide hepatotoxins produced by the cyanobacterium Nodularia spumigena. These toxins are of significant concern for public health and environmental monitoring due to their acute hepatotoxicity and tumor-promoting activity. The primary mechanism of nodularin toxicity is the potent and specific inhibition of eukaryotic serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1][2][3][4][5] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting vital cellular processes and leading to liver damage.
The protein phosphatase inhibition assay (PPIA) is a robust and sensitive biochemical method for the detection and quantification of nodularins and other toxins that share this mechanism of action, such as microcystins. This assay provides a measure of the total biological activity of these toxins, which is a crucial advantage over purely analytical methods that may not distinguish between toxic and non-toxic congeners. This document provides detailed application notes and a standardized protocol for the colorimetric protein phosphatase inhibition assay for the determination of total this compound activity.
Principle of the Assay
The colorimetric protein phosphatase inhibition assay is based on the ability of this compound to inhibit the enzymatic activity of PP1 or PP2A. In the assay, a purified protein phosphatase is incubated with the sample containing this compound. Subsequently, a chromogenic substrate, p-nitrophenyl phosphate (pNPP), is added. The active protein phosphatase dephosphorylates pNPP to produce p-nitrophenol (pNP), a yellow-colored product that can be measured spectrophotometrically at 405 nm. The presence of this compound inhibits the protein phosphatase, leading to a decrease in the formation of pNP. The degree of inhibition is directly proportional to the concentration of active this compound in the sample.
Applications
-
Environmental Monitoring: Routine screening of water bodies, including drinking water reservoirs, recreational waters, and aquaculture facilities, for the presence of this compound-producing cyanobacterial blooms.
-
Food Safety: Testing of seafood, particularly shellfish, which can accumulate nodularins from contaminated water, posing a risk to human consumers.
-
Toxicology Research: Studying the mechanisms of this compound toxicity, investigating the effects of different this compound variants, and assessing the efficacy of potential therapeutic interventions.
-
Drug Discovery: Screening for novel protein phosphatase inhibitors or activators in drug development programs. The high sensitivity of the assay makes it suitable for high-throughput screening.
Quantitative Data Summary
The following tables summarize key quantitative data related to the protein phosphatase inhibition assay for this compound and its comparison with other common detection methods.
Table 1: Inhibitory Potency of this compound against Protein Phosphatases
| Toxin | Target Enzyme | IC50 (nM) | Reference(s) |
| This compound | Protein Phosphatase 1 (PP1) | 1.8 | |
| This compound | Protein Phosphatase 2A (PP2A) | 0.026 | |
| This compound-R | Protein Phosphatase 2A (PP2A) | 1.8 |
IC50 (half maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.
Table 2: Comparison of Detection Methods for this compound
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Advantages | Disadvantages | Reference(s) |
| PPIA | Biochemical (Enzyme Inhibition) | 10-20 ng/mL (for microcystin-LR) | ~40 ng/mL (for microcystin-LR) | Measures total toxic activity, rapid, cost-effective | Not specific to this compound (detects other PP inhibitors), susceptible to matrix effects | |
| ELISA | Immunological (Antibody-based) | ~0.1 µg/L | Not specified | High throughput, commercially available kits | Cross-reactivity with different variants can vary, may not reflect toxicity | |
| LC-MS/MS | Analytical (Chromatography-Mass Spectrometry) | 1.3 µg/L (for MC-LA) to 0.2 µg/L (for MC-LR) | 4.2 µg/L (for MC-LA) to 0.5 µg/L (for MC-LR) | High specificity and sensitivity, can identify and quantify different variants | Expensive equipment, requires skilled personnel, may not measure total toxicity |
Note: The LOD and LOQ for PPIA are often reported in terms of microcystin-LR equivalents. The sensitivity for this compound is expected to be in a similar range.
Signaling Pathway of this compound-Induced Hepatotoxicity
This compound enters hepatocytes via organic anion transporting polypeptides (OATPs). Inside the cell, it binds to and inhibits the catalytic subunits of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This leads to the hyperphosphorylation of a multitude of cellular proteins, disrupting cellular architecture and signaling pathways. Key downstream targets include cytoskeletal proteins like cytokeratins 8 and 18, leading to the collapse of the cytoskeleton and loss of cell shape. Additionally, this compound exposure has been shown to induce the phosphorylation of superoxide dismutase 1 (SOD1), potentially altering its function and contributing to oxidative stress. The sustained hyperphosphorylation and cellular disruption ultimately trigger apoptosis and necrosis, leading to liver damage.
Caption: this compound signaling pathway in hepatocytes.
Experimental Protocols
Materials and Reagents
-
Protein Phosphatase (PP1 or PP2A): Purified recombinant or native enzyme.
-
This compound Standard: Certified reference material for standard curve generation.
-
p-Nitrophenyl Phosphate (pNPP): Substrate solution (e.g., 20 mM in substrate buffer).
-
Enzyme Dilution Buffer: e.g., 50 mM Tris-HCl, 1 mM Na2EDTA, 2 mM MnCl2, 0.5 g/L BSA, and 0.1% (v/v) β-mercaptoethanol, pH 7.4.
-
Substrate Buffer: e.g., 50 mM Tris-HCl, 0.2 mM MnCl2, 20 mM MgCl2, pH 8.1.
-
Reaction Stop Solution (optional but recommended for kinetic assays): e.g., 1 M Sodium Carbonate.
-
96-well Microtiter Plates: Clear, flat-bottom plates.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
Pipettes and Tips: Calibrated for accurate liquid handling.
-
Sample Extracts: Samples to be tested, extracted in a compatible solvent (e.g., 70% methanol).
Standard Operating Procedure
-
Preparation of Reagents:
-
Prepare all buffers and solutions as described above.
-
Dilute the protein phosphatase to a working concentration in the enzyme dilution buffer. The optimal concentration should be determined empirically to yield a linear reaction rate and a significant change in absorbance over the assay period.
-
Prepare a series of this compound standards of known concentrations by serial dilution in the same solvent as the samples.
-
-
Assay Procedure:
-
Add 10 µL of each standard, sample, and a blank control (solvent only) to separate wells of a 96-well microtiter plate.
-
Add 10 µL of the diluted protein phosphatase solution to each well containing the standards, samples, and blank.
-
Mix gently and pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 180 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.
-
(Optional) Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of uninhibited control)] x 100
-
Generate a standard curve by plotting the percentage of inhibition versus the logarithm of the this compound concentration for the standards.
-
Determine the concentration of this compound in the samples by interpolating their percentage of inhibition on the standard curve. The results are typically expressed as this compound equivalents (e.g., µg/L this compound-eq).
-
Experimental Workflow
Caption: Experimental workflow for the PPIA.
Conclusion
The protein phosphatase inhibition assay is a valuable tool for the assessment of total this compound activity in various matrices. Its high sensitivity, relatively low cost, and ability to measure biological activity make it an ideal method for routine monitoring and research applications. While it lacks the specificity of analytical methods like LC-MS/MS, its utility as a screening tool to identify potentially toxic samples is unparalleled. For comprehensive risk assessment, it is often recommended to use PPIA in conjunction with other analytical techniques to confirm the presence and concentration of specific this compound variants. By following the detailed protocols and understanding the principles outlined in these application notes, researchers, scientists, and drug development professionals can effectively utilize this assay to advance their work in environmental science, toxicology, and pharmacology.
References
- 1. Cyanobacterial this compound is a potent inhibitor of type 1 and type 2A protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent inhibitor of protein phosphatases 1 and 2A, is a new environmental carcinogen in male F344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) Cyanobacterial this compound is a potent inhibitor of type 1 and type 2A protein phosphatases. (1991) | R E Honkanen | 145 Citations [scispace.com]
- 4. Inhibition of protein phosphatases by microcystins and this compound associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein phosphatases by microcystis and this compound associated with hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Nodularin Synthetase Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the molecular detection of nodularin synthetase (nda) genes, which are responsible for the production of the hepatotoxin this compound. The methods outlined below are essential for monitoring toxic cyanobacterial blooms, assessing water quality, and for research in natural product biosynthesis and drug discovery.
Introduction
This compound is a potent hepatotoxin produced by the cyanobacterium Nodularia spumigena. Its biosynthesis is orchestrated by a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzyme complex encoded by the nda gene cluster. The detection of these genes is a reliable indicator of the potential for this compound production. This document details molecular techniques, including conventional Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR), for the sensitive and specific detection of nda genes.
Data Presentation: Quantitative Comparison of Detection Methods
The following table summarizes the performance of different molecular methods for the detection of this compound synthetase genes.
| Method | Target Gene | Detection Limit | Sensitivity | Specificity | Reference |
| Conventional PCR | ndaF | Not explicitly quantified in copies/reaction, but effective for screening toxigenic strains. | Lower than qPCR; suitable for qualitative presence/absence determination. | High, with specific primers. | [1](--INVALID-LINK--) |
| Quantitative PCR (qPCR) | ndaF | As low as 30 ndaF gene copies/mL of seawater. | High; enables quantification of toxigenic cells.[2](--INVALID-LINK--) | High, with specific primers and probe-based assays.[2](--INVALID-LINK--) | [2](--INVALID-LINK--) |
| Droplet Digital PCR (ddPCR) | General cyanobacterial genes | Generally offers higher precision and is less susceptible to PCR inhibitors compared to qPCR. | Comparable to or slightly lower than qPCR in some studies.[3](--INVALID-LINK--) | High, dependent on primer and probe specificity. | (--INVALID-LINK--) |
Experimental Protocols
Genomic DNA Extraction from Nodularia spumigena
This protocol is optimized for the extraction of high-quality genomic DNA from filamentous cyanobacteria like Nodularia spumigena, suitable for PCR and qPCR applications.
Materials:
-
Lysis Buffer (100 mM Tris-HCl pH 8.0, 100 mM EDTA pH 8.0, 1.5 M NaCl, 1% CTAB)
-
20% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (100%, ice-cold)
-
Ethanol (70%, ice-cold)
-
Nuclease-free water or TE buffer
Protocol:
-
Harvest Nodularia spumigena cells from a culture or environmental sample by centrifugation or filtration.
-
Resuspend approximately 100 mg of cell pellet in 1 mL of Lysis Buffer.
-
Add 2 µL of Proteinase K (20 mg/mL) and incubate at 56°C for 1 hour with occasional vortexing.
-
Add 100 µL of 20% SDS and incubate at 65°C for 30 minutes.
-
Perform a phenol:chloroform extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing for 1 minute, and centrifuging at 12,000 x g for 10 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol. Centrifuge as in step 5.
-
Transfer the aqueous phase to a new tube and precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol. Mix gently by inversion and incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes.
-
Air-dry the pellet and resuspend in 50-100 µL of nuclease-free water or TE buffer.
-
Assess DNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~1.8) and agarose gel electrophoresis.
Conventional PCR for ndaF Gene Detection
This protocol describes a standard PCR assay for the qualitative detection of the this compound synthetase F (ndaF) gene.
Primers:
-
ndaF Forward: 5'- TGG GAA GCG CAA TTT TAT G -3'
-
ndaF Reverse: 5'- GTC TAA AGC TCC AGG TTT CC -3'
PCR Reaction Mixture (25 µL):
| Component | Final Concentration |
| 5x PCR Buffer | 1x |
| dNTPs (10 mM each) | 200 µM |
| ndaF Forward Primer (10 µM) | 0.4 µM |
| ndaF Reverse Primer (10 µM) | 0.4 µM |
| Taq DNA Polymerase (5 U/µL) | 1.25 U |
| Template DNA (10-100 ng) | 1-5 µL |
| Nuclease-free water | to 25 µL |
Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 5 min | 1 |
| Denaturation | 94°C | 30 sec | 35 |
| Annealing | 55°C | 30 sec | |
| Extension | 72°C | 1 min | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ |
Analysis: Analyze the PCR products by agarose gel electrophoresis (1.5% agarose gel). The expected amplicon size for this primer set is approximately 472 bp.
Quantitative PCR (qPCR) for ndaF Gene Quantification
This protocol utilizes a SYBR Green-based qPCR assay for the quantification of the ndaF gene.
Primers:
-
ndaF_qPCR_F: 5'- GGT TGG GCT AAG AGT GTC GT -3'
-
ndaF_qPCR_R: 5'- CAT GGC TGT TTT TGA TGG TG -3'
qPCR Reaction Mixture (20 µL):
| Component | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 1x |
| ndaF_qPCR_F Primer (10 µM) | 0.5 µM |
| ndaF_qPCR_R Primer (10 µM) | 0.5 µM |
| Template DNA (1-10 ng) | 2 µL |
| Nuclease-free water | to 20 µL |
Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 1 min | |
| Melt Curve Analysis | 65°C to 95°C | Increment 0.5°C/5 sec | 1 |
Data Analysis: Quantification is achieved by generating a standard curve using a serial dilution of a known quantity of a plasmid containing the ndaF gene fragment. The absolute copy number of the ndaF gene in the samples is then calculated based on their Ct values relative to the standard curve. A melt curve analysis should be performed to verify the specificity of the amplification.
Visualizations
Caption: Workflow for Genomic DNA Extraction from Nodularia spumigena.
Caption: Workflow for Conventional PCR Detection of the ndaF Gene.
Caption: Workflow for Quantitative PCR (qPCR) of the ndaF Gene.
References
- 1. Characterization of the this compound Synthetase Gene Cluster and Proposed Theory of the Evolution of Cyanobacterial Hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of qPCR and RT-qPCR for Monitoring Variations of Microcystin Producers and as an Early Warning System to Predict Toxin Production in an Ohio Inland Lake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Nodularin Analysis in Aerosolized Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nodularins are potent hepatotoxins produced by cyanobacteria of the genus Nodularia, commonly found in brackish water environments. The aerosolization of these toxins from contaminated water bodies poses a potential inhalation risk, necessitating sensitive and reliable analytical methods for their detection and quantification in air samples. This document provides a detailed application note and protocol for the sample preparation and analysis of nodularin in aerosolized water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Aerosol Sampling
Objective: To collect aerosolized water particles containing this compound on a filter medium.
Materials:
-
High-volume air sampler
-
Glass fiber filters or Quartz fiber filters
-
Forceps
-
Aluminum foil
-
Sample storage bags
Protocol:
-
Prior to sampling, bake the glass or quartz fiber filters at 450°C for 4 hours to remove any organic contaminants.
-
Handle the filters only with clean forceps to avoid contamination.
-
Load a pre-cleaned filter into the high-volume air sampler.
-
Position the sampler at the desired location, ensuring the inlet is at the appropriate height for representative sampling.
-
Operate the high-volume sampler at a calibrated flow rate (e.g., 1 m³/min) for a predetermined duration (e.g., 24 hours) to collect a sufficient volume of air. The total air volume should be recorded.
-
After sampling, carefully remove the filter using forceps and fold it in half with the exposed side facing inwards.
-
Wrap the filter in aluminum foil, place it in a labeled sample storage bag, and store it at -20°C until extraction to ensure the stability of the toxins.[1][2]
Sample Extraction from Filter
Objective: To extract this compound from the collected aerosol filter.
Materials:
-
Methanol (LC-MS grade)
-
Ultrapure water
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
Protocol:
-
Cut the filter into small pieces using clean scissors and place them into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of 80% methanol in ultrapure water (v/v) to the tube.
-
Vortex the tube for 1 minute to ensure the filter pieces are fully submerged in the extraction solvent.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of toxins from the filter matrix.
-
After sonication, centrifuge the tube at 4000 x g for 15 minutes to pellet the filter debris.
-
Carefully decant the supernatant (the extract) into a clean 50 mL tube.
-
Repeat the extraction process (steps 2-6) on the filter debris with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions. This combined extract is now ready for solid-phase extraction (SPE).
Solid-Phase Extraction (SPE) for Cleanup and Concentration
Objective: To remove interfering substances and concentrate the this compound from the extract.
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges (e.g., 6 cc, 200 mg)
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Nitrogen evaporator
-
15 mL polypropylene centrifuge tubes
Protocol:
-
Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge.
-
Pass 5 mL of ultrapure water through each cartridge to equilibrate the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the combined extract from step 2.8 onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of 10% methanol in ultrapure water (v/v) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by applying a high vacuum for 10-15 minutes to remove any remaining water.
-
-
Elution:
-
Place a clean 15 mL collection tube under each cartridge.
-
Elute the this compound from the cartridge by passing 10 mL of 90% methanol in ultrapure water (v/v) through the cartridge.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of 50% methanol in ultrapure water (v/v).[3]
-
Vortex for 30 seconds and transfer the reconstituted sample to a 2 mL autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Objective: To quantify the concentration of this compound in the prepared sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Example for this compound):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 825.5 |
| Product Ion 1 (Quantifier) | 135.1 |
| Product Ion 2 (Qualifier) | 213.1 |
| Collision Energy | Optimized for the specific instrument |
Data Presentation
Table 1: Quantitative Data for this compound Analysis in Aerosolized Water
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 9 fg/µL | [4][5] |
| Limit of Quantification (LOQ) | 0.5 µg/L (in final extract) | |
| Concentration Range in Aerosol Samples | 90 - 706 fg/m³ (for microcystin-LA, a related toxin) | |
| Recovery | 70-114% (for related toxins in water) |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection and Characterization of this compound by Using Label-Free Surface-Enhanced Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.library.noaa.gov [repository.library.noaa.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
Application Note: Quantification of Nodularin in Aqueous Samples using Liquid Chromatography with Fluorescence Detection (LC-FLD) after Pre-column Derivatization
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective method for the quantitative analysis of Nodularin (NOD), a cyclic pentapeptide hepatotoxin, in aqueous samples. The method utilizes pre-column derivatization with Dansyl Chloride to enable highly sensitive fluorescence detection. Separation is achieved by reversed-phase high-performance liquid chromatography (HPLC). This protocol provides a robust alternative to mass spectrometry-based methods for laboratories equipped with standard HPLC-FLD instrumentation. All quantitative data and experimental parameters are presented to facilitate method implementation.
Introduction
This compound is a potent hepatotoxin produced by the cyanobacterium Nodularia spumigena, commonly found in brackish water environments. Due to its toxicity, the presence of this compound in water sources poses a significant risk to human and animal health. Regulatory bodies and researchers require sensitive and reliable analytical methods for the monitoring of this toxin. While liquid chromatography-mass spectrometry (LC-MS) is a common technique for this compound analysis, liquid chromatography with fluorescence detection (LC-FLD) offers a cost-effective and highly sensitive alternative. As this compound is not naturally fluorescent, a derivatization step is required to introduce a fluorophore. This application note describes a method based on the pre-column derivatization of this compound with Dansyl Chloride, which reacts with the secondary amine group in the N-methyldehydrobutyrine (Mdhb) residue of the toxin.
Principle of the Method
The analytical method involves three main steps:
-
Sample Preparation: Aqueous samples are first purified and concentrated using solid-phase extraction (SPE) to remove interfering matrix components and enrich the analyte.
-
Pre-column Derivatization: The extracted this compound is derivatized with Dansyl Chloride in an alkaline environment. The dansyl group covalently binds to the secondary amine of the Mdhb residue, rendering the molecule fluorescent.
-
LC-FLD Analysis: The derivatized this compound is then separated from derivatization by-products and other remaining matrix components on a reversed-phase HPLC column and quantified using a fluorescence detector.
Materials and Reagents
-
This compound standard (certified reference material)
-
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate
-
Acetone, HPLC grade
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes.
-
Elution: Elute the trapped this compound with 5 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of acetone.
Pre-column Derivatization with Dansyl Chloride
-
To the 100 µL of reconstituted sample in acetone, add 100 µL of a 1 mg/mL Dansyl Chloride solution in acetone.
-
Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80% Water / 20% Acetonitrile).
-
Filter the final solution through a 0.22 µm syringe filter prior to HPLC injection.
HPLC-FLD Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Elution:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0 | 80 | 20 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 80 | 20 |
| 30 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 525 nm
-
Quantitative Data
The following table summarizes the expected performance characteristics of this method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Value |
| Retention Time (Dansyl-Nodularin) | ~ 18.5 min |
| Linearity (R²) | > 0.998 |
| Linear Range | 0.1 - 50 µg/L |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantitation (LOQ) | 0.15 µg/L |
| Recovery (from spiked water) | 85 - 105% |
| Precision (RSD%) | < 10% |
Visualizations
Caption: Experimental workflow for the analysis of this compound by LC-FLD.
Caption: Derivatization reaction of this compound with Dansyl Chloride.
Discussion
This method provides a reliable and sensitive approach for the quantification of this compound in aqueous samples. The pre-column derivatization with Dansyl Chloride is a well-established technique for labeling primary and secondary amines, making it suitable for this compound. The solid-phase extraction step is crucial for achieving low detection limits by concentrating the analyte and reducing matrix interference.
The chromatographic conditions are optimized for the separation of the Dansyl-Nodularin derivative from the excess derivatizing reagent and other by-products, ensuring accurate quantification. The fluorescence detection parameters are selected to maximize the signal-to-noise ratio for the dansylated derivative.
It is important to note that the derivatization reaction conditions, such as pH, temperature, and incubation time, should be carefully controlled to ensure complete and reproducible derivatization. A calibration curve should be prepared using this compound standards that have undergone the same derivatization procedure as the samples.
Conclusion
The described LC-FLD method with pre-column Dansyl Chloride derivatization is a viable and sensitive technique for the routine monitoring of this compound in water samples. It offers a practical alternative to LC-MS/MS, particularly for laboratories with existing HPLC-FLD capabilities. The provided protocol and performance characteristics should serve as a valuable resource for researchers, scientists, and water quality monitoring professionals.
Establishing a Primary Hepatocyte Culture Model for Nodularin Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nodularin (NOD), a potent cyclic pentapeptide hepatotoxin produced by the cyanobacterium Nodularia spumigena, poses a significant threat to animal and human health.[1][2] Its primary mechanism of toxicity involves the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), leading to hyperphosphorylation of cellular proteins, cytoskeletal disruption, oxidative stress, and ultimately, apoptosis.[1][3][4] Understanding the intricate molecular mechanisms of NOD-induced hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. Primary hepatocyte cultures serve as a valuable in vitro model for studying these effects as they closely mimic the physiology of the liver, the primary target of this compound. This document provides detailed application notes and protocols for establishing a primary hepatocyte culture model to investigate this compound exposure.
Introduction
Primary hepatocytes are a vital tool in biomedical research, providing an ex vivo system to study liver physiology and toxicology. The use of primary hepatocytes is considered the gold standard for in vitro liver studies due to their high physiological relevance, retaining many of the metabolic and transporter functions of the liver in vivo. This model allows for the controlled investigation of the dose- and time-dependent effects of hepatotoxins like this compound.
The primary toxic action of this compound is the potent inhibition of PP1 and PP2A. This inhibition leads to a state of hyperphosphorylation within the hepatocytes, disrupting cellular signaling pathways that control cell structure, metabolism, and survival. Key downstream consequences of this compound exposure include the induction of oxidative stress and the activation of apoptotic pathways.
This document outlines the necessary protocols for the isolation and culture of primary hepatocytes and subsequent exposure to this compound to study its toxic effects. The provided methodologies and data will enable researchers to establish a robust and reproducible model for investigating this compound-induced hepatotoxicity.
Data Presentation
The following tables summarize the quantitative effects of this compound exposure on primary hepatocytes as reported in the literature.
| Parameter | This compound Concentration | Exposure Duration | Observed Effect | Reference |
| Apoptosis (Nuclear Morphology) | ≥ 10 nM | 24 hours | Increased condensed, fragmented, or crescent-shaped nuclei in primary rat hepatocytes. | |
| Caspase Activity | ≥ 100 nM | 24 hours | Significant increase in caspase activities in primary rat hepatocytes. | |
| DNA Fragmentation | 100 and 200 nM | 24 hours | Increased DNA fragmentation in primary rat hepatocytes. | |
| Protein Phosphatase 1 (PP1) Inhibition (IC50) | ~0.3 nM | in vitro assay | 50% inhibition of recombinant PP1 activity by Microcystin-LR (structurally similar to this compound). |
Experimental Protocols
Protocol 1: Isolation of Primary Hepatocytes (Mouse)
This protocol is based on the two-step collagenase perfusion technique, which is a widely accepted method for isolating viable primary hepatocytes.
Materials:
-
Perfusion Buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)
-
Collagenase Solution (e.g., Collagenase Type IV in a suitable buffer)
-
Wash Medium (e.g., Dulbecco's Modified Eagle Medium - DMEM)
-
Culture Medium (e.g., DMEM supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary growth factors)
-
70 µm cell strainer
-
Peristaltic pump
-
Surgical instruments
-
Collagen-coated culture plates
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse according to approved institutional animal care and use committee protocols. Place the animal in a supine position and disinfect the abdomen with 70% ethanol.
-
Cannulation and Perfusion: Open the abdominal cavity to expose the portal vein. Carefully insert a cannula into the portal vein and secure it. Begin perfusion with pre-warmed Perfusion Buffer using a peristaltic pump at a flow rate of approximately 4 mL/min to wash out the blood from the liver. Continue until the liver appears blanched.
-
Collagenase Digestion: Switch the perfusion to the pre-warmed Collagenase Solution. Continue the perfusion until the liver becomes soft and digested, which typically takes 10-15 minutes.
-
Hepatocyte Dissociation: Carefully excise the digested liver and transfer it to a petri dish containing Wash Medium. Gently tease the liver apart using forceps to release the hepatocytes.
-
Cell Filtration and Washing: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue. Centrifuge the filtered cell suspension at a low speed (e.g., 50 x g) for 5 minutes to pellet the hepatocytes.
-
Cell Viability and Counting: Resuspend the hepatocyte pellet in Culture Medium. Determine cell viability and concentration using a trypan blue exclusion assay and a hemocytometer. A viability of >85-90% is generally considered a successful isolation.
-
Cell Plating: Seed the hepatocytes onto collagen-coated culture plates at the desired density. For example, for a 6-well plate, add 2 mL of cell suspension per well. Allow the cells to attach for several hours before changing the medium.
Protocol 2: this compound Exposure and Endpoint Assays
Materials:
-
Primary hepatocyte cultures (from Protocol 1)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Culture Medium
-
Assay-specific reagents (e.g., caspase activity assay kits, DNA fragmentation assay kits, reagents for oxidative stress measurement)
Procedure:
-
Cell Culture and Treatment: Culture the primary hepatocytes until they form a stable monolayer. Prepare working concentrations of this compound by diluting the stock solution in Culture Medium.
-
This compound Exposure: Remove the existing medium from the hepatocyte cultures and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24 hours).
-
Endpoint Assays:
-
Apoptosis Assays:
-
Morphological Assessment: Analyze nuclear morphology using a fluorescent DNA stain (e.g., Hoechst 33342) and fluorescence microscopy.
-
Caspase Activity: Measure the activity of key caspases (e.g., caspase-3, -8, -9) using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions.
-
DNA Fragmentation: Assess DNA fragmentation using methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or agarose gel electrophoresis of extracted DNA.
-
-
Oxidative Stress Assays:
-
Lipid Peroxidation: Measure the levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), common markers of lipid peroxidation.
-
Antioxidant Enzyme Activity: Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).
-
-
Mandatory Visualizations
Caption: Workflow for the isolation of primary hepatocytes.
Caption: this compound-induced toxicity signaling pathway.
Caption: Intrinsic pathway of this compound-induced apoptosis.
References
- 1. This compound-triggered apoptosis and hyperphosphorylation of signaling proteins in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nodularins in poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein phosphatases by microcystins and this compound associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein phosphatases by microcystis and this compound associated with hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Nodularin LC-MS/MS analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Nodularin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] In complex matrices such as surface water, seawater, or biological tissues, these effects can be significant.[4]
Q2: What are the common indicators of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, low analyte recovery, and a lack of linearity in the calibration curve. In your chromatogram, you might observe a drop in the baseline signal when a blank sample extract is injected while a solution of the analyte is infused post-column. Significant ion suppression is a known issue in the analysis of cyanotoxins like this compound.
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects. Several techniques can be employed:
-
Solid-Phase Extraction (SPE): This is a widely used and effective method for cleaning up and concentrating this compound from water samples. Polymer-based sorbents like Oasis HLB and Strata X are commonly used.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, involving a liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE), is becoming popular for its speed and efficiency in various food and environmental matrices.
-
Dilution: A simple approach is to dilute the sample extract to reduce the concentration of interfering matrix components. However, this may compromise the limits of detection.
Q4: Is the use of an internal standard necessary for this compound analysis?
A4: Yes, using an internal standard (IS) is highly recommended to compensate for matrix effects and variations in sample processing. An ideal internal standard is an isotopically labeled version of the analyte, as it has nearly identical chemical and physical properties. For this compound and other microcystins, stable isotope-labeled (SIL) internal standards, such as 15N-labeled or deuterated analogs (e.g., MC-LR-C2D5), are available and have been shown to improve accuracy by correcting for both recovery bias and matrix suppression.
Q5: Can the choice of LC column and mobile phase composition influence matrix effects?
A5: Absolutely. Proper chromatographic separation is key to resolving this compound from co-eluting matrix components.
-
LC Column: C18 and C8 columns are commonly used for the reversed-phase separation of this compound.
-
Mobile Phase: The pH and composition of the mobile phase can significantly affect the retention and ionization of this compound. Acidified mobile phases (e.g., with formic acid) are often used to improve peak shape and ionization efficiency in positive ion mode. However, excessive acid can also lead to signal suppression.
Troubleshooting Guide
Problem: Significant Ion Suppression Observed
If you are experiencing a significant decrease in the signal intensity for this compound, it is likely due to ion suppression. Follow this troubleshooting workflow to identify and mitigate the issue.
Caption: Troubleshooting workflow for ion suppression.
Problem: Low and Inconsistent this compound Recovery
Low and variable recovery rates often point to issues within the sample extraction and preparation steps.
-
Check SPE Cartridge Choice and Conditioning: Ensure the SPE sorbent (e.g., Oasis HLB, Strata X) is appropriate for this compound and that the conditioning and equilibration steps are performed correctly with the recommended solvents (e.g., methanol followed by water).
-
Evaluate Sample Loading: The flow rate during sample loading onto the SPE cartridge should be slow and consistent (e.g., ~10 mL/min) to ensure efficient trapping of the analyte.
-
Optimize Elution Solvent: The elution solvent must be strong enough to desorb this compound from the SPE sorbent completely. Methanol, often with a small percentage of an acid like formic acid, is commonly used. Ensure the elution volume is sufficient.
-
Drying Step: The step where the eluate is dried down (e.g., under a stream of nitrogen) should be monitored carefully. Over-drying can lead to the loss of volatile compounds, while residual water can affect reconstitution.
-
Reconstitution Solvent: The dried extract should be reconstituted in a solvent compatible with the LC mobile phase to ensure good peak shape.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a generalized procedure based on common methods for the extraction of this compound from water.
Caption: A typical SPE workflow for this compound.
Detailed Steps:
-
Cartridge Conditioning: Pre-treat an Oasis HLB cartridge (e.g., 6 cc, 200 mg) with 6 mL of methanol, followed by 6 mL of nanopure water.
-
Internal Standard Spiking: Spike the water sample with an appropriate isotopically labeled internal standard.
-
Sample Loading: Load 1 L of the water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with nanopure water to remove salts and other polar interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen.
-
Elution: Elute the cartridge with 10 mL of methanol containing 0.5% formic acid.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (e.g., 55°C).
-
Reconstitution: Reconstitute the dried residue in 1 mL of a solvent mixture compatible with your LC mobile phase, such as 90:10 (v/v) water:acetonitrile with buffer. The sample is now ready for LC-MS/MS analysis.
Protocol 2: QuEChERS-based Extraction for Complex Matrices
While less commonly cited specifically for this compound in the provided search results, the QuEChERS methodology is widely applied for multi-toxin screening in complex food and environmental matrices and can be adapted.
-
Sample Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the sample.
-
Extraction: Add 10 mL of water and 10 mL of acetonitrile (often with 1% formic acid). Vortex vigorously for 15 minutes.
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Shake well and centrifuge.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO4). Vortex and centrifuge.
-
Final Preparation: The supernatant is now ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Data Summary Tables
Table 1: Comparison of SPE Sorbents for Cyanotoxin Analysis
| Sorbent Type | Common Name | Advantages | Considerations | Reference |
| Hydrophilic-Lipophilic Balanced | Oasis HLB | Good recovery for a wide range of cyanotoxins, including this compound. | Elution may be complex due to mixed interactions. | |
| Polystyrene-Divinylbenzene | Strata X | Can increase retention of certain microcystins when used with an ion-pairing reagent. | Mechanism may differ slightly from HLB sorbents. | |
| C18 (Octadecylsilane) | C18 | Effective for desalting seawater samples with minimal salt effect on recovery. | May have lower retention for very polar cyanotoxins. Ion-pairing agents like TFA can cause ion suppression. |
Table 2: Reported LC-MS/MS Method Performance for this compound
| Matrix | Sample Prep | LOD | LOQ | Recovery (%) | Reference |
| Surface/Drinking Water | On-line SPE | 0.0005 µg/L | - | 71-116% (at 0.1 µg/L) | |
| Drinking Water | SPE | 2 ng/L | - | 70-114% | |
| Water | Direct Injection | - | 0.5 µg/L | 80-120% (for spiked samples) | |
| Seawater | SPE (Oasis HLB) | 1.3-23.7 ng/L | - | 90-109% | |
| Algal Food Supplements | d-SPE | - | - | - |
LOD = Limit of Detection; LOQ = Limit of Quantification. Values can vary significantly based on instrumentation and specific method parameters.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
Technical Support Center: Nodularin Solid-Phase Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nodularin solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses common issues encountered during this compound SPE and provides systematic solutions to improve recovery and ensure accurate quantification.
Q1: Why is my this compound recovery low or inconsistent?
Low or inconsistent recovery of this compound can be attributed to several factors throughout the SPE workflow. Below is a step-by-step guide to troubleshoot this issue.
1. Sample Pre-treatment:
-
Problem: Incomplete release of intracellular this compound.
-
Solution: For samples containing cyanobacterial cells, ensure complete cell lysis to release the intracellular toxins. Common methods include freeze-thaw cycles, sonication, or homogenization.
2. SPE Cartridge Selection and Conditioning:
-
Problem: Inappropriate sorbent selection or improper conditioning.
-
Solution: C18 and polymeric reverse-phase cartridges are commonly used for this compound extraction.[1][2] Ensure the cartridge is properly conditioned to activate the stationary phase. A typical conditioning sequence for a C18 cartridge involves washing with methanol followed by equilibration with water or an aqueous solution similar to the sample matrix.[3]
3. Sample Loading:
-
Problem: Sample pH is not optimal for this compound retention.
-
Solution: Adjust the sample pH to be less than 3 before loading onto the C18 cartridge.[4] This ensures that this compound, a cyclic peptide, is in a less polar form and can be effectively retained by the non-polar stationary phase.
4. Washing Step:
-
Problem: Loss of this compound during the wash step.
-
Solution: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. A common wash solution is 5% methanol in water with 0.1% trifluoroacetic acid (TFA).[4]
5. Elution Step:
-
Problem: Incomplete elution of this compound from the cartridge.
-
Solution: Use an appropriate organic solvent to disrupt the interaction between this compound and the sorbent. Methanol, often at concentrations of 80% or higher in water, is a common and effective elution solvent. In some cases, acetonitrile may also be used. Ensure the elution is performed slowly to allow for complete desorption.
6. Matrix Effects:
-
Problem: Suppression or enhancement of the this compound signal during analysis due to co-eluting matrix components.
-
Solution: Matrix effects can be significant in complex samples like animal tissues. To mitigate this, consider using matrix-matched standards for calibration. The use of isotopically labeled internal standards can also help correct for both matrix effects and extraction bias. Diluting the sample can also reduce matrix effects.
A logical workflow for troubleshooting poor this compound recovery is illustrated in the diagram below.
Caption: Troubleshooting workflow for improving this compound recovery.
Frequently Asked Questions (FAQs)
Q2: What is the best SPE cartridge for this compound extraction?
Both C18 and polymeric reverse-phase cartridges (like Strata-X) have been shown to be effective for this compound extraction. C18 cartridges are widely used and often provide good recovery, especially when the sample is properly acidified. Polymeric sorbents can offer higher binding capacity and may be less prone to drying out. The choice may depend on the specific sample matrix and available resources.
Q3: What are the optimal conditioning, washing, and elution solvents for a C18 cartridge?
Based on established protocols, the following solvent systems are recommended for this compound extraction using a C18 cartridge:
| Step | Solvent Composition | Purpose |
| Conditioning | 90% Methanol / 10% Water / 0.1% TFA | To wet the stationary phase and ensure consistent interaction. |
| Equilibration | 0.1% TFA in Water | To prepare the cartridge for sample loading in an aqueous environment. |
| Washing | 5% Methanol / Water / 0.1% TFA | To remove polar interferences without eluting the this compound. |
| Elution | 50% Acetonitrile / 50% Water / 0.1% TFA or 80% Methanol | To desorb the retained this compound from the cartridge. |
Q4: How can I assess the recovery of my SPE method?
To assess the recovery, you can analyze laboratory fortified blanks (LFBs). This involves spiking a known concentration of this compound into a clean matrix (e.g., reagent water) and processing it through the entire SPE procedure. The recovery is calculated by comparing the measured concentration in the final extract to the initial spiked concentration. According to EPA Method 544, the acceptance criteria for mean recovery are typically within ±30% of the true value.
Q5: What are typical recovery rates for this compound using SPE?
Reported recovery rates for this compound can vary depending on the method and sample matrix. However, well-optimized methods can achieve high and consistent recoveries. For example, some studies have reported average recoveries ranging from 71% to 116% in surface and drinking water. Another study using an automated SPE system reported mean recoveries that met the acceptance criteria of 70-120%.
Experimental Protocols
Protocol 1: Manual Solid-Phase Extraction of this compound using a C18 Cartridge
This protocol is a general guideline for the manual extraction of this compound from aqueous samples.
-
Cartridge Conditioning:
-
Pass 3 mL of a conditioning solution (e.g., 90% methanol / 10% water with 0.1% TFA) through the C18 cartridge. Do not allow the cartridge to go dry.
-
-
Cartridge Equilibration:
-
Pass 2 mL of an equilibration solution (e.g., 0.1% TFA in water) through the cartridge. Again, ensure the sorbent bed does not dry out.
-
-
Sample Loading:
-
Acidify the water sample to a pH < 3 with an appropriate acid (e.g., formic acid or TFA).
-
Slowly pass the acidified sample through the conditioned and equilibrated cartridge at a flow rate of approximately 1 drop per second.
-
-
Washing:
-
Pass 1 mL of a desalting/wash solution (e.g., 5% methanol/water with 0.1% TFA) through the cartridge to remove any remaining salts and polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge by slowly passing 1 mL of the elution solution (e.g., 50% acetonitrile/water with 0.1% TFA or 80% methanol) through the sorbent bed.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., the initial mobile phase for LC-MS analysis).
-
Protocol 2: Automated Solid-Phase Extraction following EPA Method 544
This protocol outlines the general steps for automated SPE of this compound, as described in EPA Method 544. Automated systems, such as the PromoChrom SPE-03, can be programmed for this method.
-
Cartridge Conditioning (Methanol):
-
The system automatically passes a defined volume of methanol (e.g., 15 mL) through the SPE cartridge.
-
-
Cartridge Conditioning (Water):
-
The system then flushes the cartridge with reagent water (e.g., 15 mL) to remove the methanol and prepare for sample loading.
-
-
Sample Loading:
-
The sample is automatically loaded onto the cartridge at a controlled flow rate (e.g., 15 mL/min).
-
-
Cartridge Drying:
-
After loading, the cartridge is typically dried with nitrogen for a set period to remove excess water.
-
-
Elution:
-
A specific volume of the elution solvent (e.g., 10% water in methanol) is automatically passed through the cartridge to elute the this compound. The eluate is collected in a designated vial.
-
-
Final Processing:
-
The collected extract is then ready for concentration and analysis by LC-MS/MS.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and analysis by liquid chromatography - tandem mass spectrometry of intra- and extracellular microcystins and this compound to study the fate of cyanobacteria and cyanotoxins across the freshwater-marine continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Troubleshooting low sensitivity in Nodularin ELISA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low sensitivity in Nodularin ELISA assays.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
My ELISA assay has very low or no signal. What are the possible causes and solutions?
Low or no signal across the entire plate often points to a systemic issue with a reagent or a critical step in the protocol. Here’s a systematic approach to troubleshooting this problem.
-
Reagent Issues:
-
Expired or Improperly Stored Reagents: Confirm that all kit components, especially the enzyme conjugate and substrate, are within their expiration dates and have been stored at the recommended temperatures.[1]
-
Incorrect Reagent Preparation: Double-check all calculations and dilutions for antibodies, standards, and buffers. Ensure that reagents were brought to room temperature before use.[1]
-
Omission of a Critical Reagent: Review the protocol to ensure that all required reagents, such as the primary or secondary antibody, were added in the correct order.
-
-
Procedural Errors:
-
Insufficient Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[1][2][3] Insufficient incubation can lead to incomplete binding.
-
Improper Washing: Inadequate washing can lead to high background, while excessive washing can remove bound antibodies or antigen, leading to a weak signal. Ensure the correct volume and number of washes are performed.
-
-
Component-Specific Problems:
-
Inactive Enzyme Conjugate: The enzyme conjugate (e.g., HRP) may have lost activity. You can test its activity by adding a small amount directly to the substrate; a color change should be observed.
-
Degraded Substrate: The substrate solution may be contaminated or degraded. It should be colorless before use.
-
My standard curve is poor, showing low optical density (OD) readings or a flat curve. How can I fix this?
A reliable standard curve is essential for accurate quantification. A poor standard curve can result from several factors.
-
Standard Preparation:
-
Incorrect Dilutions: Carefully re-check the serial dilution calculations and your pipetting technique.
-
Degraded Standards: Ensure the this compound standard has been stored correctly and has not undergone multiple freeze-thaw cycles. Reconstitute a fresh vial if in doubt.
-
-
Assay Conditions:
-
Suboptimal Incubation: Verify that the incubation times and temperatures are as recommended in the protocol.
-
Pipetting Errors: Ensure accurate and consistent pipetting across all wells.
-
-
Data Analysis:
-
Incorrect Curve Fit: Use the appropriate curve-fitting model (e.g., four-parameter logistic) for your data analysis software.
-
I am observing low sensitivity only with my samples, but the standard curve looks good. What could be the issue?
This scenario often points to a problem with the sample itself, commonly referred to as matrix effects.
-
Matrix Effects: Components in the sample matrix (e.g., salts, proteins, lipids in tissue extracts, or other substances in water samples) can interfere with the antibody-antigen binding.
-
Solution: Dilute your samples in the assay buffer. A serial dilution of the sample can help determine the optimal dilution factor that minimizes interference while keeping the this compound concentration within the detection range of the assay.
-
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.
-
Solution: If possible, concentrate your sample before the assay. For water samples, solid-phase extraction (SPE) can be used.
-
-
Improper Sample Preparation: The extraction method used may not be efficient in recovering this compound from the sample matrix.
-
Solution: Review and optimize your sample preparation protocol. Ensure complete cell lysis for intracellular toxins.
-
Quantitative Data Summary
Optimizing assay parameters can significantly improve sensitivity. The following table summarizes the impact of different coating antigens on the sensitivity of a competitive indirect ELISA for microcystins and this compound.
| Coating Antigen | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| MC-LR-BSA | 0.29 | Not Reported | |
| NOD-BSA | 0.054 | 0.0016 |
As shown in the table, using a heterologous coating antigen (NOD-BSA) resulted in a significant improvement in assay sensitivity compared to a homologous coating antigen (MC-LR-BSA).
Key Experimental Protocols
Indirect Competitive ELISA Protocol for this compound Detection
This protocol provides a general framework for a competitive indirect ELISA. Optimal concentrations of antibodies and antigens, as well as incubation times and temperatures, should be determined for each specific assay.
-
Antigen Coating:
-
Dilute the this compound-protein conjugate (e.g., NOD-BSA) to a final concentration of 1-20 µg/mL in coating buffer (e.g., 100 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 50-100 µL of the diluted antigen to each well of a high-binding ELISA plate.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Add 50 µL of the this compound standard or sample to the appropriate wells.
-
Add 50 µL of the diluted primary anti-Nodularin antibody to each well.
-
Incubate for 1-2 hours at 37°C or room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.
-
Incubate for 1 hour at 37°C or room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Sample Preparation Protocols
a) Water Samples
For the analysis of total this compound (intracellular and extracellular), a cell lysis step is required.
-
Cell Lysis (Freeze-Thaw Method):
-
Transfer a known volume of the water sample (e.g., 10-50 mL) into a centrifuge tube.
-
Freeze the sample at -20°C until completely frozen.
-
Thaw the sample at room temperature.
-
Repeat the freeze-thaw cycle three times to ensure complete cell lysis.
-
-
Clarification:
-
Centrifuge the lysed sample at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet cell debris.
-
The supernatant can be used directly in the ELISA or after appropriate dilution in the assay buffer.
-
b) Tissue Samples (e.g., fish, shellfish)
-
Homogenization:
-
Weigh a portion of the tissue (e.g., 1-2 grams).
-
Wash the tissue with PBS to remove any excess blood.
-
Homogenize the tissue in an appropriate extraction buffer (e.g., 75% methanol in water) at a ratio of 1:4 (w/v).
-
-
Extraction:
-
Vortex the homogenate vigorously and sonicate on ice.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.
-
-
Cleanup (Optional but Recommended):
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.
-
The final extract can be evaporated to dryness and reconstituted in the ELISA assay buffer.
-
Visual Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting common issues in this compound ELISA assays.
Caption: Troubleshooting workflow for low sensitivity in this compound ELISA.
Caption: Troubleshooting workflow for poor standard curves in this compound ELISA.
References
Technical Support Center: Optimizing Chromatographic Separation of Nodularin Isomers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Nodularin (NOD) isomers.
Frequently Asked Questions (FAQs)
Q1: What are Nodularins and their common isomers?
A1: this compound is a potent cyclic pentapeptide hepatotoxin primarily produced by the cyanobacterium Nodularia spumigena.[1][2] It consists of five amino acids.[1] Structural variations, or isomers, arise from changes in these amino acids, such as demethylation or methylation at different positions.[1] The most common variant is this compound-R (NOD-R), but several others have been identified, including demethylated forms like [Asp(1)]NOD and [DMAdda(3)]NOD.[1]
Q2: Why is the chromatographic separation of this compound isomers so challenging?
A2: The primary challenge lies in the subtle structural similarity between isomers. These variants often have very close polarities and molecular weights, causing them to co-elute or have very poor resolution under standard chromatographic conditions. Achieving baseline separation requires highly optimized methods, often involving gradient elution rather than isocratic conditions, and careful selection of stationary and mobile phases to exploit minor differences in their physicochemical properties.
Q3: What are the most common analytical techniques for this compound isomer separation?
A3: The most prevalent and effective techniques are Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) and High-Performance Liquid Chromatography (HPLC), most often coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection. Reversed-phase (RP) chromatography is the standard approach, utilizing columns like C18 or Phenyl-Hexyl to separate these cyclic peptides.
Troubleshooting Guide
Problem 1: Poor Resolution or Co-elution of this compound Isomers
Q: My this compound isomers are not separating and appear as a single broad peak or heavily overlapping peaks. What should I do?
A: Achieving good resolution for this compound isomers requires careful optimization of several parameters. Here are the key areas to focus on:
-
Mobile Phase Composition: Acetonitrile is often preferred over methanol as the organic modifier because it can provide superior resolution and selectivity for cyclic peptides like Nodularins.
-
Mobile Phase pH: Using an acidic mobile phase is crucial. Additives like 0.1% trifluoroacetic acid (TFA) or formic acid (FA) are commonly used to control pH. Low pH ensures that the carboxyl groups on the isomers are protonated, leading to sharper peaks and better-defined separation on reversed-phase columns. Acidic mobile phases have been shown to be superior to neutral, ammonium acetate-based mobile phases in terms of resolution and selectivity.
-
Column Chemistry: While C18 columns are a good starting point, they may not provide sufficient selectivity. Consider columns with different stationary phases that offer alternative selectivities.
-
Phenyl-Hexyl or Phenyl Phases: These columns can provide unique pi-pi interactions with the aromatic rings in this compound structures, which can significantly enhance the resolution of closely related isomers.
-
Embedded Polar Group (e.g., Amide or Shield RP): Columns like an Amide C16 or a Shield RP18 have shown excellent overall performance and unique selectivity properties for Nodularins and related microcystins.
-
-
Gradient Slope: A shallow gradient (a slow increase in the organic solvent percentage over time) is critical. This gives the isomers more time to interact with the stationary phase, allowing for better separation. Experiment with reducing the gradient slope (e.g., from a 5-minute to a 10-minute gradient) to improve resolution.
-
Temperature: Increasing the column temperature (e.g., to 40°C or 60°C) can improve separation efficiency by reducing mobile phase viscosity and enhancing mass transfer kinetics. However, be mindful of analyte stability at higher temperatures.
Diagram: Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor isomer resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing or fronting, making integration and quantification difficult. What are the likely causes and solutions?
A: Poor peak shape is typically caused by secondary chemical interactions, column issues, or system problems.
-
Causes of Tailing Peaks:
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone can interact with basic functional groups on the analytes.
-
Column Contamination/Overload: Buildup of matrix components on the column frit or head can distort peak shape. Injecting too much sample can also lead to overload.
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening.
-
-
Solutions for Tailing Peaks:
-
Use an Acidic Mobile Phase: As mentioned for resolution, an acidic mobile phase (e.g., with formic acid) will suppress silanol interactions.
-
Use an End-Capped Column: Modern, fully end-capped columns have fewer active silanol groups.
-
Clean the Column: Flush the column with a strong solvent series (consult the manufacturer's guide). Use a guard column to protect the analytical column from contamination.
-
Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.
-
Check System Connections: Ensure all fittings, especially between the injector, column, and detector, are properly seated with no gaps to minimize dead volume.
-
-
Causes & Solutions for Fronting Peaks:
-
Column Overload: This is the most common cause. Dilute your sample.
-
Incorrect Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the peak to front. Try to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Problem 3: Low Sensitivity or Poor Reproducibility
Q: I am having trouble detecting low concentrations of this compound, or my retention times and peak areas are inconsistent between runs. How can I improve this?
A: These issues often stem from sample preparation, system equilibration, or mobile phase preparation.
-
Improving Sensitivity:
-
Solid Phase Extraction (SPE): For trace analysis in complex matrices like water, SPE is essential. It cleans the sample and concentrates the analytes, significantly boosting the signal-to-noise ratio. Oasis HLB and Supelclean ENVI-carb cartridges are commonly used for this compound extraction. Recoveries using SPE are typically in the 70-120% range.
-
Detector Optimization (MS/MS): Ensure your mass spectrometer is properly tuned. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature) and develop a Multiple Reaction Monitoring (MRM) method with optimized collision energies for the specific this compound isomers to maximize signal intensity.
-
On-line SPE: For automated, high-throughput analysis, on-line SPE-UHPLC-MS/MS systems can achieve very low detection limits (down to 0.0005 µg L⁻¹ for this compound) with small injection volumes.
-
-
Improving Reproducibility (Retention Time & Area):
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient elution. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Prepare mobile phases fresh and degas them properly to avoid bubble formation in the pump, which can cause flow rate fluctuations. Inconsistent preparation of buffers or additives can lead to retention time shifts.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.
-
Check for Leaks: Inspect the entire HPLC system for any leaks, as they can cause pressure fluctuations and inconsistent flow rates.
-
Data & Methodologies
Performance of Different Chromatographic Columns
The choice of stationary phase is critical for resolving this compound isomers. The following table summarizes findings on column performance from published literature.
| Column Type | Stationary Phase | Key Performance Characteristics | Reference |
| Waters ACQUITY BEH Shield RP18 | C18 with Embedded Polar Group | Showed excellent selectivity and resolution for critical peak pairs of microcystins and nodularins. | |
| Waters ACQUITY BEH Phenyl | Phenyl Ligand | Provided good chromatographic performance and alternative selectivity to C18 phases. | |
| Novel Amide C16 | Amide-modified C16 | Demonstrated the best overall performance and unique selectivity properties compared to four different C18 columns. | |
| Agilent Poroshell SB-C18 | C18 (StableBond) | Effective for separating this compound from various microcystins at a high temperature (60°C). | |
| Sub-3 µm or Monolithic | Various RP Phases | Recommended for routine, rapid HPLC analyses of Nodularins due to high efficiency and short run times. |
Detailed Experimental Protocol: UPLC-MS/MS Analysis
This protocol provides a general methodology for the analysis of this compound isomers in water samples.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Cartridge Conditioning: Condition an Oasis HLB (200 mg, 6 cc) SPE cartridge with 5 mL of methanol, followed by 5 mL of reagent water.
-
Sample Loading: Pass 500 mL of the filtered water sample through the cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of 20% aqueous methanol to remove interferences.
-
Analyte Elution: Elute the Nodularins from the cartridge using 10 mL of 90:10 methanol:reagent water.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 90:10 methanol:reagent water for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
Column: Waters ACQUITY BEH Shield RP18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
0-1 min: 30% B
-
1-7 min: 30% to 90% B (linear ramp)
-
7-8 min: Hold at 90% B
-
8-8.1 min: 90% to 30% B (return to initial)
-
8.1-10 min: Hold at 30% B (equilibration)
-
-
Mass Spectrometer: Triple Quadrupole (QqQ).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Example transitions for this compound-R would be optimized based on instrument response (e.g., monitoring the precursor ion [M+H]⁺ and specific product ions).
References
- 1. Characterization of this compound variants in Nodularia spumigena from the Baltic Sea using liquid chromatography/mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of High Amounts of Hepatotoxin this compound and New Protease Inhibitors Pseudospumigins by the Brazilian Benthic Nostoc sp. CENA543 [frontiersin.org]
Technical Support Center: Nodularin Analysis by Electrospray Ionization Mass Spectrometry
Welcome to the technical support center for the analysis of Nodularin using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating signal suppression.
Troubleshooting Guide: Reducing Signal Suppression in ESI of this compound
Signal suppression is a common phenomenon in ESI-MS that can lead to inaccurate quantification and reduced sensitivity. It occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound. This guide provides a systematic approach to troubleshooting and minimizing signal suppression.
Question: I am observing low signal intensity or high variability in my this compound analysis. How can I determine if this is due to signal suppression?
Answer:
To confirm if signal suppression is affecting your analysis, you can perform the following diagnostic experiments:
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Post-column Infusion Analysis: Continuously infuse a standard solution of this compound into the ESI source after the analytical column while injecting a blank matrix sample. A dip in the this compound signal as the matrix components elute indicates the presence of ion suppression.
-
Matrix Effect Calculation: Compare the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a prepared sample matrix at the same concentration. A lower peak area in the matrix sample confirms signal suppression. All toxins have been shown to exhibit matrix effects in drinking water analysis[1].
Question: What are the primary causes of signal suppression for this compound?
Answer:
Signal suppression in the ESI of this compound is primarily caused by:
-
Co-eluting Matrix Components: Endogenous or exogenous compounds in the sample that elute at the same time as this compound can compete for ionization. This is a frequent issue when using electrospray ionization[2].
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High Salt Concentrations: Non-volatile salts in the sample or mobile phase can form adducts with this compound or contaminate the ESI source, leading to reduced signal intensity[3]. Direct injection of high-salinity water samples can cause instability and reduced sensitivity of the MS signal[4].
-
Ionization Source Saturation: A high concentration of co-eluting compounds can saturate the ESI source, limiting the ionization of this compound.
-
Mobile Phase Additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) can cause signal suppression. Formic acid is often a better alternative[5].
Frequently Asked Questions (FAQs)
Sample Preparation
Q: What is the most effective sample preparation technique to reduce matrix effects for this compound analysis?
A: Solid-Phase Extraction (SPE) is a highly recommended and effective technique for sample cleanup and reduction of matrix effects. It helps in removing interfering compounds from the sample matrix before LC-MS analysis. SPE has been shown to result in a lower limit of detection and prolonged chromatographic stability. A simple extraction with acidified acetonitrile/water followed by hexane partitioning has also been reported as effective.
Q: Are there specific SPE cartridges recommended for this compound extraction?
A: While various SPE cartridges can be used, reverse-phase cartridges like C18 are commonly employed for the extraction of this compound and other microcystins from aqueous samples.
Liquid Chromatography
Q: How can I optimize my chromatographic separation to avoid signal suppression?
A: Modifying your chromatographic conditions to separate this compound from the interfering matrix components is a key strategy. Consider the following:
-
Column Selection: Use a high-resolution column, such as a C18 column, to achieve better separation.
-
Mobile Phase Composition: Optimize the mobile phase gradient. Using organic solvents like acetonitrile and methanol is preferable for ESI. The pH of the mobile phase can also significantly alter retention times and ion abundances.
-
Mobile Phase Additives: Use volatile mobile phase additives like formic acid or ammonium formate at low concentrations (e.g., 0.1%) to improve chromatography and ionization. Avoid non-volatile buffers.
Mass Spectrometry
Q: Can changing the ionization mode help in reducing signal suppression?
A: Yes, switching the ionization mode can be beneficial. While positive ion mode is commonly used, some studies have found that negative electrospray ionization can provide better sensitivity and fewer interferences for certain cyanotoxins.
Q: Does the ESI flow rate impact signal suppression?
A: Yes, reducing the ESI flow rate into the nanoliter-per-minute range can significantly reduce signal suppression. This is because it generates smaller, more highly charged droplets that are more tolerant of non-volatile salts.
Q: Are there alternative ionization techniques that are less susceptible to signal suppression?
A: Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression compared to ESI and can be a viable alternative if your instrument is equipped with an APCI source.
Calibration and Quantification
Q: How can I accurately quantify this compound in the presence of unavoidable signal suppression?
A: The use of an appropriate internal standard is the most robust method to compensate for matrix effects and ensure accurate quantification.
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Isotopically Labeled Internal Standards: Stable isotope-labeled (SIL) this compound is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of signal suppression, thus providing the most accurate correction.
-
Matrix-Matched Calibration: If a SIL internal standard is not available, preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for the matrix effect.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol provides a general guideline for the extraction of this compound from water samples using a C18 SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of 90% methanol in water.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol outlines typical starting conditions for the LC-MS/MS analysis of this compound.
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Monitor precursor and product ions for this compound |
Table 1: Example LC-MS/MS parameters for this compound analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of microcystins, this compound, anatoxin-a, cylindrospermopsin, and saxitoxin in water and fish tissue using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Best practices for Nodularin standard solution preparation and storage
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and storage of Nodularin standard solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The most highly recommended solvent for preparing a this compound stock solution is methanol.[1][2][3][4] this compound is readily soluble in methanol.[5] Other organic solvents like ethanol and DMSO can also be used, with this compound showing good solubility in these as well.
Q2: How should I prepare a this compound standard solution from a neat (solid) material?
A2: Due to the high toxicity and small quantities typically supplied, it is not recommended to weigh neat this compound. The suggested method is to dissolve the entire contents of the vial in a precise volume of methanol to achieve a target concentration. For example, adding 1 mL of methanol to 10 µg of neat this compound will result in a 10 µg/mL stock solution.
Q3: What are the optimal storage conditions for a this compound standard solution?
A3: For long-term storage, this compound standard solutions, particularly stock solutions in methanol, should be stored at -20°C or lower in amber glass vials to protect from light.
Q4: How stable is this compound in a methanol solution at -20°C?
A4: this compound is very stable when stored in methanol at -20°C. Commercially prepared certified reference materials (CRMs) in methanol are reported to be stable for at least four years under these conditions. A 15-month stability study of a CRM showed no detectable loss of this compound at +4°C, indicating excellent stability at colder temperatures.
Q5: Can I prepare and store this compound solutions in water or aqueous buffers?
A5: It is not recommended to store this compound in aqueous solutions for more than one day. Purified this compound in aqueous solution can remain stable for about 9 days, but its degradation is accelerated by the presence of other cellular components and bacteria. If you need to prepare an aqueous solution, it is best to first dissolve the this compound in methanol and then dilute it with the desired aqueous buffer.
Q6: Is this compound sensitive to light?
A6: Yes, this compound can be sensitive to light, particularly UV light, which can cause degradation and isomerization. Therefore, it is crucial to store solutions in amber vials and minimize exposure to direct light.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution from Neat Material
This protocol is based on the U.S. Environmental Protection Agency (EPA) method for cyanotoxin standard preparation.
Materials:
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Vial of neat this compound (e.g., 10 µg)
-
High-purity methanol (HPLC or LC/MS grade)
-
Volumetric flask (e.g., 1 mL, Class A)
-
Pipettes and tips
-
Amber glass storage vial with a screw cap
Procedure:
-
Ensure all work is performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) is worn.
-
Carefully tap the vial of neat this compound to ensure all the solid material is at the bottom.
-
Uncap the vial.
-
Using a calibrated pipette, add the precise volume of methanol (e.g., 1.0 mL) to the vial to achieve the desired concentration (e.g., 10 µg/mL).
-
Cap the vial and vortex thoroughly to ensure complete dissolution of the this compound.
-
Transfer the solution to a labeled amber glass storage vial.
-
Store the stock solution at -20°C.
Data Presentation
Table 1: Stability of this compound-R Certified Reference Material (CRM-NODR) in Methanol/Water (1:1 v/v)
| Temperature | Duration | Observed Degradation |
| +37°C | 2 months | ~1% loss |
| +20°C | 2 months | <0.2% degradation |
| +4°C | 15 months | No detectable loss |
| -16°C | 15 months | No detectable loss |
| -80°C | 15 months | No detectable loss |
Data sourced from the stability study of CRM-NODR.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results | 1. Improperly prepared standard solution.2. Degradation of the standard solution.3. Incomplete dissolution of this compound. | 1. Re-prepare the standard solution following the recommended protocol.2. Ensure the solution has been stored correctly at -20°C and protected from light. Prepare a fresh dilution from the stock solution.3. Vortex the solution thoroughly after preparation. |
| Low instrument response | 1. Standard solution concentration is lower than expected.2. Adsorption of this compound to container surfaces. | 1. Verify the calculations used for dilution. Prepare a new standard from a reliable stock.2. Use glass vials for storage, as this compound may adsorb to certain plastics. |
| Precipitate forms in the solution | 1. The solvent is not appropriate, or the concentration is too high.2. The solution was not properly mixed. | 1. Ensure high-purity methanol is used. If preparing an aqueous solution, ensure the initial dissolution in methanol is complete before diluting with buffer.2. Vortex the solution until all precipitate is dissolved. |
Visualizations
References
- 1. Degradation of the cyanobacterial hepatotoxin, this compound, under light and dark conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Frontiers | Production of High Amounts of Hepatotoxin this compound and New Protease Inhibitors Pseudospumigins by the Brazilian Benthic Nostoc sp. CENA543 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
Mitigating ion suppression in Nodularin analysis of brackish water
This guide provides troubleshooting advice and methodologies for researchers analyzing Nodularin (NOD) in brackish water samples, with a focus on identifying and mitigating ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem in the analysis of this compound in brackish water?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, leading to inaccurate and unreliable quantification. Brackish water has a high salt content and other dissolved organic matter, which are primary causes of ion suppression when using electrospray ionization (ESI), the common technique for this compound analysis.[3] Direct injection of high-salinity samples can cause signal instability, reduced sensitivity, or even complete signal loss.[3]
Q2: How can I determine if my this compound analysis is being affected by ion suppression?
A2: The most common method is a post-extraction spike experiment.[1] This involves comparing the signal response of this compound spiked into an extracted blank brackish water sample (matrix) with the response of this compound in a clean solvent. A lower signal in the matrix sample indicates ion suppression, while a higher signal indicates ion enhancement. A significant matrix effect is generally considered a signal difference of more than 20%. Inconsistent peak areas or poor reproducibility between sample replicates are also common indicators.
Q3: What are the primary strategies to mitigate ion suppression for brackish water samples?
A3: The main strategies involve:
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Optimizing Sample Preparation: The most crucial step is to remove or reduce interfering matrix components, primarily salts, before LC-MS analysis. Solid-Phase Extraction (SPE) is a highly effective and common technique for this purpose.
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Modifying Chromatographic Conditions: Adjusting the LC method can help separate this compound from co-eluting matrix components that cause suppression.
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Using Internal Standards: Incorporating an appropriate internal standard, ideally a stable isotope-labeled version of this compound, can compensate for signal loss.
Q4: Is Solid-Phase Extraction (SPE) always necessary for my samples?
A4: For brackish or seawater, SPE is highly recommended as it is a common technique for desalting and concentrating toxins. However, with the high sensitivity of modern LC-MS/MS instruments like the triple quadrupole LCMS-8060NX, direct injection analysis after a simple dilution might be possible, which can shorten analysis time. The necessity depends on the salinity of your sample, the required limits of quantification (LOQs), and your instrument's sensitivity. If direct injection is attempted, it is critical to quantify the matrix effect to ensure data accuracy.
Q5: What is the best type of internal standard to use for this compound analysis?
A5: The gold standard is a stable isotope-labeled (SIL) internal standard of the analyte itself (e.g., ¹⁵N-labeled this compound). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will be affected by matrix effects and extraction recovery in the same way, providing the most accurate correction. If a specific SIL-IS for this compound is unavailable, a SIL-IS of a structurally similar microcystin (e.g., MC-LR-¹⁵N₁₀) or another compound like Cyclosporin-A can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
Problem: My this compound peak area is significantly lower in brackish water samples compared to my calibration standards in solvent.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | High salt concentration or other matrix components are interfering with this compound ionization. |
| 1. Quantify the Matrix Effect: Perform a post-extraction spike experiment to confirm the percentage of ion suppression. | |
| 2. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) protocol. Polymer-based cartridges (e.g., Oasis HLB) are often effective for extracting toxins like this compound from water. Ensure the desalting step is efficient. | |
| 3. Sample Dilution: If your instrument is sensitive enough, try diluting the sample extract with the initial mobile phase. This reduces the concentration of interfering compounds injected into the MS. | |
| 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal. | |
| Inefficient Extraction Recovery | This compound is not being efficiently recovered during the sample preparation process. |
| 1. Optimize SPE Method: Evaluate different SPE sorbents (e.g., C18, HLB). Adjust the pH of the sample load and test different elution solvents to maximize recovery. | |
| 2. Check for Analyte Loss: this compound can sometimes adhere to glass surfaces, especially in high concentrations of organic solvent like 100% methanol. Using polypropylene vials or adding a small percentage of water to the final extract can mitigate this. |
Problem: I am observing poor reproducibility and high variability (%RSD) between my sample replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The concentration of interfering salts and organics varies between your replicate samples, causing inconsistent ion suppression. |
| 1. Homogenize Samples: Ensure all water samples are thoroughly mixed before taking aliquots for extraction. | |
| 2. Standardize Sample Preparation: Ensure every step of your extraction protocol (e.g., SPE loading speed, elution volumes) is performed identically for all samples. Automating the SPE process can improve consistency. | |
| 3. Implement a SIL-IS: This is the most effective way to correct for variability in matrix effects between individual samples. | |
| Instrument Instability | High salt content from direct injection or inefficient desalting is contaminating the ion source and destabilizing the ESI spray. |
| 1. Improve Desalting: Optimize the wash steps in your SPE protocol to ensure maximum salt removal. | |
| 2. Clean the Mass Spectrometer: If performance degrades over a sequence of brackish water samples, clean the ion source components (capillary, skimmer) according to the manufacturer's instructions. | |
| 3. Use a Diverter Valve: Program a diverter valve to send the high-salt portion of the chromatogram (at the beginning of the run) to waste instead of the MS source. |
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general methodology based on common practices for cyanotoxin extraction from water.
-
Sample Preparation:
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Filter a 500 mL brackish water sample through a glass fiber filter to separate dissolved and particulate toxins.
-
If total this compound is required, subject the sample to three freeze-thaw cycles to lyse the cyanobacterial cells and release intracellular toxins before filtration.
-
Adjust the sample pH to 2 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Use a polymer-based SPE cartridge (e.g., Waters Oasis HLB, 200 mg).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing (Desalting):
-
After loading, wash the cartridge with 5 mL of reagent water to remove residual salts.
-
-
Elution:
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Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound from the cartridge using 5-10 mL of methanol, potentially containing a small amount of acid (e.g., 0.1% formic acid).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of your initial mobile phase (e.g., 90:10 Water:Methanol with formic acid). Add the internal standard at this stage.
-
Data Tables
Table 1: Typical LC-MS/MS Parameters for this compound Analysis Parameters are illustrative and require optimization for specific instrumentation.
| Parameter | Setting | Reference |
| LC Column | Agilent Poroshell SB-C18 (2.1 x 100 mm, 2.7 µm) | |
| Mobile Phase A | Water + 5mM Ammonium Formate + 3.6 mM Formic Acid (pH 3.7) | |
| Mobile Phase B | 5:95 Water:Acetonitrile + 5mM Ammonium Formate + 3.6 mM Formic Acid | |
| Flow Rate | 0.4 - 0.5 mL/min | |
| Injection Volume | 5 - 50 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Capillary Voltage | 1.0 kV | |
| MRM Transition 1 (Quantifier) | Precursor Ion > Product Ion (e.g., 825.5 > 135.1) | |
| MRM Transition 2 (Qualifier) | Precursor Ion > Product Ion (e.g., 825.5 > 213.1) |
Table 2: Matrix Effect & Recovery Comparison (Hypothetical Data) This table illustrates how to evaluate and present data for different sample preparation methods. Actual values must be determined experimentally.
| Method | Matrix Effect (%) | Recovery (%) | Interpretation |
| Direct Injection (1:10 Dilution) | 65% | N/A | Significant ion suppression observed. Not suitable without a co-eluting SIL-IS. |
| C18 SPE | 92% | 85% | Minor ion suppression, good recovery. Acceptable method. |
| HLB SPE | 98% | 91% | Negligible matrix effect, excellent recovery. Optimal method. |
| HLB SPE + SIL-IS | 99% (IS-Corrected) | 92% | Most accurate method; SIL-IS effectively compensates for any minor signal loss. |
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. Values < 100% indicate suppression. Recovery (%) = (Peak Area in Pre-Spiked Sample / Peak Area in Post-Spiked Sample) x 100.
Visualizations
References
Selection of appropriate internal standards for Nodularin quantification
This guide provides researchers, scientists, and drug development professionals with essential information for the accurate quantification of Nodularin, focusing on the critical selection and use of internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) essential for accurate this compound quantification?
A: An internal standard is crucial for correcting analytical variability during the entire experimental process. It accounts for potential analyte loss during sample preparation (e.g., solid-phase extraction) and compensates for matrix effects—ion suppression or enhancement—during LC-MS/MS analysis.[1][2] Using an appropriate IS improves the accuracy, precision, and robustness of the quantification method.[3]
Q2: What is the ideal internal standard for this compound analysis?
A: The ideal internal standard is an isotopically labeled version of this compound itself (e.g., ¹³C- or ¹⁵N-labeled this compound).[1] These standards have nearly identical chemical and physical properties to the native analyte, meaning they co-elute chromatographically and experience the same extraction recovery and matrix effects.[4] This allows for the most accurate correction. However, isotopically labeled this compound is not widely commercially available.
Q3: Since labeled this compound is unavailable, what are the best alternatives?
A: Due to the structural similarity between Nodularins and Microcystins, isotopically labeled Microcystin (MC) congeners are the most widely accepted and effective surrogates.
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¹⁵N-Labeled Microcystins (e.g., MC-LR-¹⁵N₁₀): These are excellent choices as they share the same core peptide structure and behave very similarly to this compound during extraction and analysis.
-
Deuterated Microcystins (e.g., MC-LR-C₂D₅): Deuterated MC-LR is another common surrogate used in established methods like EPA 544. It provides good performance, although minor chromatographic shifts relative to the native analyte can sometimes occur due to isotope effects.
Q4: Can I use a structurally unrelated compound like Cyclosporin A as an internal standard?
A: While some methods have utilized structurally unrelated compounds like Cyclosporin A, this is not the recommended approach for this compound. Such standards have different chemical properties, leading to different extraction efficiencies, chromatographic retention times, and ionization responses. They cannot accurately mimic the behavior of this compound and therefore cannot effectively correct for analyte-specific recovery issues or matrix effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Analyte Recovery | Inefficient sample extraction; Analyte loss during solvent evaporation or reconstitution steps; Poor binding or elution from the Solid Phase Extraction (SPE) cartridge. | Add a suitable internal standard (e.g., MC-LR-C₂D₅) to the sample before the extraction step. This allows you to track and correct for losses throughout the entire sample preparation process. Ensure SPE cartridges are appropriate for the analyte and are conditioned and eluted correctly according to the protocol. |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting matrix components from the sample (e.g., salts, lipids, pigments) interfere with the ionization of this compound in the mass spectrometer source. | Use an isotopically labeled internal standard that co-elutes with this compound. Since the IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, providing an accurate quantification. If matrix effects are severe, consider additional sample cleanup steps or dilution of the final extract. |
| Internal Standard Signal is Very Low or Absent | Error in IS spiking (forgotten or incorrect volume); Extreme signal suppression; Degradation of the IS stock solution. | Verify the concentration and integrity of your IS stock solution. Prepare a fresh dilution if necessary. Review your sample preparation workflow to ensure the IS is added at the correct step and volume. Analyze the IS in a clean solvent to confirm instrument performance. |
| Retention Time Drifting | Column degradation or contamination; Changes in mobile phase composition; Unstable column temperature. | Use a guard column to protect the analytical column. Ensure mobile phases are fresh, correctly prepared, and properly degassed. Verify that the column oven is maintaining a stable temperature. The IS retention time should drift along with the analyte; if it does not, this may indicate a problem with the IS itself. |
| Poor Peak Shape | Column contamination or aging; Incompatibility between injection solvent and mobile phase; Sample overload. | Flush the column with a strong solvent. Ensure the final extract solvent is compatible with the initial mobile phase conditions. If peaks are fronting or tailing, try reducing the injection volume. |
Comparison of Potential Internal Standards for this compound Quantification
| Internal Standard (IS) | Structural Similarity to this compound | Co-elution & Ionization Behavior | Correction Capability | Commercial Availability | Recommendation |
| Isotopically Labeled this compound | Identical | Identical | Excellent for recovery and matrix effects. | Not readily available | Ideal, but impractical. |
| ¹⁵N-Labeled Microcystin-LR | High (Cyclic peptide, contains Adda group) | Very similar retention and ionization. | Very Good. Effectively corrects for both recovery and matrix effects. | Yes, from specialty chemical suppliers. | Highly Recommended. |
| Deuterated Microcystin-LR (MC-LR-C₂D₅) | High (Cyclic peptide, contains Adda group) | Similar retention, but may show slight chromatographic shift. | Good. Widely used and accepted in regulatory methods (e.g., EPA 544). | Yes, from specialty chemical suppliers. | Recommended. |
| Cyclosporin A (Isotopically Labeled) | None (Cyclic undecapeptide with different properties) | Does not co-elute or ionize similarly. | Poor. Cannot reliably correct for this compound-specific matrix effects or recovery. | Yes. | Not Recommended. |
Experimental Protocol: this compound Quantification in Water by SPE LC-MS/MS
This protocol is based on the principles outlined in EPA Method 544.
1. Sample Preparation (Solid-Phase Extraction)
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Fortify a 500 mL water sample by adding a known concentration of an appropriate internal standard (e.g., MC-LR-C₂D₅).
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Filter the sample through a glass fiber filter. Collect the filtrate.
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Transfer the filter to a centrifuge tube containing 80:20 (v/v) methanol/water. This step lyses cells to release intracellular toxins.
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After incubation (e.g., 1 hour at -20°C), combine the methanol extract with the initial aqueous filtrate.
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Condition a divinylbenzene (DVB) or hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 150 mg, 6 mL) with methanol followed by reagent water.
-
Load the combined sample onto the SPE cartridge at a flow rate of 10-15 mL/min.
-
Wash the cartridge to remove interferences (e.g., with 10% methanol in water).
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Elute the analytes with 90:10 (v/v) methanol/water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 90:10 (v/v) methanol/water for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: UHPLC system with a heated column compartment.
-
Column: C18 or C8 column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient starts at a low percentage of Mobile Phase B, ramps up to a high percentage to elute this compound and other toxins, followed by a wash and re-equilibration step.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Heated Electrospray Ionization, Positive Mode (HESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
3. MRM Transitions for this compound
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| This compound | 825.4 | 135.1 | 389.1 |
Note: Specific m/z values and collision energies should be optimized for your specific instrument.
Visualizations
Caption: Simplified signaling pathway of this compound hepatotoxicity.
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for selecting a suitable internal standard.
References
- 1. Determination of microcystins, this compound, anatoxin-a, cylindrospermopsin, and saxitoxin in water and fish tissue using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
Addressing cross-reactivity issues in immunoassays for Nodularin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for Nodularin. The focus is on addressing challenges related to cross-reactivity with other cyanotoxins.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound immunoassay show high cross-reactivity with Microcystins?
A1: Many commercially available immunoassays for this compound are designed to be broadly cross-reactive with microcystins (MCs).[1][2][3][4] This is because both this compound and microcystins share a common structural feature, the β-amino acid ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), which is often the target for the antibodies used in these assays.[2] If the assay is intended for the detection of a broader class of cyanobacterial toxins, this is a desirable feature. However, if your goal is to specifically quantify this compound, this cross-reactivity can lead to an overestimation of its concentration.
Q2: What are "congener-independent" immunoassays and how do they relate to this compound detection?
A2: Congener-independent immunoassays are designed to detect a wide range of structurally similar toxins, such as the various congeners of microcystins and nodularins, with a relatively uniform response. This is often achieved by generating antibodies against the conserved ADDA moiety. While beneficial for screening total toxic peptide levels, these assays cannot distinguish between different congeners, including this compound.
Q3: Can I get false-positive results for this compound in my samples?
A3: Yes, false-positive or overestimated results for this compound are possible, primarily due to the cross-reactivity of the assay with various microcystin congeners that may be present in your sample. Some assays may even show minor cross-reactivity with degradation byproducts or metabolites of cyanotoxins.
Q4: How can I improve the specificity of my this compound measurements?
A4: To improve specificity, consider the following approaches:
-
Use a this compound-Specific Antibody: If available, utilize a monoclonal antibody that has been specifically raised against this compound and characterized for low cross-reactivity with microcystins.
-
Immunoaffinity Chromatography: Employ an immunoaffinity column with this compound-specific antibodies to isolate this compound from the sample matrix before quantification.
-
Confirmation with a Secondary Method: Use a confirmatory analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to verify the presence and concentration of this compound.
-
Immunocapture-Protein Phosphatase 2A Assay (IC-PPIA): This method uses an ADDA-specific antibody to capture both MCs and this compound, followed by a protein phosphatase inhibition assay to measure toxicity. While not specific to this compound, it reduces false positives from other PP2A inhibitors.
Troubleshooting Guide
Issue 1: Higher-than-expected this compound concentrations in samples known to contain microcystins.
-
Possible Cause: The immunoassay antibodies are cross-reacting with microcystin congeners present in the sample. Many ELISAs for this compound also detect various microcystins with significant efficiency.
-
Troubleshooting Steps:
-
Review Assay Specificity: Consult the manufacturer's data sheet for the cross-reactivity profile of the specific immunoassay kit you are using.
-
Analyze for Microcystins: If possible, analyze a subset of your samples for the presence and concentration of common microcystin congeners using a separate, validated method.
-
Consider a More Specific Assay: If accurate this compound quantification is critical, switch to an assay with documented high specificity for this compound and low cross-reactivity with the microcystins you suspect are in your samples.
-
Logical Relationship for Troubleshooting Issue 1
Caption: Troubleshooting workflow for unexpectedly high this compound results.
Issue 2: High variability in this compound measurements between different sample matrices (e.g., drinking water vs. algal cultures).
-
Possible Cause: Matrix effects are interfering with the antibody-antigen binding in the immunoassay. Components in complex matrices like algal culture extracts can non-specifically interfere with the assay, leading to either suppression or enhancement of the signal.
-
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample with the assay buffer to reduce the concentration of interfering substances. It's important to validate that the diluted sample concentration is still within the detection range of the assay.
-
Spike and Recovery: Perform a spike and recovery experiment by adding a known amount of this compound standard to your sample matrix and a clean matrix (e.g., reagent water). This will help you quantify the extent of the matrix effect.
-
Solid-Phase Extraction (SPE): Use SPE to clean up your samples before analysis. This can help remove interfering compounds and concentrate the analyte.
-
Experimental Workflow for Mitigating Matrix Effects
References
Technical Support Center: Optimizing Cell Lysis for Nodularin Extraction
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing cell lysis for the complete extraction of intracellular Nodularin.
Frequently Asked Questions (FAQs)
Q1: Why is complete cell lysis crucial for this compound extraction?
A1: Nodularins are potent hepatotoxins produced by cyanobacteria, such as Nodularia spumigena.[1][2] These toxins are primarily located within the cells (intracellular).[3][4] Therefore, complete disruption of the cyanobacterial cell wall is a critical first step to release the toxins into the extraction solvent, ensuring accurate quantification and subsequent analysis.[5] Incomplete lysis will lead to an underestimation of the total this compound concentration in a sample.
Q2: What are the most common methods for lysing cyanobacterial cells to extract this compound?
A2: Several methods are used to lyse cyanobacterial cells, including physical and chemical techniques. Commonly employed methods include:
-
Physical Methods: Freeze-thaw cycles, sonication, bead beating, lyophilization (freeze-drying), and microwave treatment.
-
Chemical Methods: Use of detergents like Triton X-100 or specific lysing agents such as Abraxis QuikLyse™. Ozonation is another method that can be effective for both cell lysis and degradation of cyanotoxins.
Q3: Is there a single best method for cell lysis for this compound extraction?
A3: The ideal method can depend on factors such as the specific cyanobacterial species, sample volume, available equipment, and the downstream application. However, studies comparing different lysis techniques for the closely related microcystins suggest that lyophilization followed by solvent extraction is highly effective. Probe sonication and methods like Abraxis QuikLyse™ are also shown to be rapid and efficient. For a low-cost alternative when time is not a critical factor, multiple freeze-thaw cycles are a viable option.
Q4: Can the chosen lysis method affect the integrity of the this compound toxin?
A4: Yes, some aggressive lysis methods could potentially degrade the toxin. For instance, high temperatures generated during bead beating could lead to some loss of microcystins, a concern that would extend to this compound. However, studies on methods like probe sonication, microwave, and Abraxis QuikLyse™ have shown no significant degradation of microcystin-LR, suggesting they are safe for toxin extraction.
Q5: What solvents are typically used for extracting this compound after cell lysis?
A5: Aqueous-organic solvent mixtures are commonly used. Methanol, often in a concentration of 75% in water, has been reported as a highly effective solvent for extracting microcystins and is expected to be similarly efficient for Nodularins.
Troubleshooting Guide
Issue 1: Low yield of extracted this compound.
-
Question: I am getting lower than expected concentrations of this compound in my extracts. What could be the cause?
-
Answer: Low yield can result from several factors:
-
Incomplete Cell Lysis: The most common reason for low yield is that the cyanobacterial cells were not completely disrupted. The tough cell walls of cyanobacteria require a robust lysis method.
-
Recommendation: Review your lysis protocol. If you are using freeze-thaw, ensure you are performing a sufficient number of cycles (at least three are often recommended). For sonication, optimize the duration and power. For bead beating, ensure the correct bead size and agitation speed are used. Consider switching to a more rigorous method like lyophilization if yields remain low.
-
-
Inappropriate Extraction Solvent: The solvent may not be optimal for solubilizing this compound.
-
Recommendation: A 75% methanol solution is often effective for related toxins. You may need to optimize the solvent composition and volume relative to your sample biomass.
-
-
Toxin Degradation: Although Nodularins are relatively stable, prolonged exposure to high temperatures or harsh chemical conditions could lead to degradation.
-
Recommendation: If using heat-generating methods like sonication or bead beating, ensure the sample is kept cool on ice.
-
-
Adsorption to Surfaces: The toxin may adsorb to labware or cell debris.
-
Recommendation: Use low-adhesion microcentrifuge tubes and ensure thorough vortexing and centrifugation to separate the extract from the cell debris.
-
-
Issue 2: Inconsistent results between replicate samples.
-
Question: My this compound concentrations vary significantly between identical samples processed with the same protocol. Why is this happening?
-
Answer: Inconsistent results often point to a lack of reproducibility in the lysis or extraction steps.
-
Recommendation:
-
Standardize Lysis: Ensure that each sample is treated identically. For sonication, the probe position and sample volume should be consistent. For bead beating, the amount of beads and sample, as well as the shaking time and speed, must be uniform.
-
Homogenize Samples: Ensure your initial cell suspension is homogenous before taking aliquots for extraction.
-
Automated vs. Manual Methods: Automated methods like using a bead beater with standardized settings can provide more consistent results than manual methods.
-
-
Issue 3: Suspected interference in downstream analysis (e.g., ELISA or LC-MS/MS).
-
Question: I am observing interference in my analytical assay after this compound extraction. Could my lysis protocol be the cause?
-
Answer: Yes, components released from the lysed cells or from the lysis reagents themselves can interfere with downstream applications.
-
Recommendation:
-
Sample Clean-up: After extraction, a solid-phase extraction (SPE) step using a C18 cartridge is often necessary to remove impurities and concentrate the analyte before analysis.
-
Choice of Lysis Reagent: If using a chemical lysis method, ensure the reagents are compatible with your downstream analysis or can be effectively removed during sample clean-up. For example, high concentrations of detergents may need to be removed before LC-MS/MS analysis.
-
-
Data on Lysis Method Efficiency
The following table summarizes quantitative data on the efficiency of various cell lysis methods. It is important to note that this data is for the extraction of Microcystin-LR, a closely related cyanotoxin, and is presented here as a proxy for this compound extraction efficiency.
| Lysis Method | Cell Destruction Efficiency | Toxin Recovery Efficiency | Speed | Associated Costs | Reference |
| Probe Sonication (2-10 min) | >80% | >80% | Rapid (minutes) | Moderate to High | |
| Microwave (3-5 min) | <50% | >80% | Rapid (minutes) | Low to Moderate | |
| Freeze-Thaw (1-5 cycles) | >80% | >80% | Slow (hours to days) | Low | |
| Abraxis QuikLyse™ | Not specified | >80% | Rapid (minutes) | Moderate | |
| Lyophilization | Not specified | Most effective method | Very Slow (days) | High | |
| Bead Beating | >98% | Lower than lyophilization | Rapid (minutes) | Moderate | |
| Copper Sulfate | Ineffective | Ineffective | Slow | Low |
Experimental Protocols
1. Lyophilization followed by Solvent Extraction (High Efficiency)
This method is considered highly effective for complete toxin extraction.
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Harvest cyanobacterial cells by centrifugation.
-
Freeze the cell pellet at -80°C.
-
Lyophilize the frozen pellet until completely dry (typically 48-72 hours).
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To the dried biomass, add 75% aqueous methanol. Use a volume sufficient to fully submerge the powder.
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Vortex vigorously for 1 minute to resuspend the lyophilized cells.
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Incubate at room temperature for 1 hour with occasional vortexing.
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Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the cell debris.
-
Carefully collect the supernatant containing the extracted this compound for analysis.
2. Probe Sonication (Rapid Extraction)
This method is rapid and effective for processing smaller sample volumes.
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Harvest cyanobacterial cells by centrifugation and resuspend the pellet in a known volume of extraction solvent (e.g., 75% methanol).
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Place the sample tube on ice to prevent overheating.
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Insert the probe sonicator tip into the cell suspension, ensuring it is submerged but not touching the bottom of the tube.
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Apply pulsed sonication for a total of 2-10 minutes. For example, use 30-second pulses followed by 30-second cooling periods.
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After sonication, centrifuge the sample at high speed to pellet the debris.
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Collect the supernatant for analysis.
3. Multiple Freeze-Thaw Cycles (Low-Cost Method)
This is a simple and inexpensive method, suitable when time is not a limiting factor.
-
Resuspend the harvested cell pellet in the desired extraction solvent.
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Freeze the sample completely at -20°C or -80°C.
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Thaw the sample completely at room temperature or in a water bath.
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Repeat the freeze-thaw cycle for a total of 3 to 5 cycles.
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After the final thaw, vortex the sample vigorously.
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Centrifuge to pellet the cell debris and collect the supernatant.
Visualizations
Caption: General experimental workflow for intracellular this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Isolation and Detection of Microcystins and Nodularins, Cyanobacterial Peptide Hepatotoxins | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Determination of microcystins, this compound, anatoxin-a, cylindrospermopsin, and saxitoxin in water and fish tissue using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 5. eeer.org [eeer.org]
Technical Support Center: Improving the Reproducibility of Nodularin Toxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Nodularin (NOD) toxicity assays.
I. Troubleshooting Guides
This section addresses common problems encountered during this compound toxicity experiments, providing potential causes and solutions in a question-and-answer format.
MTT Assay Troubleshooting
Q1: Why is there high background absorbance in my "no-cell" control wells?
A1: High background in wells without cells can skew results. Potential causes include:
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Contamination: Bacterial or yeast contamination in the media or reagents can reduce MTT.
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Phenol Red: Phenol red in the culture medium can interact with the reagents.
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Compound Interference: this compound itself might directly reduce MTT at very high concentrations, though this is less common.
Solutions:
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Always use sterile techniques and check reagents for contamination.
-
Use phenol red-free medium for the assay.
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Include a "reagent blank" control (media + this compound + MTT, without cells) to determine if the compound interferes with the assay. Subtract this background absorbance from all readings.[1]
Q2: My results are highly variable between replicate wells. What could be the cause?
A2: Inconsistent results across replicates are a common issue.[2] Potential reasons include:
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Uneven Cell Seeding: Inaccurate pipetting or clumping of cells leads to different cell numbers in each well.
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Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate readings.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration.
Solutions:
-
Ensure a single-cell suspension before seeding and use calibrated multichannel pipettes.
-
After adding the solubilization buffer, mix thoroughly by gentle pipetting or shaking on a plate shaker until no crystals are visible.[1]
-
To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media.
Q3: I am observing low signal or poor sensitivity in my MTT assay.
A3: A weak signal can make it difficult to obtain reliable data. This may be due to:
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Insufficient Cell Number: The number of viable cells may be too low to generate a strong signal.
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Suboptimal Incubation Time: The incubation time with MTT may not be long enough for sufficient formazan production.
-
MTT Reagent Degradation: The MTT reagent is light-sensitive and can degrade over time.
Solutions:
-
Optimize the initial cell seeding density for your specific cell line.
-
Perform a time-course experiment (e.g., 1, 2, 4 hours) to determine the optimal MTT incubation time.
-
Store the MTT solution protected from light at -20°C.
LDH Cytotoxicity Assay Troubleshooting
Q1: The LDH activity in my spontaneous release control (untreated cells) is very high. Why is this happening?
A1: High spontaneous LDH release indicates a significant level of cell death or membrane damage in your control group. Possible causes are:
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Over-seeding of cells: Too many cells in the well can lead to nutrient depletion and cell death.
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Poor cell health: The cells may have been unhealthy before the experiment started.
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Harsh handling: Vigorous pipetting during cell seeding or media changes can damage cell membranes.[3]
Solutions:
-
Determine the optimal cell number for your assay to ensure the LDH signal is in the linear range.
-
Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Handle cells gently during all steps of the protocol.
Q2: I am seeing inconsistent or non-reproducible results in my LDH assay.
A2: Variability in LDH assays can arise from several factors:
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Serum in media: Animal sera used in culture media contain endogenous LDH, which can lead to high background and variability.
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Bacterial contamination: Bacteria can have their own LDH or proteases that can interfere with the assay.
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Compound interference: The test compound might inhibit the LDH enzyme activity.
Solutions:
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Reduce the serum concentration in the culture medium (e.g., to 1-5%) or use a serum-free medium during the assay.
-
Regularly check cell cultures for contamination.
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To check for compound interference, run a control with lysed cells (using Triton X-100) with and without your compound. A lower signal in the presence of the compound suggests inhibition.
Caspase Activity Assay Troubleshooting
Q1: I am not detecting a significant increase in caspase activity after this compound treatment, even though I expect apoptosis.
A1: A lack of detectable caspase activation can be due to several reasons:
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Incorrect timing: Caspase activation is a transient event. You might be measuring too early or too late.
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Low this compound concentration: The concentration of this compound may not be sufficient to induce a measurable apoptotic response.
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Cell line resistance: Some cell lines are more resistant to apoptosis induced by certain compounds.
Solutions:
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Perform a time-course experiment to identify the peak of caspase activity.
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Conduct a dose-response experiment to determine the optimal this compound concentration for inducing apoptosis in your cell line.
-
Confirm that your cell line is sensitive to this compound-induced apoptosis using an alternative method, such as observing morphological changes (cell shrinkage, membrane blebbing).
Q2: My caspase assay results are not consistent.
A2: Inconsistent results in caspase assays can be caused by:
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Uneven cell plating: Similar to other cell-based assays, ensuring a uniform cell number across wells is crucial.
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Reagent instability: Caspase assay reagents can be sensitive to light and temperature.
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Sub-optimal assay conditions: The pH and temperature of the assay buffer can affect enzyme activity.
Solutions:
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Follow best practices for cell seeding as described for the MTT assay.
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Prepare reagents fresh and protect them from light. Store them at the recommended temperature.
-
Ensure the assay is performed under the optimal conditions recommended by the manufacturer.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound toxicity assays.
Q1: What is the primary mechanism of this compound toxicity?
A1: this compound is a potent hepatotoxin that primarily acts by inhibiting serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This inhibition leads to hyperphosphorylation of cellular proteins, disruption of the cytoskeleton, induction of oxidative stress, and ultimately, apoptosis or necrosis.
Q2: Which cell lines are commonly used for this compound toxicity studies?
A2: Hepatocyte-derived cell lines are the most relevant for studying this compound's hepatotoxicity. Commonly used cell lines include:
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HepG2 (Human Hepatocellular Carcinoma): A well-characterized and widely used cell line for liver toxicity studies.
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Primary Hepatocytes: While more physiologically relevant, they are also more challenging to culture and maintain.
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Other cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer) have also been used to assess the broader cytotoxic effects of compounds.
Q3: What are typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, exposure time, and the specific assay used. It is crucial to determine the IC50 experimentally for your specific conditions.
Q4: How can I be sure that this compound is inducing apoptosis and not necrosis?
A4: It is important to use multiple assays to differentiate between apoptosis and necrosis.
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Caspase Assays: Measure the activity of caspases, which are key mediators of apoptosis.
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Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
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LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a hallmark of necrosis. By using a combination of these assays, you can get a clearer picture of the mode of cell death induced by this compound.
III. Data Presentation
Table 1: Representative IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value |
| Primary Rat Hepatocytes | Caspase Activity | 24 | >100 nM (significant increase in activity) |
| Various Cancer Cell Lines | Varies | 48-72 | Can range from low micromolar to nanomolar |
| Recombinant PP1 | Protein Phosphatase Inhibition | N/A | ~0.3 nM (for Microcystin-LR, structurally similar) |
| Recombinant PP2A | Protein Phosphatase Inhibition | N/A | 0.54 nM |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each study.
Table 2: Typical Controls for this compound Toxicity Assays
| Control Type | Purpose |
| Untreated Control | Represents 100% cell viability; baseline for comparison. |
| Vehicle Control | To account for any effects of the solvent used to dissolve this compound (e.g., DMSO). |
| Positive Control | A known cytotoxic agent (e.g., staurosporine for apoptosis) to ensure the assay is working correctly. |
| Blank Control (No Cells) | To measure the background absorbance/fluorescence of the medium and reagents. |
| Reagent Blank (No Cells + Compound) | To check for direct interference of the test compound with the assay reagents. |
| Maximum LDH Release Control | Cells lysed with a detergent (e.g., Triton X-100) to represent 100% cytotoxicity in LDH assays. |
IV. Experimental Protocols
MTT Cell Viability Assay Protocol (96-well plate)
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH Cytotoxicity Assay Protocol (96-well plate)
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Preparation of Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Add lysis buffer (e.g., 10X Lysis Buffer provided in kits) to wells with untreated cells 45 minutes before the end of the incubation period.
-
Background control: Medium without cells.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution if required by the kit.
-
Measure the absorbance at 490 nm.
-
Caspase-3/7 Activity Assay Protocol (Luminescent, 96-well plate)
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
V. Mandatory Visualizations
Caption: this compound uptake and apoptotic signaling pathway in hepatocytes.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
Minimizing Nodularin degradation during sample workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing nodularin degradation during sample workup.
Troubleshooting Guides
Issue 1: Low or No Detection of this compound in Samples
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation due to Improper pH | Ensure the pH of the sample and all solutions are maintained between 4 and 9.[1] Acidic conditions (pH < 4) and alkaline conditions (pH > 9) can lead to the degradation of this compound. | This compound is susceptible to hydrolysis under extreme pH conditions. |
| Thermal Degradation | Avoid exposing samples to temperatures above 40°C (104°F) for extended periods.[1] If heating is necessary for extraction, use a controlled temperature and minimize the duration. Store samples at 4°C for short-term storage and frozen (≤ -20°C) for long-term storage. | High temperatures can accelerate the degradation of this compound. |
| Photodegradation | Protect samples from direct sunlight and UV radiation. Use amber vials or wrap sample containers in aluminum foil.[2] | Exposure to light, particularly UV wavelengths, can cause photodegradation of this compound. |
| Microbial Degradation | If samples are not processed immediately, freeze them at ≤ -20°C to inhibit microbial activity.[3] For water samples, filtration through a 0.22 µm filter can remove bacteria. | Bacteria present in environmental samples can enzymatically degrade this compound.[4] |
| Inefficient Extraction | Use a validated extraction method. For water samples, solid-phase extraction (SPE) is effective. For tissues, methods like hot water extraction can be employed. Ensure complete cell lysis for intracellular toxin analysis by methods such as freeze-thaw cycles or sonication. | Incomplete extraction will lead to an underestimation of the this compound concentration. |
Issue 2: Inconsistent or Poorly Reproducible Results
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Sample Handling | Standardize all sample workup procedures, including extraction times, temperatures, and solvent volumes. | Consistency in the experimental protocol is crucial for reproducible results. |
| Matrix Effects in Analysis | Employ analytical methods with high specificity, such as LC-MS/MS, to minimize interference from other compounds in the sample matrix. Use of internal standards can also help correct for matrix effects. | Complex sample matrices can interfere with the accurate quantification of this compound. |
| Incomplete Solvent Evaporation | If a solvent evaporation step is used, ensure it is carried out to completion under gentle conditions (e.g., nitrogen stream) to avoid concentrating non-volatile impurities that could interfere with analysis. | Residual solvents or concentrated matrix components can affect chromatographic performance and signal intensity. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for samples containing this compound?
A1: For short-term storage (less than 24 hours), refrigerate samples at 4°C. For long-term storage, samples should be frozen at or below -20°C to minimize both chemical and microbial degradation. All samples should be protected from light.
Q2: How does pH affect this compound stability during sample preparation?
A2: this compound is most stable in a neutral pH range. It begins to degrade at pH values below 4 and above 9. Therefore, it is critical to control the pH of your samples and any buffers or solvents used during the extraction and cleanup process.
Q3: Can I use tap water for my extraction and analytical procedures?
A3: It is highly recommended to use high-purity water (e.g., Milli-Q or HPLC-grade) for all steps of your sample preparation and analysis. Tap water can contain residual chlorine and other contaminants that may degrade this compound or interfere with analytical detection.
Q4: What is the best method for extracting this compound from water samples?
A4: Solid-phase extraction (SPE) with C18 cartridges is a widely used and effective method for concentrating and cleaning up this compound from water samples prior to analysis by HPLC or LC-MS/MS.
Q5: How can I extract this compound from biological tissues?
A5: A simple and effective method for extracting this compound from fish muscle tissue involves hot water extraction. The tissue is homogenized and extracted with heated, acidified water. Other methods may utilize organic solvents like methanol.
Quantitative Data on this compound Degradation
The following tables summarize the microbial degradation rates of this compound under various conditions.
Table 1: Effect of Temperature on Microbial Degradation of this compound
Initial this compound Concentration: 0.50 mg/L, pH: 7
| Temperature (°C) | Average Degradation Rate (mg/L/day) |
| 20 | 0.14 |
| 30 | 0.16 |
| 37 | 0.11 |
Data from a study on biodegradation by Sphingopyxis sp. m6.
Table 2: Effect of pH on Microbial Degradation of this compound
Initial this compound Concentration: 0.50 mg/L, Temperature: 30°C
| pH | Average Degradation Rate (mg/L/day) |
| 3 | 0.08 |
| 5 | 0.09 |
| 7 | 0.16 |
| 9 | 0.20 |
| 11 | 0.20 |
Data from a study on biodegradation by Sphingopyxis sp. m6.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol is adapted from established methods for the analysis of microcystins and this compound in water.
Materials:
-
Water sample
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
High-purity water (HPLC grade)
-
SPE vacuum manifold
-
Collection vials
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of high-purity water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of high-purity water to remove any interfering polar compounds.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol into a collection vial.
-
Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of methanol or mobile phase for analysis by HPLC or LC-MS/MS.
Protocol 2: Hot Water Extraction of this compound from Fish Tissue
This protocol is based on a simplified method for the extraction of cyanotoxins from fish muscle.
Materials:
-
Fish muscle tissue
-
High-purity water
-
Formic acid
-
Homogenizer
-
Centrifuge
-
Water bath or heating block
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: Weigh approximately 1 g of homogenized fish tissue into a centrifuge tube.
-
Extraction: Add 4 mL of high-purity water acidified with formic acid to a final concentration of 0.1%.
-
Heating: Vortex the sample and place it in a water bath or heating block at 80°C for 10 minutes.
-
Centrifugation: Allow the sample to cool to room temperature and then centrifuge at 4000 x g for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into a vial for LC-MS/MS analysis.
Visualizations
This compound's Mechanism of Action: Inhibition of Protein Phosphatases
This compound exerts its toxicity by inhibiting protein phosphatases 1 (PP1) and 2A (PP2A). This inhibition leads to an increase in the phosphorylation of cellular proteins, disrupting normal cellular processes and leading to hepatotoxicity.
References
- 1. Biodegradation of this compound by a Microcystin-Degrading Bacterium: Performance, Degradation Pathway, and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Biodegradation of this compound by a Microcystin-Degrading Bacterium: Performance, Degradation Pathway, and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconvolution of co-eluting peaks in Nodularin chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the deconvolution of co-eluting peaks in Nodularin (NOD) chromatography, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting & FAQs
This section addresses common issues in a question-and-answer format to help you diagnose and resolve problems during your analysis.
Q1: What are the primary causes of peak co-elution in this compound analysis?
A1: Peak co-elution in this compound analysis primarily stems from two sources:
-
Presence of this compound Variants (Congeners): Different structural variants of this compound often exist in a single sample.[1][2] These variants have very similar physicochemical properties, leading to close or overlapping elution times from the chromatography column. Common variants include demethylated forms of this compound-R.[2]
-
Matrix Effects: Complex sample matrices (e.g., bivalve tissue, dense algal cultures) can introduce interfering compounds that co-elute with the target analytes, compressing or distorting peaks.
-
Non-Optimal Chromatographic Conditions: An unsuitable mobile phase gradient, incorrect column chemistry, or a worn-out column can lead to poor separation of closely related compounds.
Q2: My chromatogram shows shouldering or merged peaks. How can I improve the physical separation?
A2: To improve chromatographic resolution and minimize co-elution, consider the following steps:
-
Optimize the Mobile Phase Gradient: A shallower gradient (i.e., a slower increase in the percentage of organic solvent) can increase the separation between closely eluting compounds.
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase (e.g., with formic acid) can alter the ionization state of this compound variants and improve separation.[3]
-
Change the Column: If using a standard C18 column, consider switching to a different stationary phase chemistry that may offer different selectivity. Also, ensure your column is not degraded or clogged, which can be diagnosed if all peaks in the chromatogram are split or misshapen.[4]
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, sometimes improving resolution for difficult separations.
-
Check for Extra-Column Volume: Excessive tubing length or poor connections can cause peak broadening and tailing, which can mask the separation of two close peaks.
Q3: I've optimized my chromatography, but peaks are still not fully resolved. What is the next step?
A3: When physical separation is insufficient, the solution lies in mass spectral deconvolution . Since co-eluting this compound variants have different molecular weights, a mass spectrometer can distinguish them even if they emerge from the column simultaneously. By extracting ion chromatograms for the specific mass-to-charge ratios (m/z) of each variant, you can generate individual peaks for quantification. This is a key advantage of LC-MS/MS methods.
Q4: How do I perform mass spectral deconvolution, and what information do I need?
A4: Mass spectral deconvolution is typically performed by the instrument's data analysis software. The process involves:
-
Identifying Unique Ions: You must know the precursor ion (the m/z of the intact molecule) and at least one or two unique product ions (fragments generated after collision-induced dissociation) for each this compound variant you wish to quantify.
-
Extracting Ion Chromatograms (XICs): The software uses these specific m/z values to plot the intensity of only those ions over time. This effectively separates the signal of each co-eluting compound into its own chromatogram.
-
Integration and Quantification: The area of the peak in the extracted ion chromatogram is then used to quantify the specific variant.
Several software packages can perform this, including vendor-specific tools (e.g., Agilent OpenLab CDS) and third-party software like ACD/Spectrus Processor or open-source platforms like XCMS.
Q5: How can I identify which this compound variants are present in my sample?
A5: Identifying variants requires knowing their specific mass-to-charge ratios. The most common variant is this compound-R (NOD-R). Other variants are often modifications of this structure, such as demethylation. Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion, and the resulting product ions create a fragmentation pattern that can confirm the compound's identity. The most abundant fragment ion is typically used for quantification (quantifier ion), while a second fragment is used for confirmation (qualifier ion).
Quantitative Data: this compound Variants
Accurate deconvolution relies on using the correct m/z values for Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer. The table below summarizes key mass spectrometry data for common this compound variants.
| Variant Name | Precursor Ion [M+H]⁺ (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) | Notes |
| This compound-R (NOD-R) | 825.4 | 135.1 | 103.0 | The most common this compound variant. The m/z 135 fragment corresponds to the Adda side chain. |
| [Asp¹]NOD | 811.4 | 135.1 | - | Demethylated variant at the Aspartic Acid residue. |
| [DMAdda³]NOD | 811.4 | 135.1 | - | Demethylated variant at the Adda residue. |
| [Dhb⁵]NOD | 811.4 | 135.1 | - | Demethylated variant at the Dehydrobutyric Acid residue. |
Note: Qualifier ions for less common variants are not always reported and may need to be determined empirically.
Experimental Protocols
Protocol 1: Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a generalized procedure based on established methods for extracting this compound from water samples.
-
Sample Collection & Lysis:
-
Collect a 100 mL water sample.
-
To analyze total this compound (intracellular and extracellular), subject the sample to three freeze-thaw cycles to lyse the cyanobacterial cells.
-
-
SPE Cartridge Conditioning:
-
Use a C18 or polymeric SPE cartridge.
-
Condition the cartridge by passing 6 mL of methanol, followed by 6 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 100 mL water sample onto the conditioned SPE cartridge at a slow, steady drip rate (approx. 10 mL/min).
-
-
Washing:
-
Wash the cartridge with aqueous methanol (e.g., 20%) to remove salts and polar interferences.
-
-
Elution:
-
Elute the Nodularins from the cartridge using 5-10 mL of methanol (e.g., 80% or 90% methanol in water).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen in a heated water bath.
-
Reconstitute the dried extract in a final volume of 1 mL of 90:10 methanol:reagent water.
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical starting conditions for the chromatographic separation and mass spectrometric detection of this compound.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40-60 °C.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 15-20%) and gradually increase to ~90% over several minutes to elute the toxins. A typical gradient might run for 8-12 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Program the instrument to monitor the specific precursor → product ion transitions for each this compound variant as listed in the data table above.
-
Source Parameters: Optimize source temperature, desolvation temperature, and gas flows according to your specific instrument manufacturer's guidelines.
-
Visualized Workflows
The following diagrams illustrate the key processes involved in this compound analysis and troubleshooting.
Caption: Workflow from sample collection to final quantification.
Caption: A decision tree for resolving co-elution issues.
References
- 1. LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of this compound in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound variants in Nodularia spumigena from the Baltic Sea using liquid chromatography/mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of microcystins, this compound, anatoxin-a, cylindrospermopsin, and saxitoxin in water and fish tissue using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Calibration strategies for accurate Nodularin quantification in shellfish
This guide provides researchers, scientists, and drug development professionals with technical support for the accurate quantification of Nodularin (NOD) in shellfish matrices. It includes troubleshooting advice for common issues encountered during analysis, detailed experimental protocols, and a comprehensive FAQ section.
Troubleshooting Guide
This section addresses specific problems that may arise during the quantification of this compound in shellfish samples.
Question: Why am I observing low or inconsistent recovery of this compound?
Answer:
Low or inconsistent recovery of this compound from shellfish matrices is a common issue that can stem from several stages of your analytical workflow. Here are the primary causes and their solutions:
-
Inefficient Extraction: The complex matrix of shellfish tissue requires a robust extraction protocol.
-
Solution: Ensure complete homogenization of the tissue. The initial extraction solvent is critical. A mixture of methanol or acetonitrile and water is commonly used to disrupt cells and solubilize the toxin. Acidifying the extraction solvent (e.g., with formic acid) can improve the extraction efficiency for cyclic peptides like this compound.
-
-
Suboptimal Solid-Phase Extraction (SPE) Cleanup: The choice of SPE sorbent and the protocol steps are crucial for good recovery.
-
Solution: Reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are frequently used.[1][2] While C18 is popular, polymeric sorbents can offer better retention for a wider range of toxins.[1][2] Ensure proper conditioning of the SPE cartridge, appropriate sample loading flow rate, and effective washing to remove interferences without eluting the analyte. The final elution step should use a solvent strong enough to desorb this compound completely, typically a high percentage of methanol or acetonitrile.
-
-
Analyte Adsorption: this compound can adsorb to labware, especially glass surfaces, when in solutions with a high percentage of organic solvent.[1]
-
Solution: Use polypropylene (PP) vials and pipette tips wherever possible, especially for storing standards and final extracts. If glass must be used, ensure it is thoroughly cleaned and consider silanization.
-
-
Analyte Degradation: this compound is generally stable, but degradation can occur under certain conditions, such as exposure to strong light or microbial activity in non-sterile samples.
-
Solution: Store samples and extracts at low temperatures (e.g., -20°C) and protect them from light. Process samples promptly after collection and extraction.
-
Question: My calibration curve has poor linearity (low R² value). What are the possible causes?
Answer:
A non-linear calibration curve can lead to inaccurate quantification. The following factors are common culprits:
-
Matrix Effects: Co-eluting matrix components from the shellfish extract can suppress or enhance the ionization of this compound in the mass spectrometer, leading to a non-linear response, especially at lower concentrations.
-
Solution: The most effective solution is to use a matrix-matched calibration curve. This involves preparing your calibration standards in a blank shellfish extract that is free of this compound. This ensures that the standards and the samples experience the same matrix effects. Alternatively, using a stable isotope-labeled internal standard that co-elutes with this compound can effectively compensate for these effects.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a loss of linearity.
-
Solution: Extend the calibration range to higher concentrations to identify the point of saturation. If necessary, dilute your samples to ensure they fall within the linear range of the detector.
-
-
Improper Standard Preparation: Errors in the serial dilution of your calibration standards can introduce non-linearity.
-
Solution: Carefully prepare your standards using calibrated pipettes and high-quality solvents. Prepare fresh dilutions regularly and verify the concentration of your stock solution. Certified reference materials (CRMs) for this compound are available and should be used to ensure the accuracy of your standards.
-
Question: I'm seeing significant signal suppression or enhancement. How can I mitigate these matrix effects?
Answer:
Matrix effects are a major challenge in LC-MS/MS analysis of complex samples like shellfish. Here’s how to address them:
-
Matrix-Matched Calibration: This is a highly recommended strategy. By preparing your calibration standards in a blank matrix extract, you can compensate for signal suppression or enhancement as both standards and samples are affected similarly.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS has a chemical structure nearly identical to this compound but a different mass. It co-elutes with the analyte and experiences the same ionization effects, allowing for reliable correction of signal fluctuations.
-
Standard Addition: This method involves adding known amounts of this compound standard to aliquots of the sample extract. By plotting the instrument response against the added concentration, the endogenous concentration can be determined from the x-intercept. This method is very accurate but can be time-consuming as each sample requires multiple analyses.
-
Improved Sample Cleanup: A more thorough cleanup procedure can remove many of the interfering matrix components.
-
Solution: Optimize your SPE protocol. This could involve trying different sorbents (e.g., polymeric vs. C18), adding a secondary cleanup step with a different chemistry, or adjusting the wash and elution solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of calibration to use for this compound quantification in shellfish?
A1: For complex matrices like shellfish, external calibration (using standards prepared in a clean solvent) is often unreliable due to significant matrix effects. The two most recommended approaches are:
-
Matrix-Matched Calibration: This provides good accuracy by compensating for matrix effects.
-
Internal Calibration with a Stable Isotope-Labeled Standard: This is considered the most robust method as it corrects for both matrix effects and variations in sample recovery during preparation.
Q2: Are there any suitable internal standards for this compound analysis other than expensive stable isotope-labeled ones?
A2: While historically other compounds have been tested, no non-isotopically labeled compound has been generally accepted as a suitable internal standard for this compound. An ideal internal standard should have very similar chemical and physical properties to the analyte. Using an unrelated compound can lead to inaccurate results because it will not experience the same matrix effects or recovery losses. For accurate and defensible data, a stable isotope-labeled internal standard is highly recommended.
Q3: What type of SPE cartridge is best for this compound extraction from shellfish?
A3: Both C18 and polymeric reversed-phase cartridges are commonly used. Polymeric sorbents, such as Oasis HLB, often provide higher and more consistent recoveries for a broader range of cyanotoxins, including this compound, compared to traditional C18 silica-based sorbents. However, the optimal choice can depend on the specific shellfish matrix and the co-contaminants present. Method development and validation with your specific sample type are recommended.
Q4: How should I store my shellfish samples and extracts to ensure this compound stability?
A4: To prevent degradation, shellfish tissue samples should be frozen, preferably at -20°C or below, immediately after collection and stored frozen until extraction. After extraction, the final extracts should be stored in polypropylene vials at low temperatures (-20°C) and protected from direct light to minimize any potential for degradation.
Q5: Can I quantify this compound conjugates or bound forms in shellfish?
A5: Yes, but it requires an additional step. This compound can bind to proteins and other cellular components in shellfish tissue. Standard extraction methods typically only measure the "free" or soluble this compound. To quantify the total this compound content (free and bound), a chemical oxidation step is required. This process cleaves the Adda side chain of all this compound and microcystin molecules, producing a common product, 2-methyl-3-methoxy-4-phenylbutyric acid (MMPB), which can then be quantified by LC-MS/MS.
Data Presentation
Table 1: Comparison of Calibration Strategies for this compound Quantification
| Calibration Strategy | Pros | Cons | Typical Linearity (R²) |
| External Calibration | Simple and fast to prepare standards. | Prone to inaccuracies due to uncompensated matrix effects. | Often >0.99 in solvent, but can be lower in matrix. |
| Matrix-Matched Calibration | Effectively compensates for signal suppression/enhancement. | Requires a certified blank matrix, which may be difficult to obtain. More labor-intensive. | >0.99 |
| Internal Calibration (SIL-IS) | Gold standard; corrects for both matrix effects and recovery losses. | High cost of stable isotope-labeled standards. | >0.99 |
Table 2: Typical Performance Data for this compound Analysis using LC-MS/MS
| Parameter | Mussels | Oysters | Reference |
| Quantification Range | 3.12–200 µg/kg | 3.12–200 µg/kg | |
| Recovery | 70-82% | Generally lower recoveries have been noted compared to mussels. | |
| Limit of Quantification (LOQ) | ~3 µg/kg | ~3 µg/kg | |
| Matrix Effect | Signal suppression is commonly observed. | Signal suppression is commonly observed. |
Experimental Protocols
Shellfish Homogenate Preparation
-
Weigh approximately 1-2 g of frozen shellfish tissue (mussels, oysters, etc.).
-
Add the tissue to a centrifuge tube with 3-5 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).
-
Homogenize the tissue using a high-speed probe homogenizer until a uniform suspension is achieved.
-
If using an internal standard, spike the homogenate at this stage.
-
Vortex the sample for 1-2 minutes and then centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes.
-
Carefully collect the supernatant for the SPE cleanup step.
Solid-Phase Extraction (SPE) Protocol (using a polymeric cartridge)
-
Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 3 mL of methanol followed by 3 mL of reagent water. Do not allow the cartridge to go dry.
-
Loading: Load the supernatant from the previous step onto the conditioned cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.
-
Elution: Elute the this compound from the cartridge with 3-5 mL of a strong solvent (e.g., 90% methanol with 0.1% formic acid) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute this compound and other analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is typically the protonated molecule [M+H]⁺ or the doubly charged ion [M+2H]²⁺. At least two product ions should be monitored for confident identification and quantification.
Visualizations
Caption: Workflow for this compound quantification in shellfish.
Caption: Troubleshooting logic for this compound analysis.
References
Validation & Comparative
Nodularin vs. Microcystin: A Comparative Toxicological and Mechanistic Review
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative toxicology and mechanisms of action of nodularin and microcystin.
This guide provides a detailed comparison of this compound and microcystin, two potent hepatotoxins produced by cyanobacteria. The information presented herein is supported by experimental data to facilitate a clear understanding of their similarities and differences in toxicology and mechanism of action.
Introduction
Nodularins and microcystins are cyclic peptide toxins produced by different genera of cyanobacteria, commonly known as blue-green algae.[1][2] Nodularins are primarily produced by the brackish water cyanobacterium Nodularia spumigena, while microcystins are produced by several freshwater genera, including Microcystis, Anabaena, and Planktothrix.[3] Both classes of toxins are significant concerns for public health due to their potent hepatotoxicity and potential carcinogenicity.[3][4] Structurally, nodularins are cyclic pentapeptides, whereas microcystins are cyclic heptapeptides. A key common feature is the presence of the unique β-amino acid, Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), which is crucial for their biological activity.
Mechanism of Action: Inhibition of Protein Phosphatases
The primary molecular mechanism of toxicity for both this compound and microcystin is the potent and specific inhibition of eukaryotic protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A). These enzymes are critical regulators of numerous cellular processes, and their inhibition leads to a state of hyperphosphorylation of a multitude of cellular proteins.
This hyperphosphorylation disrupts the integrity of the hepatocyte cytoskeleton, leading to a loss of cell shape, membrane blebbing, and ultimately, apoptosis and necrosis. The disruption of the liver architecture results in massive intrahepatic hemorrhage, which is the characteristic feature of acute poisoning by these toxins. Both toxins bind to the catalytic subunit of the phosphatases, with the Adda side chain playing a key role in blocking the active site. This compound has been shown to inhibit PP2A to a greater extent than PP1, with an IC50 value of approximately 0.1 nM, which is comparable to that of microcystin.
Below is a diagram illustrating the signaling pathway of protein phosphatase inhibition by this compound and microcystin.
Protein phosphatase inhibition pathway by this compound and microcystin.
Comparative Toxicology
While sharing a primary mechanism of action, this compound and microcystins exhibit some differences in their toxicological profiles.
The acute toxicity of these toxins is typically evaluated by determining the median lethal dose (LD50). The LD50 values can vary depending on the specific congener of microcystin and the route of administration.
| Toxin | Species | Route of Administration | LD50 (µg/kg body weight) |
| This compound | Mouse | Intraperitoneal (i.p.) | 50 |
| Microcystin-LR | Mouse | Intraperitoneal (i.p.) | 50 |
| Microcystin-RR | Mouse | Intraperitoneal (i.p.) | 600 |
| Microcystin-YR | Mouse | Intraperitoneal (i.p.) | 100-150 |
| Microcystin-LA | Mouse | Intraperitoneal (i.p.) | 50-100 |
Data compiled from various sources.
Both this compound and microcystins are considered potent tumor promoters. Chronic exposure to low, non-lethal doses of these toxins has been shown to promote the development of liver tumors in animal models. The tumor-promoting activity is linked to the inhibition of protein phosphatases, which disrupts cell cycle control and can lead to uncontrolled cell proliferation.
The primary target organ for both this compound and microcystin is the liver. This organ specificity is due to their active transport into hepatocytes by organic anion transporting polypeptides (OATPs). However, toxicity to other organs, such as the kidney, has also been reported, particularly with chronic exposure.
Experimental Protocols
A variety of experimental methods are employed to study the toxicology of this compound and microcystin. Below are brief outlines of key experimental protocols.
This assay is a fundamental method to determine the inhibitory activity of these toxins on PP1 and PP2A.
Principle: The assay measures the dephosphorylation of a radiolabeled or colorimetric substrate by the protein phosphatase in the presence and absence of the toxin. The inhibition of phosphatase activity is proportional to the concentration of the toxin.
General Protocol:
-
Prepare a source of protein phosphatase (e.g., purified PP1 or PP2A, or a liver cell lysate).
-
Prepare a suitable substrate (e.g., 32P-labeled phosphorylase a for a radiometric assay, or p-nitrophenyl phosphate for a colorimetric assay).
-
Incubate the enzyme with varying concentrations of the toxin (this compound or microcystin).
-
Initiate the reaction by adding the substrate.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of dephosphorylated product. For radiometric assays, this involves measuring the release of free 32P-phosphate. For colorimetric assays, this involves measuring the absorbance of the colored product.
-
Calculate the percentage of inhibition and determine the IC50 value.
Below is a workflow diagram for a typical Protein Phosphatase Inhibition Assay.
Workflow for a Protein Phosphatase Inhibition Assay.
ELISA is a widely used method for the detection and quantification of microcystins and nodularins in various samples.
Principle: This is a competitive immunoassay where the toxin in the sample competes with a labeled toxin for binding to a limited number of specific antibody binding sites. The amount of labeled toxin that binds is inversely proportional to the concentration of the toxin in the sample. Many ELISAs for these toxins target the conserved Adda moiety, allowing for the detection of multiple congeners.
General Protocol (based on EPA Method 546):
-
Coat microtiter plate wells with antibodies specific to the Adda moiety.
-
Prepare standards and samples. For intracellular toxins, a cell lysis step (e.g., freeze-thaw cycles) is required.
-
Add standards and samples to the wells, followed by the addition of a toxin-enzyme conjugate (e.g., microcystin-HRP).
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add a substrate for the enzyme that produces a colored product.
-
Stop the reaction and measure the absorbance using a plate reader.
-
Construct a standard curve and determine the toxin concentration in the samples.
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of different this compound and microcystin congeners.
Principle: The method separates the different toxin variants using high-performance liquid chromatography (HPLC) followed by their detection and quantification using tandem mass spectrometry.
General Protocol:
-
Sample Preparation: Extract the toxins from the sample matrix (e.g., water, tissue) using solid-phase extraction (SPE).
-
LC Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with solvents like acetonitrile and water with formic acid is typically used.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The toxins are ionized (e.g., by electrospray ionization), and specific precursor ions are selected and fragmented. The resulting product ions are detected and used for quantification.
Conclusion
This compound and microcystins are potent hepatotoxins that pose a significant threat to animal and human health. Their primary mechanism of action, the inhibition of protein phosphatases 1 and 2A, is well-established and leads to severe liver damage and tumor promotion. While structurally different in the number of amino acids in their cyclic structure, they share the crucial Adda amino acid and exhibit similar toxicological effects, particularly hepatotoxicity. Microcystins, with their numerous congeners, display a wider range of acute toxicity compared to the less structurally diverse nodularins. The choice of analytical method for their detection and quantification depends on the specific research or monitoring needs, with ELISA providing a rapid screening tool and LC-MS/MS offering high specificity and congener-specific quantification. A thorough understanding of their comparative toxicology and mechanisms is essential for risk assessment and the development of effective mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of microcystins, this compound, anatoxin-a, cylindrospermopsin, and saxitoxin in water and fish tissue using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, this compound, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicopathology induced by microcystins and this compound: a histopathological review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Microcystin Antibody Cross-Reactivity with Nodularin Variants
For researchers, scientists, and professionals in drug development, the accurate detection of cyanotoxins is paramount for ensuring public health and safety. Microcystins (MCs) and nodularins (NODs) are two major classes of hepatotoxins produced by cyanobacteria. Structurally similar, these toxins pose a significant challenge for antibody-based detection methods due to varying degrees of cross-reactivity. This guide provides an objective comparison of the performance of different microcystin antibodies in recognizing nodularin variants, supported by experimental data.
The cross-reactivity of an antibody is a critical performance metric, indicating its ability to bind to structurally related compounds other than its target antigen. In the context of cyanotoxin analysis, broad cross-reactivity is often desirable for the simultaneous detection of multiple toxin variants, while high specificity is crucial for the individual quantification of specific toxins. This guide explores different strategies employed to generate microcystin antibodies and their resulting cross-reactivity profiles with this compound.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various microcystin antibodies with this compound variants, primarily this compound-R (NOD-R). The data is compiled from multiple studies employing different antibody development strategies. Cross-reactivity is typically expressed as a percentage relative to the antibody's affinity for Microcystin-LR (MC-LR), the most common microcystin variant.
| Antibody Type | Immunogen | This compound Variant Tested | Cross-Reactivity (%) relative to MC-LR | Reference |
| Polyclonal (Ovine) | Mixture of Microcystins | This compound-R | 68 - 100% | [1][2][3] |
| Monoclonal (Mouse) - mAb 2G5 | This compound conjugated to carrier protein | This compound | High (IC50: 0.23-0.68 ng/mL for MCs and NOD) | [4][5] |
| Monoclonal (ADDA-specific) - AB824 | ADDA-hapten conjugate | This compound | Excellent | |
| Monoclonal (Group-specific) | MC hapten-based multi-immunogens | This compound-R and 12 MC variants | 60 - 127% | |
| Monoclonal | Microcystin-LR conjugated to KLH | This compound | 94% | |
| Polyclonal (Rabbit) | Microcystin-LR conjugated to KLH | This compound | High (Heterogeneous coating with NOD-BSA) |
Experimental Protocols
The determination of antibody cross-reactivity is predominantly performed using a competitive indirect enzyme-linked immunosorbent assay (ciELISA). The following is a generalized protocol synthesized from the methodologies described in the referenced studies.
Competitive Indirect ELISA (ciELISA) Protocol
-
Coating: Microtiter plates are coated with a coating antigen (e.g., MC-LR conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA), or a this compound-protein conjugate). The plates are incubated overnight at 4°C and then washed.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., a solution containing non-fat dry milk or BSA) to prevent non-specific binding of antibodies. The plates are incubated for 1-2 hours at room temperature and then washed.
-
Competition: A mixture of the microcystin-specific antibody and the standard (or sample) containing the toxin (microcystin or this compound variants) is added to the wells. The free toxin in the sample competes with the coated antigen for binding to the limited amount of antibody. The plates are incubated for a defined period (e.g., 1-2 hours) at room temperature.
-
Washing: The plates are washed to remove unbound antibodies and toxins.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species (e.g., anti-mouse IgG-HRP) is added to the wells. The plates are incubated for 1 hour at room temperature and then washed.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells. The enzyme catalyzes a color change, and the intensity of the color is inversely proportional to the concentration of the toxin in the sample.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance versus the logarithm of the toxin concentration. The concentration of the toxin in the samples is determined by interpolating from the standard curve. The 50% inhibitory concentration (IC50) is calculated, and the cross-reactivity is determined using the formula: (IC50 of MC-LR / IC50 of this compound variant) x 100%.
Visualizing Experimental Concepts
To better illustrate the principles and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Conceptual diagram of antibody cross-reactivity.
Caption: Workflow of a Competitive Indirect ELISA.
Discussion of Different Antibody Strategies
The data presented highlights two primary strategies for developing antibodies for cyanotoxin detection:
-
Broad-Spectrum Antibodies: These are typically generated using a mixture of different microcystin congeners as the immunogen or by targeting the conserved (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) ADDA moiety, which is common to both microcystins and nodularins. The resulting polyclonal or monoclonal antibodies can recognize a wide range of microcystin variants and often exhibit significant cross-reactivity with nodularins. This approach is advantageous for screening purposes, where the goal is to detect the presence of total microcystins and nodularins.
-
Specific Antibodies: By using a specific microcystin or this compound congener as the immunogen, it is possible to generate monoclonal antibodies with high specificity to that particular toxin. This is beneficial when the objective is to quantify a specific, highly toxic variant. However, these antibodies may show limited cross-reactivity with other variants, potentially leading to an underestimation of the total toxin content in a sample.
The choice of antibody ultimately depends on the specific application. For routine monitoring and screening of water samples for the presence of hepatotoxins, a broad-spectrum antibody is generally preferred. For toxicological studies or regulatory enforcement actions that require the quantification of specific toxin congeners, a highly specific monoclonal antibody is more appropriate. The development of multi-immunogen and heterogeneous assay formats represents a promising direction to achieve both high sensitivity and broad cross-reactivity for the comprehensive detection of these cyanotoxins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multihapten approach leading to a sensitive ELISA with broad cross-reactivity to microcystins and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Production of monoclonal antibodies with broad specificity and development of an immunoassay for microcystins and this compound in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Nodularin quantification methods
An Objective Guide to Inter-laboratory Comparison of Nodularin Quantification Methods
This guide offers a detailed comparison of analytical methods for the quantification of this compound, a potent cyanobacterial hepatotoxin. It is designed for researchers, scientists, and drug development professionals, providing objective performance data, experimental protocols, and workflow visualizations to aid in method selection and evaluation.
Overview of this compound and Quantification Techniques
This compound is a cyclic pentapeptide hepatotoxin produced by the cyanobacterium Nodularia spumigena.[1] Structurally similar to microcystins, it poses a significant risk to human and animal health through the contamination of water resources and accumulation in aquatic organisms.[1][2] Accurate quantification is therefore critical for public health and environmental monitoring.
Several analytical methods are employed for this compound detection and quantification, each with distinct principles and performance characteristics. The most common approaches include:
-
Liquid Chromatography with Mass Spectrometry (LC-MS/MS): Considered a gold standard, this chemical analysis method offers high sensitivity and specificity, allowing for the precise quantification of specific toxin variants.[1][3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This biochemical assay uses antibodies to detect the ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety, a structural component common to all this compound and microcystin variants. It is a rapid and high-throughput screening tool.
-
Protein Phosphatase Inhibition Assay (PPIA): This method quantifies the biological activity of this compound by measuring its ability to inhibit specific protein phosphatases (PP1 and PP2A), which is the primary mechanism of its toxicity.
Performance Comparison: Quantitative Data
Inter-laboratory studies and method validation reports provide crucial data on the performance of these techniques. The following tables summarize key metrics for easy comparison.
Table 1: Method Detection and Quantification Limits
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Minimum Reporting Level (MRL) |
| LC-MS/MS | This compound | Drinking Water | 2 ng/L | 5 ng/L (MRL) |
| LC-MS/MS | This compound | Flounder Liver | - | 0.082 µg/g (82 ng/g) wet weight |
| HPLC-DAD | This compound | Water | 0.025 µg/L (25 ng/L) | - |
| ELISA (Beacon®) | This compound | Water | - | 0.25 µg/L (250 ng/L) (Lower limit of calibration) |
| PPIA | This compound | N/A | 0.05 ng (absolute amount) | - |
Note: Limits can vary significantly based on the specific instrument, protocol, and sample matrix.
Table 2: Method Accuracy and Precision
| Method | Matrix | Spiked Analytes | Accuracy (% Recovery) | Precision (%RSD) |
| LC-MS/MS | Drinking Water | This compound & 6 MCs | 70 - 114% | < 20% |
| Online LC/MS/MS | Surface Water | This compound & 12 MCs | 90 - 113% | 2.5 - 11% |
| ELISA | Raw Water | Microcystin-LR | Close to spike conc. | ±25% |
RSD = Relative Standard Deviation. MCs = Microcystins.
Experimental Protocols and Workflows
Detailed and standardized protocols are essential for achieving reproducible and comparable results in an inter-laboratory setting.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an inter-laboratory comparison study, from initial planning to final reporting.
Caption: A typical workflow for an inter-laboratory comparison (proficiency test).
Methodologies
A. LC-MS/MS Protocol (Based on EPA Method 544)
-
Sample Preparation: For total this compound, subject the sample to three freeze-thaw cycles to lyse cyanobacterial cells.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge. Pass the water sample through the cartridge to adsorb the toxins.
-
Elution: Elute the toxins from the cartridge using methanol.
-
Concentration: Evaporate the eluate and reconstitute in a small volume of methanol/water.
-
LC Separation: Inject the extract into an LC system, typically with a C18 column, for chromatographic separation.
-
MS/MS Detection: Use a tandem mass spectrometer with electrospray ionization (ESI) to detect and quantify this compound based on specific precursor and product ion transitions.
B. ELISA Protocol (Competitive Assay)
-
Principle: this compound in the sample competes with a this compound-enzyme conjugate for a limited number of antibody binding sites on a microplate. The resulting color intensity is inversely proportional to the this compound concentration.
-
Procedure:
-
Add standards, controls, and samples to the antibody-coated wells.
-
Add the enzyme conjugate to all wells and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate to develop color.
-
Stop the reaction and read the absorbance using a plate reader.
-
Calculate concentrations based on a standard curve.
-
C. Protein Phosphatase Inhibition Assay (PPIA) Protocol
-
Principle: This assay measures the inhibition of protein phosphatase enzymes by toxins in the sample.
-
Procedure:
-
Add samples or standards to a microplate.
-
Add the protein phosphatase enzyme and incubate.
-
Add a substrate that produces a colored product upon dephosphorylation.
-
Measure the rate of color formation. The inhibition of this rate is proportional to the concentration of active toxins.
-
Discussion and Recommendations
Inter-laboratory comparisons reveal important differences between quantification methods.
-
LC-MS/MS provides the most accurate and specific results for individual toxin congeners. It is the preferred method for confirmation and precise quantification, especially in complex matrices like fish tissue. However, it requires expensive equipment and highly trained personnel.
-
ELISA is a cost-effective and rapid method suitable for screening large numbers of samples. A key consideration is antibody cross-reactivity. ELISA kits detect the ADDA structure and can react with multiple microcystin and this compound variants, reporting a "total" concentration in microcystin-LR equivalents. This can lead to discrepancies when compared to LC-MS/MS, which quantifies individual congeners. For example, ELISA may overestimate or underestimate the total concentration depending on the specific variants present and their respective cross-reactivities.
-
PPIA offers a measure of total biological toxicity, which can be more relevant for health risk assessment than chemical concentration alone. However, it is less specific than LC-MS/MS and can be affected by matrix interferences.
Recommendations for Researchers:
-
For regulatory compliance and unambiguous congener identification, LC-MS/MS is the required method.
-
For rapid screening of water bodies or preliminary assessments, ELISA is a highly effective tool. However, it is crucial to confirm positive results above an action level with a confirmatory method like LC-MS/MS.
-
To assess the total toxic potential of a sample, especially when multiple, uncharacterized variants may be present, PPIA is a valuable complementary technique.
-
Participation in proficiency testing schemes is essential for any laboratory conducting this compound analysis to ensure the reliability and comparability of its results.
References
A Comparative Guide to Analytical Methods for Nodularin Detection
Nodularins (NODs) are potent cyclic pentapeptide hepatotoxins produced by cyanobacteria, primarily Nodularia spumigena.[1][2] Their presence in water bodies poses a significant threat to human and animal health, necessitating reliable and sensitive detection methods.[1] This guide provides an objective comparison of commonly employed analytical techniques for the detection and quantification of nodularin, supported by experimental data. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Protein Phosphatase Inhibition Assay (PPIA).
Comparison of Analytical Methods
The choice of an analytical method for this compound detection depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. While chromatographic techniques like LC-MS/MS are considered the gold standard for their accuracy and ability to identify specific congeners, immunoassays and biochemical assays offer rapid and high-throughput screening alternatives.
Data Presentation: Performance Characteristics of this compound Detection Methods
The following table summarizes the key performance metrics for the most common this compound detection methods based on published validation data.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[3][4] | 1.3 - 23.7 ng/L | 20.0 - 100.0 µg/kg | 70 - 114% | 1.6 - 10% | High specificity and accuracy; simultaneous quantification of multiple congeners. | High cost; requires skilled operator; lower throughput. |
| ELISA | Immunoassay based on antibody-antigen recognition. | ~0.1 - 0.3 µg/L | Not always reported | 64 - 101% (spiked samples) | <15% | High throughput; cost-effective; simple to perform. | Potential for cross-reactivity; may not distinguish between congeners; risk of false positives. |
| PPIA | Biochemical assay measuring the inhibition of protein phosphatase activity. | 0.05 ng (absolute amount) | IC50 ~38 ng/mL | Not always reported | Not always reported | Measures total toxic activity; relatively simple and rapid. | Not specific to nodularins; susceptible to interference from other phosphatase inhibitors. |
| CIPPIA | Combination of immunoassay and PPIA. | Not specified | Not specified | Good correlation with HPLC (R²=0.94) | Not specified | Combines the specificity of antibodies with the toxicity measurement of PPIA. | More complex than individual assays. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are generalized protocols for the key experiments cited.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a composite based on common practices for this compound analysis in water and biological matrices.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
For water samples, pass a known volume (e.g., 500 mL) through an SPE cartridge (e.g., Oasis HLB or Strata X).
-
Wash the cartridge with reagent water to remove interferences.
-
Elute the toxins with methanol, with or without a modifier like formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.
-
Perform a gradient elution using a mobile phase consisting of water (A) and acetonitrile or methanol (B), both typically containing a small percentage of formic acid (e.g., 0.1%).
-
The gradient program is optimized to separate this compound from other compounds in the sample.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor for the specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode. The singly protonated molecule [M+H]⁺ is often used as the precursor ion.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve generated from certified reference standards.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a typical competitive ELISA for this compound detection.
-
Assay Principle: In a competitive ELISA, free toxin in the sample competes with a labeled toxin conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of toxin in the sample.
-
Procedure:
-
Add standards, controls, and samples to microplate wells coated with antibodies specific to nodularins/microcystins.
-
Add a this compound-enzyme conjugate (e.g., horseradish peroxidase conjugate) to each well.
-
Incubate the plate for a specified time (e.g., 75 minutes) to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, resulting in a color change.
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the this compound concentration in the samples based on the standard curve.
-
3. Protein Phosphatase Inhibition Assay (PPIA) Protocol
This protocol is based on a colorimetric PPIA method.
-
Assay Principle: this compound inhibits the activity of protein phosphatases (like PP1 or PP2A). This assay measures the residual enzyme activity after exposure to a sample.
-
Procedure:
-
Prepare sample extracts and a series of this compound standards.
-
In a microplate well, combine the sample or standard with a known amount of protein phosphatase 1 (PP1).
-
Incubate to allow for the inhibition of the enzyme by any this compound present.
-
Add a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP).
-
The active (uninhibited) PP1 will dephosphorylate the pNPP, producing a colored product (p-nitrophenol).
-
Measure the absorbance of the colored product over time using a microplate reader.
-
The concentration of this compound is determined by comparing the level of inhibition in the sample to that of the standards. The result is often expressed as an IC50 value, the concentration of toxin that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
Experimental Workflow for this compound Detection
The following diagram illustrates a generalized workflow for the analysis of this compound in environmental samples.
Signaling Pathway: this compound's Mechanism of Action
This diagram illustrates the primary mechanism of this compound toxicity: the inhibition of protein phosphatases.
References
- 1. Different methods for toxin analysis in the cyanobacterium Nodularia spumigena (Cyanophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of microcystins, this compound, anatoxin-a, cylindrospermopsin, and saxitoxin in water and fish tissue using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and ELISA for Nodularin Monitoring in Water
For Researchers, Scientists, and Drug Development Professionals
The presence of nodularin, a potent hepatotoxin produced by cyanobacteria, in water sources poses a significant threat to public health. Consequently, robust and reliable analytical methods for its detection and quantification are paramount. This guide provides an objective comparison of two widely employed techniques for this compound monitoring: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into their respective methodologies, performance characteristics, and practical considerations to assist researchers in selecting the most appropriate method for their specific needs.
Methodological Principles: A Snapshot
High-Performance Liquid Chromatography, particularly when coupled with mass spectrometry (LC-MS/MS) or photodiode array (PDA) detection, is a powerful analytical technique that separates, identifies, and quantifies individual compounds in a mixture.[1][2][3] For this compound analysis, this method offers high specificity and the ability to distinguish between different toxin congeners.
Enzyme-Linked Immunosorbent Assay, in contrast, is a biochemical method that utilizes the specific binding of antibodies to an antigen (in this case, this compound).[4][5] The assay provides a quantitative measure of the total concentration of nodularins and related microcystins, leveraging a highly sensitive antigen-antibody reaction.
Performance Comparison: HPLC vs. ELISA
The choice between HPLC and ELISA often depends on the specific requirements of the analysis, such as the need for congener-specific data, sample throughput, and cost considerations. The following table summarizes key quantitative performance data for both methods based on published literature.
| Performance Metric | HPLC (LC-MS/MS) | ELISA | Key Considerations |
| Limit of Detection (LOD) | 2 ng/L - 0.5 µg/L | ~0.1 µg/L - 0.3 µg/L | HPLC, especially with MS/MS, can achieve extremely low detection limits. ELISA kits offer sufficient sensitivity for routine screening. |
| Limit of Quantification (LOQ) | 0.4 µg/L - 0.5 µg/L | >0.2 µg/L (as MC-LR equivalents) | The LOQ for HPLC is typically lower, allowing for more precise measurement at low concentrations. |
| Specificity | High (Congener-specific) | Variable (Detects total MCs/NODs) | HPLC-MS/MS can differentiate between this compound and its variants. ELISA relies on antibody cross-reactivity and reports a total concentration. |
| Accuracy (Recovery) | 70% - 114% | 79% - 127% | Both methods can achieve good accuracy, though matrix effects can influence ELISA results. |
| Precision (%RSD) | Generally < 20% | Typically < 15% | Both methods demonstrate good reproducibility. |
| Sample Throughput | Lower | Higher | ELISA is well-suited for screening a large number of samples. |
| Cost per Sample | Higher | Lower | The initial investment for HPLC instrumentation is substantial. ELISA is a more cost-effective screening tool. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for this compound analysis using HPLC and ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. leusch.info [leusch.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ELISA-Based Method for Variant-Independent Detection of Total Microcystins and Nodularins via a Multi-immunogen Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Nodularin Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative potency of different nodularin (NOD) congeners, a group of potent hepatotoxins produced by cyanobacteria. Understanding the varying toxicities of these variants is crucial for risk assessment, toxicological studies, and the development of potential therapeutics. This document summarizes key quantitative data, details experimental methodologies for toxicity assessment, and visualizes the underlying molecular pathways.
Relative Potency of this compound Congeners
Nodularins exert their toxicity primarily through the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), crucial enzymes in cellular signaling.[1] This inhibition leads to hyperphosphorylation of cellular proteins, disruption of the cytoskeleton, and ultimately, liver damage.[2] The potency of different this compound congeners can vary based on their chemical structure. Below is a summary of the available quantitative and qualitative data on the relative potency of several this compound variants.
| Congener Name | Structural Variation | In vitro Potency (IC50) | In vivo Potency (LD50, i.p. mouse) |
| This compound-R | Standard structure with L-Arginine at position 2 | PP1: 1.8 nM[1]PP2A: 0.026 nM[1] | ~50 µg/kg |
| [L-Har2]this compound | L-Homoarginine replaces L-Arginine at position 2 | Similar to this compound-R for PP1[3] | Similar to this compound-R |
| Motuporin (this compound-V) | L-Valine replaces L-Arginine at position 2 | Potent PP1 inhibitor | Data not available |
| Dihydrothis compound (isomer 1) | Reduction of the dehydroamino acid residue | Data not available | 150 µg/kg |
| Dihydrothis compound (isomer 2) | Reduction of the dehydroamino acid residue | Data not available | 150 µg/kg |
Note: Much of the available literature refers to "this compound" without specifying the congener, in which case it is generally assumed to be the most common variant, this compound-R.
Experimental Protocols
Accurate assessment of this compound potency relies on standardized experimental procedures. Below are detailed methodologies for key experiments cited in the comparison of this compound congeners.
Protein Phosphatase Inhibition Assay (Colorimetric)
This assay is a fundamental method for determining the in vitro potency of this compound congeners by measuring their ability to inhibit the activity of protein phosphatases (PP1 or PP2A).
Materials:
-
Purified recombinant protein phosphatase 1 (PP1) or 2A (PP2A)
-
This compound congener standards of known concentration
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound congener to be tested in the assay buffer.
-
In a 96-well microplate, add a fixed amount of PP1 or PP2A enzyme to each well.
-
Add the different concentrations of the this compound congener to the respective wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.
-
Initiate the phosphatase reaction by adding a saturating concentration of the substrate, pNPP, to all wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the controlled temperature.
-
Stop the reaction by adding a stop solution (e.g., 1M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each congener concentration relative to the control (no inhibitor).
-
Determine the IC50 value, the concentration of the congener that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the congener concentration and fitting the data to a dose-response curve.
Mouse Bioassay for Acute Toxicity (LD50)
The mouse bioassay is the standard method for determining the in vivo acute toxicity of a substance, expressed as the LD50 (lethal dose, 50%).
Materials:
-
Healthy, age- and weight-matched laboratory mice (e.g., BALB/c or ICR).
-
This compound congener of known purity and concentration, dissolved in a non-toxic vehicle (e.g., saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Divide the mice into several groups, with a sufficient number of animals in each group to ensure statistical significance. One group serves as the control and receives only the vehicle.
-
Administer a single intraperitoneal (i.p.) injection of a specific dose of the this compound congener to each mouse in the experimental groups. The doses should span a range expected to cause from 0% to 100% mortality.
-
Observe the animals closely and systematically for a set period, typically 24 to 48 hours, recording signs of toxicity and the time of death.
-
At the end of the observation period, record the number of deceased animals in each dose group.
-
Calculate the LD50 value using a statistical method such as the probit or logit method. The LD50 is the dose estimated to be lethal to 50% of the animals in the tested population.
Visualizing the Mechanism of Action
To better understand the biological impact of this compound congeners, the following diagrams illustrate a key experimental workflow and the primary signaling pathway affected.
References
- 1. Cyanobacterial this compound is a potent inhibitor of type 1 and type 2A protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The cyanobacterium Nodularia PCC 7804, of freshwater origin, produces [L-Har2]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicokinetics and Metabolism of Nodularin and Microcystin-LR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicokinetics and metabolism of two potent cyanobacterial hepatotoxins: Nodularin (NOD) and Microcystin-LR (MC-LR). The information presented is supported by experimental data to aid in research and risk assessment.
This compound and Microcystin-LR are cyclic peptides produced by cyanobacteria that pose significant health risks to humans and animals through the contamination of water and food sources.[1][2] Both toxins are potent inhibitors of protein phosphatases 1 and 2A, leading to severe liver damage.[3][4] While they share structural similarities and a common mechanism of toxicity, understanding their distinct toxicokinetic and metabolic profiles is crucial for accurate risk assessment and the development of potential therapeutic interventions.
Toxicokinetic Parameters: A Comparative Overview
The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME) within an organism. While extensive data is available for Microcystin-LR, specific quantitative data for this compound is less abundant. However, based on their structural and chemical similarities, their toxicokinetic profiles are generally considered to be comparable.[4]
Table 1: Comparative Toxicokinetic Parameters of this compound and Microcystin-LR
| Parameter | This compound (NOD) | Microcystin-LR (MC-LR) | Key Observations & References |
| Absorption | Low oral bioavailability is expected. Primarily absorbed from the small intestine. | Low intestinal absorption. | Both toxins are actively transported into hepatocytes via organic anion transporting polypeptides (OATPs), which are also expressed in the gastrointestinal tract. |
| Distribution | Primarily distributes to the liver. Also found in blood, intestines, and kidneys. | Rapid and specific distribution to the liver, with much lower levels in other tissues. | The liver is the primary target organ for both toxins due to the high expression of OATPs on hepatocytes. |
| Metabolism | Primarily metabolized in the liver via conjugation with glutathione (GSH). | Metabolized in the liver through conjugation with glutathione (GSH) and cysteine. | The initial and primary detoxification step for both toxins is enzymatic conjugation with GSH, catalyzed by glutathione S-transferases (GSTs). |
| Excretion | Excretion products are likely rapidly cleared. | Primarily excreted in the feces, with a smaller percentage in the urine. After 6 days, approximately 24% of the initial dose is excreted. | The glutathione and cysteine conjugates are more water-soluble, facilitating excretion. |
| Plasma Half-life | Data not readily available. | Biphasic elimination with a rapid distribution phase (α-half-life) of ~0.8 minutes and a slower elimination phase (β-half-life) of ~6.9 minutes. | The rapid clearance from plasma is consistent with efficient uptake by the liver. |
| Clearance | Data not readily available. | Total plasma clearance is approximately 0.9 mL/min. | Efficient hepatic uptake contributes to the rapid clearance from systemic circulation. |
Metabolic Pathways: Detoxification through Glutathione Conjugation
The primary metabolic pathway for both this compound and Microcystin-LR is detoxification through conjugation with glutathione (GSH), a critical endogenous antioxidant. This reaction is catalyzed by glutathione S-transferases (GSTs), a family of enzymes abundant in the liver.
The conjugation of GSH to these toxins occurs at an electrophilic center, the α,β-unsaturated carbonyl group of the N-methyldehydroalanine (Mdha) residue in Microcystin-LR and the N-methyldehydrobutyrine (Mdhb) residue in this compound. This process renders the toxins more water-soluble and less toxic, facilitating their subsequent excretion. The initial GSH conjugate can be further metabolized to cysteine and N-acetylcysteine (mercapturic acid) conjugates.
Experimental Protocols
The investigation of the toxicokinetics and metabolism of this compound and Microcystin-LR relies on sensitive and specific analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
General Protocol for the Analysis of this compound and Microcystin-LR in Biological Samples (e.g., Plasma, Tissue Homogenates)
-
Sample Preparation and Extraction:
-
Biological samples (e.g., plasma, liver homogenate) are typically subjected to protein precipitation using an organic solvent such as methanol or acetonitrile to remove larger proteins.
-
This is followed by solid-phase extraction (SPE) to concentrate the toxins and remove interfering matrix components. C18 or polymeric reversed-phase cartridges are commonly used.
-
The toxins are eluted from the SPE cartridge with an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).
-
The eluate is then evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the protonated molecule of the toxin) and then fragmenting it to produce specific product ions. The transition from the precursor ion to the product ion is highly specific for each toxin and its metabolites, allowing for accurate quantification even in complex biological matrices.
-
-
Data Analysis:
-
The concentration of the toxins and their metabolites in the sample is determined by comparing the peak areas of the MRM transitions to a calibration curve generated using certified reference standards.
-
Experimental Workflow for Toxicokinetic Studies
A typical workflow for investigating the toxicokinetics of this compound and Microcystin-LR in an animal model is outlined below.
Conclusion
This compound and Microcystin-LR exhibit similar toxicokinetic and metabolic profiles, characterized by rapid hepatic uptake and detoxification via glutathione conjugation. The liver is the primary target organ for both toxins due to the efficient transport by organic anion transporters. While quantitative toxicokinetic data for Microcystin-LR is more extensively documented, the available evidence suggests that this compound follows a comparable pathway. Further research is warranted to obtain more precise quantitative data for this compound to refine comparative risk assessments. The experimental protocols and workflows described in this guide provide a framework for conducting such studies and advancing our understanding of the health risks associated with these potent cyanotoxins.
References
Performance Showdown: A Comparative Guide to Commercial Nodularin ELISA Kits
For researchers, scientists, and professionals in drug development tasked with the detection and quantification of nodularin, a potent hepatotoxin produced by cyanobacteria, the selection of a reliable and sensitive ELISA kit is paramount. This guide provides an objective comparison of commercially available this compound ELISA kits, supported by experimental data to aid in making an informed decision.
Performance Data at a Glance
The following table summarizes the key performance characteristics of several commercially available ELISA kits designed to detect this compound, often in conjunction with microcystins due to their structural similarities.
| Manufacturer | Kit Name | Target Analytes | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range | This compound Cross-Reactivity (%) |
| Eurofins Abraxis | Microcystins/Nodularins (ADDA) ELISA (PN 520011) | Microcystins & Nodularins | 0.10 µg/L (for MC-LR)[1][2] | Not specified | <0.15 - 5.0 µg/L[2] | Very good, specific % not provided[1][2] |
| Microcystins/Nodularins (ADDA) SAES ELISA (PN 520011SAES) | Microcystins & Nodularins | 0.016 µg/L (MDL for MC-LR) | Not specified | 0.05 - 5.0 µg/L | Not specified | |
| EnviroLogix | QuantiPlate™ Kit for Microcystins (EP 022) | Microcystins & Nodularins | 0.147 µg/L | 0.2 µg/L | 0.16 - 2.5 µg/L | 50% B0: 0.30 ppb, LOD: 0.12 ppb |
| QuantiPlate™ Kit for Microcystins High Sensitivity (EP 022 HS) | Microcystins & Nodularins | 0.071 µg/L | 0.15 µg/L | 0.1 - 1.2 µg/L | 50% B0: 0.19 ppb, LOD: 0.07 ppb | |
| Beacon Analytical Systems | Microcystin Plate Kit (cat# 20-0068) | Microcystins & Nodularins | Not specified | Not specified | Not specified | 126% |
| Microcystin BX Plate Kit (cat# 20-0300) | Microcystins & Nodularins | Not specified | Not specified | Not specified | 58% | |
| Attogene | Congener-Independent Microcystin/Nodularins ELISA Kit | Microcystins & Nodularins | Not specified | Not specified | 0.15 - 5.0 µg/L | Not specified |
| REAGEN INC. | Microcystins/Nodularins DM (ADDA) ELISA Test Kit | Microcystins & Nodularins | Not specified | Not specified | Not specified | Not specified |
Note: Most commercially available ELISA kits for this compound are based on the detection of the conserved ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety, which is present in both microcystins and nodularins. As a result, these kits are often marketed for the detection of both toxin classes. The performance data, particularly the Limit of Detection (LOD), is frequently reported for Microcystin-LR (MC-LR) as a reference. Cross-reactivity with this compound is a critical parameter for assessing the kit's suitability for this compound-specific applications.
Experimental Workflow for Performance Evaluation
The performance of these ELISA kits is typically evaluated through a series of validation experiments. The general workflow for such an evaluation is depicted in the diagram below.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the performance evaluation of this compound ELISA kits.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are crucial parameters for assessing the sensitivity of an ELISA kit.
-
Protocol:
-
Prepare a series of low-concentration this compound standards in a relevant matrix (e.g., reagent water, environmental water sample).
-
Analyze a significant number of replicates (typically 7-10) of a blank sample (matrix without this compound).
-
Calculate the mean (μB) and standard deviation (σB) of the blank replicates.
-
The LOD is calculated as μB + 3σB.
-
The LOQ is calculated as μB + 10σB.
-
The calculated LOD and LOQ are then confirmed by analyzing spiked samples at these concentrations to ensure reliable detection and quantification.
-
Assessment of Specificity and Cross-Reactivity
This experiment determines the ability of the ELISA kit to specifically detect this compound and its potential to cross-react with other structurally related compounds, such as different microcystin congeners.
-
Protocol:
-
Prepare a standard curve for this compound.
-
Prepare a series of concentrations for each potential cross-reactant (e.g., Microcystin-LR, -RR, -LA, etc.).
-
Analyze the cross-reactants using the ELISA kit and determine the concentration of each that causes 50% inhibition of the signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Evaluation of Precision (Repeatability and Reproducibility)
Precision experiments measure the degree of agreement among a series of measurements of the same sample.
-
Protocol:
-
Intra-assay (Repeatability): Analyze multiple replicates of at least three different known concentrations of this compound within the same assay run.
-
Inter-assay (Reproducibility): Analyze the same set of samples on different days, by different analysts, or with different lots of the ELISA kit.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for each concentration level. A lower %CV indicates higher precision.
-
Determination of Accuracy (Recovery)
Accuracy is assessed by determining the recovery of a known amount of this compound spiked into a sample matrix.
-
Protocol:
-
Spike a known concentration of this compound into various sample matrices (e.g., drinking water, surface water).
-
Analyze both the spiked and unspiked samples using the ELISA kit.
-
Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Spiked Concentration] x 100
-
Acceptable recovery is typically within the range of 70-130%.
-
Conclusion
The choice of a commercial this compound ELISA kit should be guided by a thorough evaluation of its performance characteristics in the context of the specific research application. While many kits offer broad detection of both microcystins and nodularins, it is crucial to examine the this compound-specific performance data, particularly the limit of detection and cross-reactivity. For applications requiring high sensitivity, kits such as the EnviroLogix QuantiPlate™ High Sensitivity and the Eurofins Abraxis SAES ELISA may be suitable options. However, it is strongly recommended that researchers perform in-house validation of their chosen kit using their specific sample matrices to ensure accurate and reliable results.
References
Selecting the Optimal SPE Sorbent for Nodularin Extraction: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient extraction and purification of toxins like nodularin are critical for accurate analysis. Solid Phase Extraction (SPE) is a widely adopted method for this purpose, with the choice of sorbent material being a key determinant of extraction efficiency. This guide provides a comparative analysis of different SPE sorbents for this compound extraction, supported by experimental data and detailed protocols to aid in method development and optimization.
The selection of an appropriate SPE sorbent is crucial for achieving high recovery and purity of this compound from various sample matrices. The most commonly employed sorbents for the extraction of cyanotoxins, including this compound, are reversed-phase silica-based materials like C18 and polymer-based sorbents with a hydrophilic-lipophilic balance (HLB). This guide will focus on the comparison of these two prominent types of sorbents.
Comparative Extraction Efficiency of this compound
The extraction efficiency, often expressed as recovery percentage, is a critical parameter for evaluating the performance of an SPE sorbent. The following table summarizes the reported recovery data for this compound using different SPE sorbents.
| SPE Sorbent | Sample Matrix | This compound Recovery (%) | Reference |
| Oasis HLB | Surface Water | 71 - 116% | [1] |
| C18 | Salt-containing samples | Negligible effect on recovery | [2] |
| Polymeric Sorbent | Salt-containing samples | Overestimation up to 67% for some variants | [2] |
| Oasis HLB | Fish, Lettuce, Soil | High recovery (details for microcystins) | [3] |
| C18 | Fish, Lettuce, Soil | Significantly lower recovery than HLB | [3] |
| Strata X | Freshwater & Seawater | Slightly different mechanism than HLB |
Note: Data for microcystins, which are structurally similar to this compound, is included where direct data for this compound is limited, as the extraction behavior is expected to be comparable.
From the available data, it is evident that hydrophilic-lipophilic balanced (HLB) sorbents generally provide high and consistent recoveries for this compound and related microcystins across various matrices. While C18 can be effective, its performance can be more matrix-dependent, and it may exhibit lower recoveries, particularly for more complex samples. For instance, in matrices like fish, lettuce, and soil, HLB columns have been shown to yield significantly higher recoveries of microcystins compared to C18 columns. Furthermore, in the presence of salt, C18 has been reported to have a negligible effect on recovery, whereas a polymeric sorbent showed an overestimation for some cyanotoxin variants. The choice between C18 and HLB may also depend on the specific toxin variant, as HLB has been found to be more suitable for more polar microcystins.
Experimental Protocols
A generalized experimental protocol for the solid-phase extraction of this compound is outlined below. This protocol is a composite based on common practices and should be optimized for specific sample types and analytical requirements.
1. Sorbent Conditioning:
-
The SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL) is first conditioned to activate the sorbent and ensure reproducible retention.
-
Pass 6 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 6 mL of reagent water. Do not allow the sorbent to dry.
2. Sample Loading:
-
The water sample, which may be filtered, is passed through the conditioned SPE cartridge. The sample may be fortified with a surrogate standard before loading.
-
The loading flow rate should be slow and controlled (e.g., 5-10 mL/min) to ensure efficient analyte-sorbent interaction.
3. Washing:
-
After loading the entire sample, the cartridge is washed to remove interfering compounds.
-
A common washing solution is aqueous methanol (e.g., 20% methanol in water). This step helps in removing polar impurities that are not strongly retained on the sorbent.
4. Elution:
-
The retained this compound is then eluted from the sorbent using a small volume of an appropriate organic solvent.
-
A common elution solvent is 90:10 methanol:reagent water (v/v). Elution with 80% methanol has also been reported.
-
The eluate is collected for further analysis.
5. Post-Elution Processing:
-
The collected eluate is often concentrated to dryness under a gentle stream of nitrogen in a heated water bath.
-
The dried residue is then reconstituted in a small, known volume of a suitable solvent (e.g., 90:10 methanol:reagent water) before analysis by methods such as LC-MS/MS.
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound.
References
- 1. Determination of six microcystins and this compound in surface and drinking waters by on-line solid phase extraction-ultra high pressure liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and analysis by liquid chromatography - tandem mass spectrometry of intra- and extracellular microcystins and this compound to study the fate of cyanobacteria and cyanotoxins across the freshwater-marine continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Isotope Dilution Methods for Nodularin Quantification
For researchers, scientists, and drug development professionals demanding the highest degree of accuracy and precision in Nodularin quantification, Isotope Dilution Mass Spectrometry (IDMS) emerges as the gold standard. This guide provides an objective comparison of IDMS with other analytical techniques, supported by experimental data, to inform the selection of the most robust method for your research needs.
This compound (NOD), a potent hepatotoxin produced by cyanobacteria, poses a significant threat to public health and aquatic ecosystems. Accurate and precise quantification of this toxin is paramount for environmental monitoring, food safety, and toxicological studies. While various analytical methods exist, isotope dilution, a technique that utilizes a stable isotope-labeled internal standard, offers unparalleled advantages in mitigating matrix effects and correcting for sample loss during preparation and analysis.[1][2][3]
Performance Comparison: Isotope Dilution vs. Other Methods
The superior performance of isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in terms of accuracy and precision is evident when compared to other commonly used methods such as traditional LC-MS/MS with external calibration and Enzyme-Linked Immunosorbent Assay (ELISA).
| Analytical Method | Analyte | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantification (LOQ) | Reference |
| Isotope Dilution LC-MS/MS | This compound | Water | 90 - 113% | 2.5 - 11% | 0.5 µg/L | [4] |
| Isotope Dilution LC-MS/MS | This compound & Microcystins | Water | 82.67 - 102% | < 7% | 1 µg/L | [5] |
| LC-MS/MS | This compound & 16 other cyanotoxins | Bivalve Tissue | <70% (but stable) | Not Specified | 3.12–200 µg/kg | |
| UHPLC-MS/MS | This compound & 8 Microcystins | Drinking Water | Sufficient for validation | Acceptable | Not specified, but validated | |
| UHPLC-MS/MS | This compound & 8 Microcystins | Algal Food Supplements | Validated | Validated | 50 µg kg−1 | |
| Adda-ELISA | Total Microcystins & this compound | Surface Water | Potential for cross-reactivity with degradation products | Not Specified | Not Specified |
Data synthesized from multiple sources to provide a comparative overview. The performance of any method can vary based on the specific matrix, instrumentation, and experimental conditions.
Isotope dilution methods consistently demonstrate high accuracy, with recovery rates typically falling within the 90-113% range, and excellent precision, with relative standard deviations (RSD) often below 15%. This is a direct result of the internal standard co-eluting and co-ionizing with the native analyte, effectively compensating for variations at every step of the analytical process. In contrast, methods relying on external calibration can be more susceptible to matrix effects, leading to lower accuracy. While ELISA offers a high-throughput screening approach, it is prone to cross-reactivity with other structurally similar compounds, potentially leading to overestimated results.
Experimental Protocol: Isotope Dilution LC-MS/MS for this compound
This section outlines a typical experimental workflow for the quantification of this compound in water samples using isotope dilution LC-MS/MS. This protocol is a synthesis of methodologies described in the scientific literature.
1. Sample Preparation and Extraction:
-
Spiking with Internal Standard: To a known volume of the water sample (e.g., 1 L), add a precise amount of a stable isotope-labeled this compound internal standard (e.g., 100 µg L⁻¹). The use of a commercially available, certified standard is crucial for accuracy.
-
Solid Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (6 cc, 200 mg) with 6 mL of methanol followed by 6 mL of nanopure water.
-
Load the sample onto the cartridge at a flow rate of approximately 10 mL/min.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound and the internal standard with 10 mL of methanol containing 0.5% formic acid.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 55°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Poroshell SB-C18, 2.1 × 100 mm, 2.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.
-
Flow Rate: A flow rate of 0.5 mL min⁻¹ is often employed.
-
Column Temperature: Maintain the column at a constant temperature, for example, 60 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for the precursor to product ion transitions for both native this compound and the isotope-labeled internal standard. The doubly protonated precursor ion [M+2H]²⁺ is often the most abundant for this compound.
-
3. Quantification:
The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the native this compound to the isotope-labeled internal standard against a calibration curve prepared with known concentrations of both the native analyte and the internal standard.
Workflow and Logic
The following diagram illustrates the logical workflow of an isotope dilution experiment for this compound analysis.
This streamlined workflow, from sample preparation to data analysis, highlights the critical steps where the internal standard plays a pivotal role in ensuring the accuracy and reliability of the final results. The inherent self-correcting nature of the isotope dilution technique makes it an indispensable tool for researchers and professionals in the field of toxin analysis.
References
- 1. Determination of microcystins, this compound, anatoxin-a, cylindrospermopsin, and saxitoxin in water and fish tissue using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Analysis of Microcystin Prevalence in Michigan Lakes by Online Concentration LC/MS/MS and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, Validation and Application of a Targeted LC-MS Method for Quantification of Microcystins and this compound: To… [ouci.dntb.gov.ua]
Unraveling the Structures of Nodularin Variants: A Comparative Guide Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nodularin variants, focusing on their structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a detailed look at the experimental data and protocols that differentiate these potent cyanotoxins.
Nodularins are a class of cyclic pentapeptide hepatotoxins produced by the cyanobacterium Nodularia spumigena. Their structural diversity presents a significant challenge in toxicology and drug discovery. NMR spectroscopy stands as a powerful tool for the precise determination of their complex three-dimensional structures. This guide delves into the NMR-based structural analysis of key this compound variants, providing the data necessary for their identification and characterization.
Comparative Analysis of this compound Variant Structures
The core structure of this compound consists of five amino acid residues: D-erythro-β-methylaspartic acid (D-MeAsp), L-Arginine (L-Arg) or a variant, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), D-Glutamic acid (D-Glu), and 2-(methylamino)-2-butenoic acid (Mdhb). Variations in this structure, most commonly at the L-Arg position, give rise to different toxicological profiles.
Below is a comparison of the known major this compound variants:
| Variant Name | Amino Acid at Position 2 | Key Structural Difference |
| This compound-R | L-Arginine | The most common and well-studied variant. |
| This compound-Har | L-Homoarginine | Contains an additional methylene group in the side chain of the amino acid at position 2 compared to this compound-R. |
| Motuporin | L-Valine | A significant structural change with the replacement of the large, charged Arginine with the smaller, nonpolar Valine. |
| [Asp1]this compound | L-Arginine | Demethylation at the D-MeAsp residue at position 1. |
| [DMAdda3]this compound | L-Arginine | Demethylation of the methoxy group on the Adda residue at position 3. |
Quantitative NMR Data for this compound Variants
The structural differences between this compound variants are reflected in their NMR spectra. High-resolution 1D and 2D NMR experiments allow for the assignment of proton (¹H) and carbon (¹³C) chemical shifts for each residue in the cyclic peptide. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound-R and highlights the expected differences for this compound-Har. Due to limited publicly available data, a complete comparative table for all variants is not yet feasible.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound-R in CD₃OD.
| Amino Acid Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| D-MeAsp | α-CH | 4.65 | 53.2 |
| β-CH | 2.80 | 42.5 | |
| β-CH₃ | 1.25 | 15.8 | |
| CO | - | 175.1 | |
| L-Arg | α-CH | 4.50 | 54.8 |
| β-CH₂ | 1.95, 1.80 | 29.5 | |
| γ-CH₂ | 1.65 | 25.8 | |
| δ-CH₂ | 3.20 | 42.1 | |
| Guanidino-C | - | 158.5 | |
| CO | - | 173.5 | |
| Adda | 2-CH | 3.85 | 45.6 |
| 2-CH₃ | 1.15 | 18.2 | |
| 3-NH | - | - | |
| 4-CH | 5.60 | 128.9 | |
| 5-CH | 6.20 | 135.4 | |
| 6-C | - | 138.1 | |
| 6-CH₃ | 1.85 | 12.7 | |
| 7-CH | 5.80 | 126.3 | |
| 8-CH | 2.60 | 43.1 | |
| 8-CH₃ | 0.95 | 16.5 | |
| 9-CH | 3.50 | 82.3 | |
| 9-OCH₃ | 3.15 | 58.1 | |
| 10-CH₂ | 2.75, 2.65 | 40.2 | |
| Phenyl-C | - | 139.8 | |
| Phenyl-CH | 7.20-7.35 | 129.6, 129.4, 127.2 | |
| CO | - | 174.2 | |
| D-Glu | α-CH | 4.30 | 55.1 |
| β-CH₂ | 2.10, 2.25 | 28.4 | |
| γ-CH₂ | 2.45 | 32.7 | |
| γ-COOH | - | 177.9 | |
| CO | - | 172.8 | |
| Mdhb | α-C | - | 130.5 |
| β-CH | 6.55 | 134.8 | |
| β-CH₃ | 1.90 | 14.5 | |
| N-CH₃ | 3.10 | 30.9 | |
| CO | - | 168.7 |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions such as solvent, temperature, and pH.
Comparison with this compound-Har: The primary difference in the NMR spectra of this compound-Har compared to this compound-R will be observed in the signals corresponding to the homoarginine residue. Specifically, an additional methylene group (ε-CH₂) will be present, leading to distinct chemical shifts and coupling patterns for the side-chain protons and carbons of this residue. The signals for the other four amino acid residues are expected to be very similar to those of this compound-R.
Experimental Protocols for NMR-based Structural Elucidation
The structural determination of this compound variants by NMR spectroscopy involves a series of 1D and 2D experiments. The following is a generalized protocol for acquiring and analyzing the necessary data.
Sample Preparation
-
Purification: this compound variants are typically isolated and purified from cyanobacterial cultures or bloom material using techniques such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).
-
Sample Concentration: For optimal signal-to-noise ratio, a sample concentration of 1-5 mg of the purified this compound variant is dissolved in 0.5 mL of a deuterated solvent.
-
Solvent: Deuterated methanol (CD₃OD) is a common solvent for NMR analysis of nodularins as it effectively dissolves the compounds and provides a clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.
NMR Data Acquisition
High-field NMR spectrometers (500 MHz or higher) are recommended for achieving the necessary resolution to resolve overlapping signals. A standard suite of 2D NMR experiments is acquired at a constant temperature (e.g., 298 K).
-
¹H NMR: A standard 1D proton spectrum is acquired to get an overview of the proton signals and to optimize acquisition parameters.
-
¹³C NMR: A 1D carbon spectrum, often obtained using a proton-decoupled pulse sequence, provides information on the carbon framework.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies scalar-coupled protons, typically those separated by two or three bonds. This is crucial for tracing the spin systems within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of an amino acid, from the amide proton to the side-chain protons. This is instrumental in identifying the type of amino acid.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, providing a map of all C-H bonds in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. These correlations are vital for sequencing the amino acid residues and confirming the cyclic nature of the peptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of their bonding connectivity. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for 3D structure calculation.
Data Processing and Analysis
-
Processing: The acquired NMR data is processed using specialized software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Resonance Assignment: The individual proton and carbon signals are assigned to specific atoms within the this compound molecule by systematically analyzing the correlations in the 2D spectra.
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.
Workflow for Structural Elucidation
The following diagram illustrates the general workflow for the structural elucidation of this compound variants using NMR spectroscopy.
Caption: Workflow for this compound variant structural elucidation by NMR.
This comprehensive approach, combining high-resolution NMR spectroscopy with computational modeling, is essential for accurately defining the structures of this compound variants. This knowledge is fundamental for understanding their mechanisms of toxicity, developing detection methods, and exploring their potential as pharmacological probes.
A Comparative Analysis of the Gene Clusters for Nodularin and Microcystin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the gene clusters responsible for the biosynthesis of two potent cyanobacterial hepatotoxins: nodularin (Nod) and microcystin (MC). Understanding the genetic architecture and enzymatic machinery behind the production of these cyclic peptides is crucial for environmental monitoring, toxicological studies, and exploring their potential as scaffolds for drug development.
Introduction
Nodularins and microcystins are cyclic non-ribosomal peptides that share a similar structure and mode of action, primarily inhibiting protein phosphatases 1 and 2A in eukaryotes.[1] this compound, a pentapeptide, is predominantly produced by the brackish water cyanobacterium Nodularia spumigena.[2] In contrast, microcystins are heptapeptides produced by a wider range of freshwater cyanobacteria, including species of Microcystis, Anabaena, and Planktothrix.[2][3]
The biosynthesis of these toxins is orchestrated by large, multifunctional enzyme complexes encoded by the this compound synthetase (nda) and microcystin synthetase (mcy) gene clusters, respectively. These clusters are hybrids of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes, along with genes encoding tailoring enzymes that modify the peptide backbone.[2] Phylogenetic analyses suggest that the more compact nda gene cluster likely evolved from an ancestral mcy gene cluster through gene deletion and modification events.
Genetic Organization: A Side-by-Side Comparison
The nda and mcy gene clusters, while sharing significant homology, exhibit key differences in their size, gene content, and arrangement. The mcy cluster is larger, reflecting the more complex structure of the heptapeptide microcystin compared to the pentapeptide this compound.
Data Presentation: Gene Cluster Comparison
| Feature | This compound (nda) Gene Cluster (Nodularia spumigena NSOR10) | Microcystin (mcy) Gene Cluster (Anabaena sp. 90) |
| Total Size | ~48 kb | ~55 kb |
| Number of ORFs | 9 (ndaA-I) | 10 (mcyA-J) |
| Peptide Product | Cyclic Pentapeptide | Cyclic Heptapeptide |
| General Organization | Bidirectionally transcribed from a central promoter region. | Organized into three putative operons, with two transcribed in opposite directions. |
Data Presentation: Individual Gene and Protein Comparison
While a complete and detailed side-by-side comparison of every gene and protein from the canonical strains is not fully available in single references, the following tables provide a compilation of the available data. The data for the mcy gene cluster is from Anabaena sp. 90, and the available data for the nda cluster is from Nodularia spumigena NSOR10.
Table 2.1: this compound (nda) Gene Cluster Components
| Gene | Size (bp) | Putative Function |
| ndaA | N/A | Non-ribosomal peptide synthetase (NRPS) |
| ndaB | N/A | Non-ribosomal peptide synthetase (NRPS) |
| ndaC | N/A | Polyketide synthase (PKS) |
| ndaD | N/A | Polyketide synthase (PKS) |
| ndaE | N/A | O-methyltransferase |
| ndaF | 10,427 | Hybrid NRPS-PKS |
| ndaG | N/A | Aspartate racemase |
| ndaH | N/A | Dehydrogenase |
| ndaI | N/A | ABC transporter |
Table 2.2: Microcystin (mcy) Gene Cluster Components (Anabaena sp. 90)
| Gene | Size (bp) | Predicted Protein Mass (Da) | Putative Function |
| mcyA | 8,364 | 315,663 | Non-ribosomal peptide synthetase (NRPS) |
| mcyB | 6,399 | 243,072 | Non-ribosomal peptide synthetase (NRPS) |
| mcyC | 3,852 | 146,877 | Non-ribosomal peptide synthetase (NRPS) |
| mcyD | 11,607 | 430,216 | Polyketide synthase (PKS) |
| mcyE | 10,446 | 388,755 | Hybrid NRPS-PKS |
| mcyF | N/A | N/A | Aspartate racemase |
| mcyG | N/A | 289,859 | Hybrid NRPS-PKS |
| mcyH | N/A | N/A | ABC transporter |
| mcyI | N/A | N/A | D-3-phosphoglycerate dehydrogenase |
| mcyJ | N/A | N/A | O-methyltransferase |
Biosynthetic Pathways
The biosynthesis of both this compound and microcystin follows a modular, assembly-line-like mechanism typical of NRPS/PKS pathways. The process begins with the synthesis of the unique C20 amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), a hallmark of these toxins. This is followed by the sequential addition of the other amino acid residues and, finally, cyclization of the peptide chain.
Mandatory Visualization: Biosynthetic Pathways
Caption: Proposed biosynthetic pathway for this compound.
Caption: Proposed biosynthetic pathway for microcystin.
Experimental Protocols
This section outlines generalized methodologies for key experiments used in the study of the nda and mcy gene clusters.
Gene Cluster Sequencing and Analysis
Objective: To determine the complete nucleotide sequence of the nda or mcy gene cluster.
Methodology: A combination of PCR-based techniques is typically employed.
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from a clonal, toxic cyanobacterial culture.
-
Initial Amplification: Degenerate primers targeting conserved regions of NRPS (adenylation and condensation domains) and PKS (ketosynthase domain) genes are used to amplify initial fragments from within the cluster.
-
Chromosome Walking: To sequence the regions flanking the initial amplicons, techniques such as inverse PCR or adaptor-ligation PCR are utilized.
-
Inverse PCR: Genomic DNA is digested with a restriction enzyme that does not cut within the known sequence. The resulting fragments are circularized by ligation, and primers facing outwards from the known sequence are used to amplify the unknown flanking region.
-
Adaptor-Ligation PCR: Genomic DNA is digested, and synthetic DNA adaptors of known sequence are ligated to the ends of the fragments. A gene-specific primer and a primer complementary to the adaptor sequence are then used to amplify the flanking region.
-
-
Long-Range PCR: Once the ends of the cluster are identified, long-range PCR with high-fidelity DNA polymerase can be used to amplify large sections of the gene cluster for sequencing.
-
Sequencing and Assembly: The resulting PCR products are sequenced using Sanger or next-generation sequencing methods. The sequences are then assembled bioinformatically to reconstruct the entire gene cluster.
-
Gene Annotation: Open reading frames (ORFs) are identified, and their putative functions are assigned based on homology to known protein domains (e.g., using BLAST and domain prediction software).
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Objective: To quantify the transcript levels of nda or mcy genes under different experimental conditions.
Methodology:
-
RNA Extraction: Total RNA is extracted from cyanobacterial cells grown under specific conditions (e.g., varying nutrient levels, light intensity). It is crucial to use a method that yields high-quality, intact RNA.
-
DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated with DNase.
-
cDNA Synthesis: The RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Primer Design: Gene-specific primers for each target gene (ndaA-I or mcyA-J) and one or more reference (housekeeping) genes are designed. Primers should be designed to amplify a short product (typically 100-200 bp).
-
qPCR Reaction: The qPCR reaction is set up containing cDNA template, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Thermal Cycling and Data Acquisition: The reaction is performed in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute abundance of the target gene transcripts. The expression levels are typically normalized to the expression of the reference gene(s) to account for variations in RNA input and reverse transcription efficiency.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for gene expression analysis using qPCR.
Enzymatic Assays for NRPS and PKS Activity
Objective: To characterize the substrate specificity and catalytic activity of the NRPS and PKS enzymes encoded by the nda and mcy gene clusters.
Methodology:
-
Heterologous Expression and Purification: Individual NRPS or PKS domains or modules are cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The recombinant proteins are then purified to homogeneity.
-
NRPS Adenylation (A) Domain Assay:
-
Principle: The A-domain catalyzes the activation of a specific amino acid by hydrolyzing ATP to AMP and pyrophosphate (PPi). The rate of PPi release can be measured.
-
Procedure: A continuous, coupled-enzyme spectrophotometric assay is commonly used. The PPi produced is converted to phosphate by inorganic pyrophosphatase. The phosphate is then used in a reaction catalyzed by purine nucleoside phosphorylase, leading to a change in absorbance that can be monitored over time. By testing a range of potential amino acid substrates, the specificity of the A-domain can be determined.
-
-
PKS Ketosynthase (KS) Domain Assay:
-
Principle: The KS domain catalyzes the condensation of an acyl-thioester (from the preceding module) with a malonyl-CoA-derived extender unit loaded onto an acyl carrier protein (ACP) domain.
-
Procedure: A common method involves incubating the purified KS domain with the ACP domain (previously loaded with the extender unit) and the acyl-CoA starter unit. The reaction products can then be analyzed by techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to confirm the condensation reaction and determine substrate specificity.
-
Conclusion
The nda and mcy gene clusters represent fascinating examples of modular biosynthetic machinery. While sharing a common evolutionary origin and biosynthetic logic, they have diverged to produce related but distinct cyclic peptide toxins. A detailed comparative analysis of their genetic organization, enzymatic functions, and regulation is essential for a comprehensive understanding of cyanobacterial toxicology and provides a foundation for future biotechnological applications. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these complex biosynthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the this compound Synthetase Gene Cluster and Proposed Theory of the Evolution of Cyanobacterial Hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genes Coding for Hepatotoxic Heptapeptides (Microcystins) in the Cyanobacterium Anabaena Strain 90 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Carcinogenic Potential of Nodularin in Relation to Other Cyanotoxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanobacterial blooms, a growing global concern, are known to produce a variety of potent toxins. Among these, nodularin (NOD), microcystins (MCs), and cylindrospermopsin (CYN) have garnered significant attention due to their hepatotoxicity and potential carcinogenicity. This guide provides a comprehensive comparison of the carcinogenic potential of this compound with other major cyanotoxins, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
Comparative Analysis of Carcinogenic Potential
The carcinogenic potential of cyanotoxins varies significantly, primarily due to their different mechanisms of action. This compound and microcystins, both cyclic peptides, are potent inhibitors of protein phosphatases, while cylindrospermopsin, an alkaloid, is a genotoxic agent.
This compound (NOD)
This compound, a cyclic pentapeptide, is considered a potent liver carcinogen, exhibiting both tumor-initiating and tumor-promoting activities.[1] Its primary mechanism of action involves the inhibition of protein phosphatase 1 (PP1) and 2A (PP2A).[2][3] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, disrupting cell cycle control, and promoting uncontrolled cell proliferation. Some studies suggest that this compound may possess a stronger tumor-promoting activity than microcystins.[4]
Microcystin-LR (MC-LR)
Microcystin-LR, a cyclic heptapeptide, is the most studied of the microcystin family and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[5] Similar to this compound, its carcinogenicity stems from the potent inhibition of PP1 and PP2A. This shared mechanism results in similar downstream effects, including the disruption of cellular signaling pathways that regulate cell growth and apoptosis.
Cylindrospermopsin (CYN)
Cylindrospermopsin's carcinogenic mechanism is distinct from that of this compound and microcystins. It is a potent inhibitor of protein synthesis and requires metabolic activation by cytochrome P450 enzymes to exert its genotoxic effects. Activated CYN can cause DNA damage, including single-strand breaks and the formation of micronuclei. While there is preliminary evidence for its tumor-initiating activity in vivo, the overall carcinogenic potential of cylindrospermopsin is still under investigation, with some regulatory bodies stating there is inadequate information for a full assessment.
Quantitative Carcinogenicity Data
The following tables summarize key quantitative data from in vivo studies on the carcinogenicity of this compound, microcystin-LR, and cylindrospermopsin. It is important to note that direct comparative studies with identical protocols are limited, and thus, comparisons should be made with caution.
| Toxin | Animal Model | Dosing Regimen | Tumor Type | Tumor Incidence | Reference |
| This compound | Male F344 rats | Intraperitoneal injection (20 µg/kg) twice a week for 8 weeks, following initiation with diethylnitrosamine (DEN) | Liver tumors (hepatocellular carcinomas) | Data suggests potent tumor-promoting activity. | Ohta et al., 1994 |
| Microcystin-LR | Male F344 rats | Intraperitoneal injection (up to 50 µg/kg) for 28 weeks, following initiation with DEN | Preneoplastic liver foci (GST-P positive) | Dose-dependent increase in the number and area of foci. | Nishiwaki-Matsushima et al., 1992 |
| Cylindrospermopsin | Female Swiss albino mice | Oral gavage of C. raciborskii extract containing CYN (three doses of 2.2 mg/kg) | Various tumors (lymphoma, lung adenocarcinoma, etc.) | 5 tumors in 53 treated mice vs. 0 in 27 control mice (p=0.16). | Falconer & Humpage, 2001 |
Note: The data presented is a summary of findings from various studies and may not be directly comparable due to differences in experimental design.
Experimental Protocols
A comprehensive understanding of the carcinogenic potential of these toxins requires a detailed examination of the experimental methodologies used in their assessment. The two-stage liver carcinogenesis bioassay in rats is a commonly employed model.
Two-Stage Liver Carcinogenesis Bioassay (Rat Model)
This model is designed to differentiate between tumor initiators and promoters.
1. Initiation Phase:
-
Animals: Male Fischer 344 (F344) rats, typically 6-8 weeks old.
-
Initiator: A single intraperitoneal (i.p.) injection of a known carcinogen, such as diethylnitrosamine (DEN), is administered to induce genetic mutations in liver cells. A common dose is 200 mg/kg body weight.
-
Acclimation: Animals are allowed a recovery and acclimation period of approximately two weeks.
2. Promotion Phase:
-
Exposure: The test substance (e.g., this compound, Microcystin-LR) is administered repeatedly over a prolonged period. This can be done through various routes, including intraperitoneal injection, oral gavage, or in drinking water.
-
Dosing: The doses are chosen to be sub-lethal and are typically administered several times a week for a period ranging from several weeks to months.
-
Control Groups:
-
A positive control group receives a known tumor promoter (e.g., phenobarbital).
-
A negative control group receives the vehicle used to dissolve the toxin.
-
A group receiving only the initiator (DEN) to assess spontaneous tumor development.
-
A group receiving only the test substance to evaluate its complete carcinogenic potential.
-
3. Termination and Analysis:
-
Endpoint: At the end of the promotion phase (e.g., 8-10 weeks), animals are euthanized.
-
Necropsy: A thorough necropsy is performed, with a focus on the liver. Liver weight is recorded.
-
Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin).
-
Immunohistochemistry: Preneoplastic and neoplastic lesions are often identified and quantified using specific markers, such as the placental form of glutathione S-transferase (GST-P). The number and area of GST-P positive foci are measured.
Signaling Pathways in Cyanotoxin-Induced Carcinogenesis
The carcinogenic effects of this compound, microcystin-LR, and cylindrospermopsin are mediated through the disruption of critical cellular signaling pathways.
This compound and Microcystin-LR: Inhibition of Protein Phosphatases
The primary mechanism for both this compound and microcystin-LR involves the inhibition of protein phosphatases 1 and 2A (PP1 and PP2A). This leads to the hyperphosphorylation of a multitude of proteins, including those involved in cell cycle regulation and apoptosis.
Caption: Signaling pathway of this compound and Microcystin-LR induced carcinogenesis.
This disruption leads to the inactivation of tumor suppressor proteins like p53 and the Retinoblastoma protein (Rb), and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. The subsequent increase in the expression of proto-oncogenes such as c-fos and c-jun further drives uncontrolled cell proliferation and tumor development.
Cylindrospermopsin: Genotoxicity and DNA Damage Response
Cylindrospermopsin's carcinogenicity is initiated by its metabolic activation to a reactive intermediate that can damage DNA. This triggers a complex cellular response involving DNA repair mechanisms and cell cycle checkpoints.
Caption: Signaling pathway of Cylindrospermopsin-induced genotoxicity and carcinogenesis.
The DNA damage activates the p53 tumor suppressor protein, which in turn upregulates the expression of genes involved in DNA damage response, such as GADD45α and MDM2. This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis. However, if these protective mechanisms fail, the accumulation of mutations can lead to tumor initiation.
Experimental Workflow for Carcinogenicity Assessment
The overall workflow for assessing the carcinogenic potential of cyanotoxins involves a multi-step process, from initial screening to in-depth in vivo studies.
Caption: General workflow for assessing the carcinogenic potential of cyanotoxins.
Conclusion
The carcinogenic potential of this compound is significant and appears to be at least comparable to, and possibly greater than, that of the well-studied microcystin-LR. Both toxins act as potent tumor promoters through the inhibition of protein phosphatases. In contrast, cylindrospermopsin presents a different carcinogenic risk profile, acting as a genotoxic agent with tumor-initiating capabilities. A thorough understanding of their distinct mechanisms of action and a more extensive collection of quantitative in vivo data are crucial for accurate risk assessment and the development of effective strategies to mitigate their impact on public health. Further research is warranted to fill the existing data gaps, particularly concerning the dose-response relationships of these toxins in long-term exposure scenarios.
References
- 1. Target Mechanisms of the Cyanotoxin Cylindrospermopsin in Immortalized Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omics Insights into Cylindrospermopsin's Molecular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Navigating the Landscape of Nodularin Analysis: A Guide to Proficiency Testing
For researchers, scientists, and drug development professionals engaged in the analysis of the potent cyanotoxin Nodularin, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) schemes offer a critical tool for laboratories to benchmark their performance against peers and validate their analytical methods. This guide provides a comparative overview of available PT schemes for this compound analysis, details common experimental protocols, and presents a logical workflow for participation.
Proficiency testing is a form of external quality control that involves a coordinating body distributing identical, homogenous samples containing a known concentration of an analyte, in this case, this compound, to multiple laboratories for analysis. The results are then returned to the coordinator for statistical evaluation, allowing each laboratory to assess its performance relative to the consensus value and other participants.
Leading Providers of Algal Toxin Proficiency Testing
Two prominent providers of proficiency testing programs for a range of algal toxins, including this compound, are Eurofins Abraxis and Gold Standard Diagnostics . Both organizations offer schemes designed to meet the increasing international demand for conformity assessment in cyanotoxin analysis.[1][2]
These programs provide an independent assessment of a laboratory's performance, giving confidence in the ability to deliver quality results.[1][2] The general workflow for these schemes involves the provider preparing and distributing water samples spiked with known concentrations of this compound and other cyanotoxins. Participating laboratories, which are assigned a unique confidential code, analyze the samples using their own in-house equipment, methods, and personnel.[1] The results are then submitted to the provider, who prepares a comprehensive report that includes the laboratory's reported results, the methods used, and a statistical evaluation comparing the results to those of other participating laboratories.
It is important to note that while these PT schemes provide the test materials, the analytical test kits and/or other necessary materials for sample analysis are typically not included in the program price and must be purchased separately.
Comparison of Proficiency Testing Schemes
While detailed, publicly available final reports from this compound-specific PT schemes are not readily accessible, as they are typically confidential to participants, the following table summarizes the general characteristics of the programs offered by the leading providers based on available information.
| Feature | Eurofins Abraxis | Gold Standard Diagnostics |
| Analytes Covered | Microcystins, Anatoxin-a, Cylindrospermopsin, Saxitoxin, and this compound. | Microcystins, Anatoxin-a, Cylindrospermopsin, Saxitoxin, and this compound. |
| Sample Matrices | Finished drinking water, raw fresh water/recreational water. | Drinking water, raw source/recreational fresh water. |
| Analysis Options | Options for both ELISA and instrumental analysis. | Options for both ELISA and instrumental analysis. |
| Reporting | Comprehensive program report with statistical evaluation. | Comprehensive program report with laboratory-reported results, methods used, and statistical evaluation. |
| Confidentiality | Each participant receives a unique code to maintain confidentiality. | The identity of participants is confidential, with each laboratory receiving a unique code. |
Experimental Protocols and Analytical Methods
Participating laboratories in PT schemes typically utilize their own validated in-house analytical methods. The most common methods for this compound analysis include Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
A detailed experimental protocol for a given PT scheme is provided to the participating laboratories. While specific protocols are proprietary to the PT provider, a general workflow can be outlined.
General Experimental Workflow for this compound Analysis in a PT Scheme:
-
Sample Receipt and Handling: Upon receipt, the spiked water samples are logged and stored according to the provider's instructions, typically refrigerated.
-
Sample Preparation: Depending on the analytical method, sample preparation may involve filtration, solid-phase extraction (SPE) for concentration and purification, or direct analysis.
-
Analysis:
-
ELISA: Samples are analyzed using a commercial ELISA kit according to the manufacturer's instructions. This typically involves adding the sample to antibody-coated microtiter wells, followed by the addition of a this compound-enzyme conjugate and a substrate solution to produce a colorimetric reaction. The intensity of the color is inversely proportional to the this compound concentration.
-
LC-MS/MS: An aliquot of the sample extract is injected into an LC-MS/MS system. The this compound is separated from other components in the sample by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio.
-
-
Data Analysis and Reporting: The concentration of this compound in the PT samples is calculated based on a calibration curve generated from certified reference standards. The results are then reported to the PT provider in the specified format and units.
The following diagram illustrates the typical workflow for a laboratory participating in a this compound analysis proficiency testing scheme.
References
Safety Operating Guide
Essential Safety and Disposal Plan for Nodularin
This document provides crucial safety information and detailed operational procedures for the proper handling and disposal of nodularin in a laboratory setting. The following step-by-step guidance is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and responsible waste management.
Immediate Safety and Handling Precautions
This compound is a potent hepatotoxin and potential carcinogen. All handling of this compound, whether in solid form or in solution, must be conducted with strict adherence to safety protocols to prevent accidental exposure.
1. Personal Protective Equipment (PPE):
-
Gloves: Always wear two pairs of nitrile gloves.
-
Lab Coat: A dedicated lab coat should be worn and laundered separately.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: When handling solid this compound or creating solutions, work within a certified chemical fume hood. For procedures with a high risk of aerosol generation, consider a respirator with an appropriate cartridge.
2. Designated Work Area:
-
All work with this compound should be performed in a designated area within a chemical fume hood.
-
The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills. This paper should be disposed of as hazardous waste after use.
3. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
For liquid spills, cover with an absorbent material.
-
Decontaminate the spill area using a freshly prepared 1% sodium hypochlorite solution (household bleach is typically 5-8% sodium hypochlorite, so a 1:5 to 1:8 dilution is appropriate).
-
Allow a contact time of at least 30 minutes before wiping the area clean.
-
All materials used for cleanup must be disposed of as hazardous chemical waste.
This compound Disposal Procedures
This compound is a stable cyclic peptide resistant to boiling and standard autoclaving.[1] Therefore, chemical inactivation is the recommended method for treating liquid this compound waste before final disposal. Incineration is the preferred method for solid waste.
Step 1: Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, centrifuge tubes, contaminated PPE, absorbent paper) must be collected in a clearly labeled, sealed hazardous waste container for incineration.
-
Liquid Waste: All aqueous solutions containing this compound must be collected in a dedicated, labeled, and sealed hazardous waste container for chemical inactivation.
Step 2: Chemical Inactivation of Liquid Waste This procedure is adapted from protocols for the chemical degradation of the structurally similar toxin, microcystin. The effectiveness of chlorine-based inactivation is highly dependent on pH, concentration, and contact time.
-
Objective: To degrade this compound into non-toxic byproducts using sodium hypochlorite.
-
Procedure:
-
Working in a chemical fume hood, measure the volume of the liquid this compound waste.
-
Adjust the pH of the waste solution to between 6.0 and 7.5. Inactivation is most effective at a slightly acidic to neutral pH.[2][3] Use dilute hydrochloric acid or sodium hydroxide for adjustment.
-
Add a sufficient volume of concentrated sodium hypochlorite solution (e.g., commercial bleach) to achieve a final concentration of at least 1% free chlorine.
-
Stir the solution gently and allow it to react for a minimum of 30 minutes. A longer contact time (e.g., 2 hours) is recommended to ensure complete degradation.
-
After the inactivation period, the treated waste should be collected by the institution's environmental health and safety (EHS) office as hazardous chemical waste. Do not pour the treated solution down the drain unless explicitly permitted by your institution's EHS guidelines, as it may still contain chlorinated organic byproducts.
-
Step 3: Decontamination of Laboratory Equipment
-
All non-disposable equipment (glassware, magnetic stir bars, etc.) that has come into contact with this compound must be decontaminated.
-
Immerse the equipment in a 1% sodium hypochlorite solution for at least 30 minutes.[4]
-
After decontamination, rinse thoroughly with water and wash as usual.
Data Presentation
The following tables summarize key quantitative data related to the chemical properties and degradation of this compound and the closely related microcystin-LR.
Table 1: Physicochemical Properties of this compound-R
| Property | Value | Citation |
|---|---|---|
| Molecular Formula | C₄₁H₆₀N₈O₁₀ | [5] |
| Molar Mass | 824.977 g·mol⁻¹ | |
| Stability Conditions | Breaks down slowly at T > 40°C, pH < 1, and pH > 9 |
| Solubility | Soluble in methanol (2 mg/mL) | |
Table 2: Experimental Conditions for Microcystin-LR Inactivation by Free Chlorine
| Parameter | Condition | Effect on Inactivation Rate | Citation |
|---|---|---|---|
| pH | 6.0 | Highest Rate | |
| 7.5 | Intermediate Rate | ||
| 9.0 | Lowest Rate | ||
| Temperature | 11°C, 20°C, 29°C | Rate increases with increasing temperature | |
| Contact Time | 0 - 120 minutes | Inactivation increases with longer contact time |
| Chlorine Dose | 1, 3, 9 mg/L | Rate increases with higher chlorine dose | |
Experimental Protocols
Protocol: Chemical Inactivation of Microcystin-LR with Free Chlorine This experimental protocol, from which the disposal procedure is adapted, details the method for studying the inactivation kinetics of microcystin-LR.
-
Preparation of Solutions:
-
Prepare a stock solution of microcystin-LR in Milli-Q water buffered with carbonate.
-
Prepare a stock solution of free chlorine.
-
Prepare a quenching solution of ascorbic acid.
-
-
Experimental Setup:
-
Conduct experiments in amber glass bottles to prevent photodegradation.
-
Maintain a constant temperature using a water bath (e.g., 11°C, 20°C, or 29°C).
-
Adjust the pH of the microcystin solution to the desired level (6.0, 7.5, or 9.0) using the buffer.
-
-
Inactivation Procedure:
-
Add a specific dose of the free chlorine stock solution to the microcystin solution to initiate the reaction.
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately add ascorbic acid to the aliquot to quench the chlorine reaction.
-
-
Analysis:
-
Analyze the concentration of the remaining microcystin-LR in the quenched samples using a suitable method, such as ELISA or HPLC.
-
Measure the residual free chlorine in parallel samples at each time point.
-
Visualizations
The following diagrams illustrate the logical workflow for this compound disposal and the signaling pathway of its toxicity.
Caption: Workflow for the safe disposal of solid and liquid this compound waste.
Caption: Simplified signaling pathway of this compound-induced hepatotoxicity.
References
- 1. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Occupational and environmental hazard assessments for the isolation, purification and toxicity testing of cyanobacterial toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Personal protective equipment for handling Nodularin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, direct-action guidance for the safe handling, use, and disposal of Nodularin. Adherence to these protocols is essential to mitigate the significant health risks associated with this potent cyanotoxin.
Hazard Identification and Summary
This compound is a potent hepatotoxin that poses severe health risks.[1] It is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[2][3][4] The toxicity of this compound is comparable to that of organophosphate nerve agents.[5] It also causes serious skin, eye, and respiratory irritation, and may lead to an allergic skin reaction. Although not officially classified as a carcinogen by major regulatory bodies, studies suggest it may promote liver tumor development.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required equipment, specifications, and best practices.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye & Face Protection | Safety Goggles or Face Shield | Must be compliant with EN166 (EU) or NIOSH (US) standards. A face shield worn over safety goggles is required when there is a splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect for tears or holes before use. Double gloving is advised for enhanced protection. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A buttoned laboratory coat is the minimum requirement. For handling larger quantities or in situations with a high risk of exposure, a chemical-resistant apron or full suit is necessary. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling this compound outside of a certified chemical fume hood or when dust generation is possible. Options include a filtering half-mask or a full-face respirator. |
Safe Handling and Operational Workflow
A systematic approach is crucial to minimize the risk of exposure during the handling of this compound. The following workflow must be strictly followed.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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